Product packaging for Trichloro(4-phenylbutyl)silane(Cat. No.:CAS No. 17886-88-3)

Trichloro(4-phenylbutyl)silane

Cat. No.: B093834
CAS No.: 17886-88-3
M. Wt: 267.6 g/mol
InChI Key: IRSHKGIWUBHUIQ-UHFFFAOYSA-N
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Description

Trichloro(4-phenylbutyl)silane, also known as this compound, is a useful research compound. Its molecular formula is C10H13Cl3Si and its molecular weight is 267.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl3Si B093834 Trichloro(4-phenylbutyl)silane CAS No. 17886-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHKGIWUBHUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533519
Record name Trichloro(4-phenylbutyl)silane
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Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17886-88-3
Record name Trichloro(4-phenylbutyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenylbutyltrichlorosilane
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Foundational & Exploratory

What are the physical and chemical properties of Trichloro(4-phenylbutyl)silane?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Trichloro(4-phenylbutyl)silane, a versatile organosilicon compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Physical Properties

This compound is a clear liquid under standard conditions. Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueSource(s)
CAS Number 17886-88-3[1][2]
Molecular Formula C10H13Cl3Si[1][2]
Molecular Weight 267.65 g/mol [1][2]
Boiling Point 82 °C at 0.4 mmHg[1]
292.5 ± 19.0 °C at 760 mmHg[3]
Melting Point Not available[3]
Density 1.192 g/cm³[2]
1.2 ± 0.1 g/cm³[3]
Refractive Index 1.5121[1][2]
Flash Point >110 °C (>230 °F)[1][2]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[2]

Chemical Properties and Reactivity

This compound is characterized by its high reactivity, primarily due to the presence of the trichlorosilyl group. This functional group makes the molecule susceptible to hydrolysis and a valuable reagent in various chemical transformations.

Hydrolysis and Condensation

The silicon-chlorine bonds in this compound are highly susceptible to cleavage by water and other protic solvents. This hydrolysis reaction results in the formation of silanol intermediates (Si-OH), which are unstable and readily undergo condensation to form stable siloxane (Si-O-Si) bonds. This property is fundamental to its application in surface modification, allowing for the formation of polysiloxane networks on various substrates.[1]

Surface Modification

The ability to form robust siloxane bonds makes this compound an effective agent for surface modification. It can be used to functionalize the surfaces of inorganic materials such as glass and metal oxides, which possess surface hydroxyl groups. The covalent attachment of the 4-phenylbutyl group alters the surface properties of the substrate, for instance, by increasing its hydrophobicity.

Role in Organic Synthesis

Beyond surface chemistry, this compound serves as a versatile intermediate in organic synthesis. The trichlorosilyl group can participate in various reactions, including Grignard reactions, to form new silicon-carbon bonds.[1] This allows for the synthesis of more complex organosilane derivatives.

Experimental Protocols

While detailed, step-by-step experimental protocols for this compound are not extensively documented in publicly available literature, general procedures for handling and reacting similar trichlorosilyl compounds can be adapted.

General Handling and Storage

Due to its high sensitivity to moisture, this compound should be handled under an inert and dry atmosphere, such as nitrogen or argon. All glassware and solvents must be rigorously dried before use. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Surface Modification of a Silicon Wafer (General Procedure)

This protocol provides a general guideline for the surface modification of a silicon wafer using a trichlorosilylating agent.

Materials:

  • Silicon wafer

  • This compound

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner

  • Nitrogen or argon gas

  • Oven or hotplate

Procedure:

  • Substrate Cleaning: The silicon wafer must be thoroughly cleaned to ensure a high density of surface hydroxyl groups. This can be achieved by immersing the wafer in Piranha solution for 10-15 minutes or by treating it with oxygen plasma. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinsing and Drying: After cleaning, the wafer should be rinsed extensively with deionized water and then dried under a stream of nitrogen or in an oven at 110-120 °C.

  • Silanization:

    • Solution-phase deposition: Prepare a dilute solution (e.g., 1-2% by volume) of this compound in anhydrous toluene in a glovebox or under an inert atmosphere. Immerse the cleaned and dried silicon wafer in this solution for a specified time (typically ranging from 30 minutes to several hours).

    • Vapor-phase deposition: Place the cleaned and dried wafer and a small container with a few drops of this compound in a vacuum desiccator. Evacuate the desiccator to allow the silane to vaporize and deposit on the wafer surface.

  • Rinsing: After deposition, rinse the wafer with anhydrous toluene to remove any physisorbed silane molecules.

  • Curing: Heat the coated wafer in an oven or on a hotplate (typically at 110-120 °C) for about 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.

dot

Caption: General workflow for silicon wafer surface modification.

Safety Information

  • Corrosive: Causes severe skin burns and eye damage.

  • Reacts Violently with Water: Contact with water or moisture will produce hydrochloric acid, which is corrosive and toxic.

  • Inhalation Hazard: Vapors may be harmful or fatal if inhaled, causing severe irritation to the respiratory tract.

  • Combustible: The material is a combustible liquid.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Keep away from water, moisture, and sources of ignition.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • In case of fire, use dry chemical, carbon dioxide, or foam extinguishers. DO NOT use water.

Spectroscopic Data

Specific, high-resolution NMR and IR spectra for this compound are not available in the public domain. However, general characteristic spectral features can be predicted based on its structure.

  • ¹H NMR: Signals corresponding to the protons of the phenyl group (aromatic region, ~7.1-7.3 ppm) and the butyl chain would be expected. The chemical shifts of the butyl protons would be influenced by the neighboring phenyl and trichlorosilyl groups.

  • ¹³C NMR: Resonances for the carbon atoms of the phenyl ring and the butyl chain would be observed.

  • IR Spectroscopy: Characteristic absorption bands would include those for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the phenyl ring, and strong bands associated with the Si-Cl bonds.

Logical Relationships in Reactivity

The chemical behavior of this compound is dictated by the interplay between its reactive trichlorosilyl head and its organic phenylbutyl tail.

dot

Reactivity A This compound Trichlorosilyl Group (-SiCl3) 4-Phenylbutyl Group B High Reactivity with Nucleophiles (e.g., Water, Alcohols) A:head->B F Participation in Grignard Reactions A:head->F C Formation of Silanols (-SiOH) B->C D Condensation to Polysiloxanes (-Si-O-Si-) C->D E Surface Modification D->E G Formation of new Si-C Bonds F->G H Synthesis of Complex Organosilanes G->H

Caption: Reactivity pathways of this compound.

References

Trichloro(4-phenylbutyl)silane CAS number 17886-88-3 properties.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Trichloro(4-phenylbutyl)silane (CAS 17886-88-3)

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, synthesis, and applications of this chemical.

Physicochemical Properties

This compound is a reactive organosilane that serves as a valuable building block in various chemical processes. Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 17886-88-3[1][2][3]
Molecular Formula C10H13Cl3Si[1][2]
Molecular Weight 267.65 g/mol [1][2]
Density 1.2 ± 0.1 g/cm³[1] or 1.192 g/cm³[3]
Boiling Point 292.5 ± 19.0 °C at 760 mmHg[1], 82°C at 0.4 mmHg[2][3]
Flash Point 143.1 ± 16.2 °C[1] or >110°C (>230°F)[3]
Refractive Index 1.519[1] or 1.5121[3]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
LogP 7.27[1]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[3]

Synthesis and Reactivity

The primary synthetic route to this compound involves the Grignard reaction.[4] This well-established method in organosilicon chemistry is crucial for forming the silicon-carbon bond.[4] The reactivity of this compound is dominated by the three chlorine atoms attached to the silicon, making the Si-Cl bonds highly susceptible to nucleophilic attack, particularly by water.

Synthesis via Grignard Reaction

A common method for synthesizing this compound is through the reaction of a Grignard reagent, 4-phenylbutylmagnesium halide, with a silicon tetrachloride.

Synthesis_Pathway 4-Phenyl-1-butene 4-Phenyl-1-butene Grignard_Reagent 4-Phenylbutylmagnesium bromide 4-Phenyl-1-butene->Grignard_Reagent 1. HBr 2. Mg, Ether HBr HBr Mg_ether Mg, Ether SiCl4 SiCl4 Product This compound Grignard_Reagent->Product + SiCl4 Surface_Modification_Workflow cluster_process SAM Formation Process Start Substrate with -OH groups Hydrolysis Hydrolysis of Si-Cl bonds (forms Si-OH groups) Start->Hydrolysis Silane This compound in solution Silane->Hydrolysis Condensation Condensation with substrate -OH groups Hydrolysis->Condensation Crosslinking Cross-linking between adjacent silane molecules Condensation->Crosslinking End Hydrophobic Surface with Phenylbutyl Groups Crosslinking->End

References

Molecular weight and formula of Trichloro(4-phenylbutyl)silane.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(4-phenylbutyl)silane is an organosilane compound characterized by a phenylbutyl group attached to a silicon atom bearing three chlorine atoms. This bifunctional nature, with a reactive trichlorosilyl headgroup and a hydrocarbon tail terminating in a phenyl group, makes it a valuable reagent in surface chemistry, materials science, and potentially in biomedical applications. The trichlorosilyl group can readily react with hydroxylated surfaces to form stable siloxane bonds, enabling the formation of self-assembled monolayers (SAMs). These SAMs can modify the surface properties of various substrates, introducing hydrophobicity and providing a platform for further functionalization. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on experimental details relevant to research and development.

Molecular Properties and Characterization

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Chemical Formula C₁₀H₁₃Cl₃Si
Molecular Weight 267.65 g/mol
CAS Number 17886-88-3
Appearance Clear liquid[1]
Boiling Point 82°C / 0.4 mmHg[2]
Density 1.189 g/mL at 25°C[2]
Synonyms Benzene, [4-(trichlorosilyl)butyl]-; (4-Phenylbutyl)trichlorosilane[2][3]

Synthesis of this compound

A potential synthetic route to this compound involves the hydrosilylation of 4-phenyl-1-butene with trichlorosilane (HSiCl₃). This reaction is typically catalyzed by a platinum catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.

Experimental Protocol: Hydrosilylation of 4-Phenyl-1-butene

Materials:

  • 4-Phenyl-1-butene

  • Trichlorosilane (HSiCl₃)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene (or other suitable inert solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

  • Reaction Setup: A dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Anhydrous toluene is added to the flask, followed by the platinum catalyst. 4-Phenyl-1-butene is then added to the reaction flask.

  • Hydrosilylation: Trichlorosilane is added dropwise to the stirred solution at a controlled temperature. The reaction is typically exothermic, and the addition rate should be managed to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing small aliquots withdrawn from the reaction mixture.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reagents are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and catalyst loading should be optimized for best results.

Application in Surface Modification: Formation of Self-Assembled Monolayers (SAMs)

This compound is well-suited for the formation of self-assembled monolayers on hydroxylated surfaces like silicon wafers, glass, and metal oxides. The resulting SAM modifies the surface to be more hydrophobic and provides a phenyl-terminated surface that can be further functionalized.

Experimental Protocol: SAM Formation on a Silicon Wafer

Materials:

  • Silicon wafers

  • This compound

  • Anhydrous solvent (e.g., toluene or hexane)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • The silicon wafers are first cleaned with a solvent like ethanol to remove organic contaminants.

    • To create a high density of hydroxyl groups on the surface, the wafers are immersed in a Piranha solution for a specific duration (e.g., 15-30 minutes) at a controlled temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • After Piranha treatment, the wafers are thoroughly rinsed with copious amounts of deionized water and then dried under a stream of nitrogen.

  • Silanization:

    • A dilute solution of this compound (e.g., 1-5 mM) is prepared in an anhydrous solvent in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

    • The cleaned and dried silicon wafers are immersed in the silane solution for a set period (e.g., 1-24 hours) at room temperature.

    • During this time, the trichlorosilyl groups react with the surface hydroxyl groups, forming covalent Si-O-Si bonds and releasing HCl as a byproduct.

  • Rinsing and Curing:

    • After immersion, the wafers are removed from the silane solution and rinsed sequentially with the anhydrous solvent (e.g., toluene) and then ethanol to remove any physisorbed molecules.

    • The wafers are then dried with a stream of nitrogen.

    • To promote the formation of a cross-linked siloxane network within the monolayer, the coated wafers can be cured by heating in an oven (e.g., at 120°C for 1 hour).

Potential Applications in Drug Development and Research

While specific drug delivery systems or signaling pathway interactions involving this compound are not extensively documented in publicly available literature, its properties as a surface modification agent suggest several potential applications for researchers in drug development:

  • Surface Modification of Nanoparticles: this compound can be used to modify the surface of silica or metal oxide nanoparticles. This modification can enhance their stability in non-polar media and provide a hydrophobic surface, which could be beneficial for encapsulating hydrophobic drugs. The phenyl groups on the surface could also serve as attachment points for further functionalization with targeting ligands.

  • Development of Biosensors: The formation of a well-defined SAM of this compound on a sensor surface can create a controlled interface for the immobilization of biomolecules. The phenyl groups could be functionalized, for example, through electrophilic aromatic substitution, to introduce reactive groups for covalently attaching enzymes, antibodies, or DNA probes.

  • Chromatography: The phenylbutyl group can act as a stationary phase in reverse-phase chromatography. Surfaces modified with this compound could be used for the separation of biomolecules based on their hydrophobicity.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams, created using the DOT language, illustrate the key workflows.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Hydrosilylation Reaction cluster_purification Work-up & Purification 4-Phenyl-1-butene 4-Phenyl-1-butene Reagent_Addition Add Reactants to Solvent 4-Phenyl-1-butene->Reagent_Addition Trichlorosilane Trichlorosilane Trichlorosilane->Reagent_Addition Pt_Catalyst Platinum Catalyst Pt_Catalyst->Reagent_Addition Reaction_Setup Inert Atmosphere Setup Reaction_Setup->Reagent_Addition Reaction_Execution Controlled Addition of HSiCl3 Reagent_Addition->Reaction_Execution Monitoring Monitor via GC/NMR Reaction_Execution->Monitoring Solvent_Removal Remove Solvent & Volatiles Monitoring->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

G SAM Formation Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post_treatment Post-Treatment Cleaning Solvent Cleaning Hydroxylation Piranha Treatment Cleaning->Hydroxylation Rinsing_Drying_1 DI Water Rinse & N2 Dry Hydroxylation->Rinsing_Drying_1 Immersion Immerse Substrate Rinsing_Drying_1->Immersion Solution_Prep Prepare Silane Solution Solution_Prep->Immersion Rinsing_Drying_2 Solvent Rinse & N2 Dry Immersion->Rinsing_Drying_2 Curing Oven Curing Rinsing_Drying_2->Curing Final_Product Functionalized Surface Curing->Final_Product

Caption: Workflow for forming a self-assembled monolayer.

References

Hydrolysis and Stability of Trichloro(4-phenylbutyl)silane in Different Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(4-phenylbutyl)silane is an organosilicon compound with a reactive trichlorosilyl headgroup and a phenylbutyl tail. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. This reactivity is fundamental to its applications, which can range from surface modification to the synthesis of silicon-containing polymers and silsesquioxanes. Understanding the hydrolysis and stability of this compound in various solvents is critical for controlling its reactivity, ensuring product quality, and defining storage and handling procedures.

This technical guide details the mechanisms of hydrolysis and subsequent condensation, factors influencing the stability of this compound in different solvent systems, and provides standardized experimental protocols for kinetic analysis.

Mechanism of Hydrolysis and Condensation

The reaction of this compound with water is a two-stage process: hydrolysis followed by condensation.

Hydrolysis: The initial and rapid step involves the nucleophilic substitution of the chloride atoms by hydroxyl groups from water. This reaction proceeds stepwise, forming silanol intermediates and liberating hydrogen chloride (HCl) as a byproduct. The presence of HCl can auto-catalyze the hydrolysis of some silanes, although for highly reactive trichlorosilanes, the reaction is typically fast even without explicit catalysis.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = 4-phenylbutyl)

Condensation: The resulting silanetriol, (4-phenylbutyl)silanetriol, is generally unstable and readily undergoes intermolecular condensation to form siloxane bridges (Si-O-Si). This process releases water and leads to the formation of oligomeric and polymeric structures, eventually potentially forming a cross-linked network (silsesquioxane).[1][2] The extent and nature of this condensation are highly dependent on reaction conditions.

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

The overall reaction pathway can be visualized as follows:

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation A This compound (R-SiCl₃) B (4-phenylbutyl)silanetriol (R-Si(OH)₃) A->B + 3H₂O - 3HCl C Siloxane Oligomers ([R-SiO₁.₅]n) B->C - H₂O D Cross-linked Network (Silsesquioxane) C->D Further Condensation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare stock solution of This compound in anhydrous solvent B Prepare solvent system with known water content C Initiate hydrolysis by mixing silane and solvent D Monitor reaction in real-time (e.g., NMR) C->D E Take aliquots at time intervals C->E H Kinetic data analysis: - Rate constants - Half-life D->H F Quench reaction in aliquots E->F G Analyze by GC-MS (with derivatization) F->G G->H

References

Spectroscopic data (NMR, IR, Mass Spec) for Trichloro(4-phenylbutyl)silane.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trichloro(4-phenylbutyl)silane. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this document presents predicted spectroscopic characteristics based on established principles and available data for structurally similar compounds. Detailed experimental protocols for acquiring such data for moisture-sensitive organotrichlorosilanes are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.31 - 7.17m5HAromatic protons (C₆H₅)
~ 2.65t2H-CH₂-Ph
~ 1.70m2H-CH₂-CH₂-Ph
~ 1.55m2H-CH₂-CH₂-Si
~ 1.15t2H-CH₂-SiCl₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~ 141.5Aromatic C (quaternary)
~ 128.5Aromatic CH
~ 128.3Aromatic CH
~ 126.0Aromatic CH
~ 35.5-CH₂-Ph
~ 33.0-CH₂-CH₂-Ph
~ 24.5-CH₂-CH₂-Si
~ 17.0-CH₂-SiCl₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3010MediumAromatic C-H Stretch
2950 - 2850StrongAliphatic C-H Stretch
1600, 1495, 1450Medium-WeakAromatic C=C Bending
~ 800 - 600StrongSi-Cl Stretch
Mass Spectrometry (MS)
m/zInterpretation
266, 268, 270Molecular ion (M⁺) cluster due to ³⁵Cl and ³⁷Cl isotopes
231[M - Cl]⁺
175[M - SiCl₃]⁺ (Phenylbutyl cation)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Given the reactivity of trichlorosilyl groups, particularly their sensitivity to moisture, specific handling procedures are required during spectroscopic analysis.

NMR Spectroscopy of Organotrichlorosilanes

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation (Inert Atmosphere):

    • All glassware (NMR tube, pipettes, vials) must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.

    • A stock solution of this compound is prepared in a dry, deuterated, and non-protic solvent (e.g., CDCl₃, C₆D₆) inside a glovebox or under a nitrogen atmosphere. The solvent should be from a freshly opened sealed ampoule or dried over molecular sieves.

    • Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

    • The solution is transferred to a dry NMR tube, which is then sealed with a tight-fitting cap and wrapped with parafilm to prevent moisture ingress.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Number of Scans: 16-64 (signal dependent).

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • The Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FTIR Spectroscopy of Organotrichlorosilanes

Objective: To obtain the infrared spectrum of this compound to identify functional groups.

Methodology:

  • Sample Preparation (Dry Conditions):

    • The FTIR spectrometer sample compartment should be purged with dry nitrogen for at least 30 minutes prior to analysis to minimize atmospheric water and CO₂ interference.[1]

    • A thin film of the neat liquid sample is prepared between two dry KBr or NaCl plates in a glovebox or under a nitrogen atmosphere.

    • Alternatively, a solution in a dry, IR-transparent solvent (e.g., anhydrous hexane or CCl₄) can be prepared and analyzed in a sealed liquid cell.

  • Instrumental Parameters:

    • Spectrometer: Fourier Transform Infrared Spectrometer.

    • Mode: Transmission.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • A background spectrum of the empty beam path (or the solvent and cell) is recorded and subtracted from the sample spectrum.

    • The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry of Organotrichlorosilanes

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction and Ionization:

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this volatile compound.

    • Sample Preparation: A dilute solution of the compound in a volatile, dry, aprotic solvent (e.g., hexane, dichloromethane) is prepared.

    • GC Conditions:

      • Injector: Split/splitless inlet, operated at a temperature that ensures volatilization without degradation (e.g., 250°C). A fast injection is necessary to minimize residence time in the hot injector.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a final temperature that allows elution of the compound (e.g., 280°C).

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analysis:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-350).

  • Data Analysis:

    • The mass spectrum of the GC peak corresponding to the compound is analyzed.

    • The molecular ion peak and the isotopic pattern of the chlorine atoms are identified.

    • Major fragment ions are identified and assigned to structural components of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight & Fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Validation Final Structure Validation Structure_Elucidation->Final_Validation Purity_Assessment->Final_Validation Report Report Final_Validation->Report

References

Trichloro(4-phenylbutyl)silane reaction with water and nucleophiles.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of Trichloro(4-phenylbutyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity of this compound, a versatile organosilicon compound. Its significance stems from the highly reactive trichlorosilyl functional group attached to a phenylbutyl chain, enabling its use as a robust building block and an effective surface modification agent. This document details its reactions with water and other common nucleophiles, presents available kinetic data from analogous systems, outlines detailed experimental protocols, and discusses its applications in materials science and its potential relevance to the pharmaceutical industry.

The primary and most significant reaction of this compound is its rapid interaction with water. The process is not a simple dissolution but a two-step chemical transformation involving hydrolysis and subsequent condensation. This reactivity is the foundation of its utility in forming stable, covalently bound surface modifications and in sol-gel processes.[1][2]

Mechanism of Hydrolysis and Condensation

The formation of a stable polysiloxane network from this compound proceeds through the following mechanism:

  • Hydrolysis : The initial step is the swift hydrolysis of the silicon-chlorine (Si-Cl) bonds. In this nucleophilic substitution reaction, water molecules act as nucleophiles, attacking the electrophilic silicon atom.[1] This displaces the chloride ions and results in the formation of a reactive silanetriol intermediate, (4-phenylbutyl)silanetriol, and hydrochloric acid (HCl) as a byproduct.[1] The reaction is highly exothermic.

  • Condensation : The newly formed (4-phenylbutyl)silanetriol is unstable and readily undergoes condensation. Silanol groups can condense with each other (alcohol condensation) to form a siloxane bond (Si-O-Si) and a molecule of water.[1] Alternatively, a silanol can react with a remaining chlorosilyl group (water condensation) to form a siloxane bond and HCl.[1] This process continues, ultimately building a highly cross-linked, three-dimensional polysiloxane network.[1]

Hydrolysis_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound (R-SiCl₃) Water1 + 3 H₂O Silane->Water1 Silanetriol (4-Phenylbutyl)silanetriol (R-Si(OH)₃) Water1->Silanetriol Silanetriol2 2 R-Si(OH)₃ Silanetriol->Silanetriol2 Intermediate HCl + 3 HCl Siloxane Polysiloxane Network (Cross-linked R-SiO₁.₅) Silanetriol2->Siloxane Water2 - 3 H₂O Siloxane->Water2

Kinetics of Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively documented in the literature, the behavior of analogous organotrichlorosilanes and organotrialkoxysilanes has been well-studied.

  • Reaction Order : The hydrolysis of silanes is often reported as first or pseudo-first order with respect to the silane.[3] The order with respect to water can vary significantly depending on the solvent and catalyst used.[3] For some acid-catalyzed systems, the reaction has been found to be zero order in water.[4][5]

  • Catalysis : The reaction is catalyzed by both acids and bases.[6] Acid catalysis generally proceeds at a faster rate than base-catalyzed hydrolysis.[6] The HCl generated during the hydrolysis of a chlorosilane can autocatalyze the reaction.

  • Substituent Effects : The nature of the organic group (R) attached to the silicon atom influences the reaction rate through steric and inductive effects.[3]

Reaction with Other Nucleophiles

The electrophilic silicon center in this compound readily reacts with a variety of nucleophiles beyond water. These reactions are crucial for synthesizing derived materials with tailored properties.

Reaction with Alcohols (Alcoholysis)

In the presence of an alcohol (R'OH), this compound undergoes alcoholysis, a process analogous to hydrolysis. This reaction is a common method for synthesizing (4-phenylbutyl)trialkoxysilanes by esterification.[2] Each Si-Cl bond is replaced by a Si-OR' bond, with the liberation of HCl. The resulting trialkoxysilanes are often more stable and less reactive than their trichloro- counterparts, making them suitable for applications requiring slower, more controlled hydrolysis and condensation rates, such as in sol-gel synthesis.[2]

Reaction with Amines

Primary and secondary amines (R'₂NH) can also act as nucleophiles, reacting with the Si-Cl bonds to form silylamines. This reaction typically requires a stoichiometric amount of a non-nucleophilic base to scavenge the HCl byproduct, or an excess of the amine can be used for this purpose.

Nucleophilic_Reactions cluster_products Reaction Products Silane This compound (R-SiCl₃) Water Water (H₂O) Silane->Water + Nucleophile Alcohol Alcohol (R'OH) Silane->Alcohol + Nucleophile Amine Amine (R'₂NH) Silane->Amine + Nucleophile Silanetriol Silanetriol (R-Si(OH)₃) Alkoxysilane Trialkoxysilane (R-Si(OR')₃) Silylamine Silylamine Derivative (R-Si(NR'₂)₃) Water->Silanetriol Hydrolysis Alcohol->Alkoxysilane Alcoholysis Amine->Silylamine Aminolysis

Quantitative Data Summary

Silane CompoundCatalyst / ConditionsSolventReaction OrderRate Constant (k)Reference(s)
PhenyltriethoxysilaneH₂SO₄ (acid)Dioxane/Water1st (acid), 0 (water)Hammett ρ = -1.42[4][5]
Methyltriethoxysilane (MTES)AlkalineMethanol, 30°C-2.453 x 10⁴ s⁻¹[3]
Tetraethoxysilane (TEOS)HCl (acid)--4.5 - 65 x 10⁻² M⁻¹min⁻¹[3]
Tetraethoxysilane (TEOS)NH₃ (base)-1st (assumed)1.4 - 8 x 10⁴ s⁻¹[3]
IsobutyltrimethoxysilaneHCl (acid, 6 mM H⁺)--Hydrolyzes 7.7x faster than ethoxy analog[6]
3-Aminopropyltriethoxysilane (APES)NeutralEthanol/Water-Fastest hydrolysis rate among tested silanes[7]

Note: This data is for analogous compounds and is intended to provide a general understanding of silane hydrolysis kinetics. Actual rates for this compound will differ.

Experimental Protocols

The following sections provide generalized protocols for key reactions involving this compound. Caution: this compound reacts violently with water and releases HCl gas. All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses) and anhydrous techniques.

Protocol for Controlled Hydrolysis and Surface Modification

This protocol describes the formation of a self-assembled monolayer (SAM) on a hydroxylated substrate (e.g., glass or silicon wafer).

  • Substrate Preparation : Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen. To ensure a high density of surface hydroxyl groups, treat the substrate with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Extreme Caution: Piranha solution is highly corrosive and explosive when mixed with organic solvents). Rinse copiously with deionized water and dry with nitrogen.

  • Silanization Solution Preparation : In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in an anhydrous nonpolar solvent (e.g., toluene or hexane). The presence of trace amounts of water in the solvent is sufficient to initiate hydrolysis at the substrate interface.

  • Deposition : Immerse the cleaned, dried substrate into the silanization solution. Let the reaction proceed for 2-4 hours at room temperature.

  • Rinsing and Curing : Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed silane. Follow with a rinse in isopropanol.

  • Curing : Cure the coated substrate in an oven at 110-120°C for 1 hour to promote the formation of a cross-linked polysiloxane network and covalent bonding to the substrate.

  • Characterization : The resulting hydrophobic surface can be characterized by contact angle goniometry, atomic force microscopy (AFM), or X-ray photoelectron spectroscopy (XPS).

Workflow_SAM cluster_prep Substrate Preparation cluster_deposition Silane Deposition cluster_post Post-Treatment Clean 1. Clean Substrate (Solvent Sonication) Hydroxylate 2. Hydroxylate Surface (Piranha Etch) Clean->Hydroxylate Dry1 3. Rinse and Dry (DI Water, N₂) Hydroxylate->Dry1 Immerse 5. Immerse Substrate (2-4 hours) Dry1->Immerse Solution 4. Prepare 1% Silane Solution in Toluene Solution->Immerse Rinse 6. Rinse Excess (Toluene, IPA) Immerse->Rinse Cure 7. Cure in Oven (120°C, 1 hour) Rinse->Cure Characterize 8. Characterize (Contact Angle, AFM) Cure->Characterize

Protocol for Synthesis of (4-Phenylbutyl)triethoxysilane

This protocol describes the esterification of the trichlorosilane with ethanol.

  • Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl). Maintain a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagents : In the flask, place 3 equivalents of anhydrous ethanol in an anhydrous solvent such as hexane.

  • Reaction : Cool the ethanol solution in an ice bath. Slowly add 1 equivalent of this compound dropwise from the dropping funnel to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

  • Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup : The reaction mixture can be filtered to remove any precipitated impurities. The solvent and excess ethanol are then removed under reduced pressure using a rotary evaporator.

  • Purification : The crude (4-phenylbutyl)triethoxysilane product can be purified by fractional distillation under vacuum to yield a clear, colorless liquid.

  • Characterization : Confirm the product structure and purity using NMR spectroscopy (¹H, ¹³C, ²⁹Si) and FTIR spectroscopy.

Applications in Material Science and Drug Development

The unique reactivity of this compound makes it a valuable compound in several advanced applications.

  • Surface Modification : Its primary application is the formation of robust, covalently bound self-assembled monolayers (SAMs) on inorganic substrates like glass, silicon, and metal oxides.[1] The exposed phenylbutyl groups create a hydrophobic, non-polar surface. This is critical for applications in microelectronics, anti-corrosion coatings, and creating biocompatible surfaces.[1]

  • Polymer Composites : It can be used as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices, enhancing the mechanical and thermal properties of high-performance composite materials.[1]

  • Relevance to Drug Development : While direct applications of this compound in drug synthesis are not widely reported, the broader class of organosilanes is highly relevant to the pharmaceutical industry.[8][9]

    • Intermediates : Structurally similar compounds, like trichloro-(4-methylphenyl)silane, serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines and antidepressants.[8]

    • Biocompatible Coatings : The ability to form stable, tailored surfaces allows for the modification of medical implants and devices to improve biocompatibility and reduce biofouling.

    • Drug Delivery : Silsesquioxanes, derived from the hydrolysis and condensation of organotrichlorosilanes, are being explored as nanocarriers for drug delivery systems.[2] The phenylbutyl group could provide a hydrophobic core for encapsulating lipophilic drugs.

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica with Trichloro(4-phenylbutyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica particles is a critical process in various scientific and industrial fields, including drug delivery, chromatography, and diagnostics. The functionalization of silica surfaces allows for the tuning of their chemical and physical properties, such as hydrophobicity, biocompatibility, and reactivity. Trichloro(4-phenylbutyl)silane is an organosilane that can be used to impart a hydrophobic character to silica surfaces. The 4-phenylbutyl group provides a non-polar interface, which can be advantageous for applications requiring controlled interactions with non-polar molecules or for creating hydrophobic barriers.

This document provides a detailed protocol for the surface modification of silica using this compound, along with methods for the characterization of the modified surfaces.

Mechanism of Surface Modification

The surface modification of silica with this compound proceeds through a well-established two-step mechanism involving hydrolysis and condensation.

  • Hydrolysis: The trichlorosilyl group (-SiCl₃) of the silane molecule readily reacts with trace amounts of water present on the silica surface or in the reaction solvent. This hydrolysis step replaces the chloro groups with hydroxyl groups, forming a reactive silanetriol intermediate.

  • Condensation: The newly formed silanol groups on the silane molecule then react with the silanol groups (Si-OH) present on the silica surface, forming stable siloxane bonds (Si-O-Si). Additionally, adjacent silanetriol molecules can condense with each other, leading to the formation of a cross-linked polysiloxane network on the silica surface. This process results in a durable, covalently bound organic layer.

Experimental Protocols

Materials and Equipment
  • Silica particles (e.g., silica gel, silicon wafers with a native oxide layer)

  • This compound (CAS: 17886-88-3)

  • Anhydrous toluene (or other anhydrous organic solvent like hexane)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Nitrogen or Argon gas

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Schlenk line or glove box (recommended for handling the moisture-sensitive silane)

  • Centrifuge and centrifuge tubes

  • Oven

  • Sonicator

  • Contact angle goniometer

  • FTIR spectrometer

  • Thermogravimetric analyzer (TGA)

Protocol 1: Solution-Phase Deposition of this compound

This protocol describes the modification of silica particles in a solution phase.

1. Silica Substrate Preparation:

  • For silica particles: Dry the silica particles in an oven at 120 °C overnight to remove physically adsorbed water.

  • For silicon wafers: Clean the wafers by sonicating in a sequence of deionized water, ethanol, and then drying under a stream of nitrogen. To activate the surface, immerse the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.

2. Silanization Reaction:

  • In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add the pre-dried silica particles.

  • Under an inert atmosphere (nitrogen or argon), add anhydrous toluene to the flask to create a slurry.

  • In a separate vial, prepare a solution of this compound in anhydrous toluene (typically a 1-5% v/v solution).

  • Slowly add the silane solution to the silica slurry while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours or at an elevated temperature (e.g., 80-100 °C) for 1-2 hours to increase the reaction rate.

3. Washing and Curing:

  • After the reaction is complete, stop the stirring and allow the silica particles to settle.

  • Decant the supernatant and wash the particles multiple times with anhydrous toluene to remove any unreacted silane.

  • Follow with several washes with ethanol to remove residual toluene.

  • After the final wash, dry the modified silica particles in an oven at 100-120 °C for at least 2 hours to cure the silane layer and promote further cross-linking.

4. Storage:

  • Store the dried, surface-modified silica particles in a desiccator to prevent moisture adsorption.

Characterization of Modified Silica

The success of the surface modification can be evaluated using several analytical techniques.

ParameterTechniqueDescriptionRepresentative Values*
Hydrophobicity Contact Angle GoniometryMeasures the contact angle of a water droplet on the surface. A higher contact angle indicates increased hydrophobicity.Unmodified Silica: < 20°Modified Silica: 90° - 110°
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyConfirms the presence of the phenylbutyl groups on the silica surface. Look for characteristic C-H stretching peaks of the alkyl chain and aromatic ring.Appearance of peaks around 2850-2960 cm⁻¹ (aliphatic C-H) and ~3030 cm⁻¹ (aromatic C-H).
Grafting Density Thermogravimetric Analysis (TGA)Measures the weight loss of the modified silica as a function of temperature. The weight loss corresponding to the decomposition of the organic layer can be used to calculate the grafting density.1-3 molecules/nm²
Thermal Stability Thermogravimetric Analysis (TGA)Determines the temperature at which the grafted organic layer begins to decompose.Onset of decomposition > 200 °C

*Note: The values presented in this table are representative for silica surfaces modified with long-chain alkyl or aryl-alkyl silanes and are for illustrative purposes. Actual values for this compound may vary depending on the specific experimental conditions and the nature of the silica substrate.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Silanization Reaction cluster_post_reaction Post-Reaction Processing cluster_characterization Characterization Silica Silica Substrate Drying Drying / Cleaning Silica->Drying Reaction Reaction Mixture Drying->Reaction Solvent Anhydrous Toluene Solvent->Reaction Silane This compound Silane->Reaction Washing Washing Reaction->Washing Curing Curing Washing->Curing Characterization Surface Analysis Curing->Characterization

Caption: Experimental workflow for silica surface modification.

logical_relationship Silica Silica Surface (-Si-OH groups) Condensation Condensation Silica->Condensation Silane This compound (R-SiCl3) Hydrolysis Hydrolysis (R-Si(OH)3) Silane->Hydrolysis H2O Hydrolysis->Condensation ModifiedSilica Modified Silica Surface (-Si-O-Si-R) Condensation->ModifiedSilica

Caption: Logical relationship of the surface modification process.

Troubleshooting

ProblemPossible CauseSolution
Low Contact Angle / Poor Hydrophobicity Incomplete reactionIncrease reaction time or temperature. Ensure the use of anhydrous solvent and proper handling of the silane to prevent premature hydrolysis.
Insufficient surface activationEnsure the silica surface is properly cleaned and activated to have a sufficient number of silanol groups.
Aggregated Particles Excessive cross-linking between particlesControl the concentration of the silane. Perform the reaction under more dilute conditions.
Inconsistent Results Moisture contaminationUse freshly dried solvents and handle the trichlorosilane under an inert atmosphere.
Non-uniform silica surfaceEnsure the starting silica material is of high quality and has a uniform surface.

Conclusion

The surface modification of silica with this compound provides an effective method for introducing hydrophobic properties to the material. The protocol outlined in this document, when coupled with the appropriate characterization techniques, will enable researchers to reliably produce and verify the quality of their surface-modified silica for a variety of applications. Careful control of reaction conditions, particularly the exclusion of excess moisture, is paramount to achieving a uniform and stable silane layer.

Application Notes and Protocols for Self-Assembled Monolayers of Trichloro(4-phenylbutyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and characterization of self-assembled monolayers (SAMs) using Trichloro(4-phenylbutyl)silane. SAMs offer a robust method for modifying surfaces to control their physicochemical properties, which is of significant interest in fields such as biomaterials, sensor development, and drug delivery. The phenylbutyl-terminated surface created by this protocol provides a hydrophobic and aromatic interface, which can be utilized for studying protein adsorption, cell adhesion, and as a platform for further chemical modifications.

Introduction

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a solid surface. Trichlorosilanes, such as this compound, readily react with hydroxylated surfaces like silicon wafers with a native oxide layer (SiO₂), glass, or quartz. The reaction proceeds through hydrolysis of the trichlorosilyl group in the presence of trace water, followed by condensation and the formation of a stable polysiloxane network covalently bonded to the substrate. The 4-phenylbutyl tail group orients away from the surface, creating a well-defined organic interface.

Data Presentation

Characterization of the resulting SAM is crucial for ensuring a high-quality, densely packed monolayer. The following table summarizes expected quantitative data for a well-formed this compound SAM on a silicon wafer. These values are based on typical results for similar alkyl and phenyl-terminated silane SAMs and should be confirmed experimentally.

Characterization TechniqueParameterExpected Value
Contact Angle Goniometry Static Water Contact Angle85° - 95°
Ellipsometry Monolayer Thickness1.0 - 1.5 nm
Atomic Force Microscopy (AFM) Surface Roughness (RMS)< 0.5 nm

Experimental Protocols

A meticulous experimental procedure is critical for the formation of a high-quality SAM. The following protocol outlines the necessary steps for substrate preparation, solution-phase deposition of this compound, and post-deposition treatment.

Materials and Equipment
  • This compound (CAS: 17886-88-3)

  • Silicon wafers or glass slides

  • Anhydrous toluene or hexane (spectroscopic or HPLC grade)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18 MΩ·cm)

  • Isopropanol (IPA) and Ethanol (ACS grade)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Ultrasonic bath

  • Fume hood

  • Contact angle goniometer

  • Ellipsometer

  • Atomic Force Microscope (AFM)

Protocol 1: Substrate Preparation (Piranha Cleaning)

CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Initial Cleaning: Place the silicon or glass substrates in a beaker. Add isopropanol and sonicate for 15 minutes. Repeat with ethanol and then DI water.

  • Piranha Solution Preparation: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.

  • Substrate Hydroxylation: Immerse the cleaned substrates into the hot Piranha solution for 30-60 minutes. This step removes organic residues and creates a hydrophilic, hydroxyl-terminated surface.

  • Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Storage: Store the cleaned substrates in a vacuum desiccator until ready for use. It is recommended to use them immediately after cleaning.

Protocol 2: SAM Formation by Solution Deposition
  • Solution Preparation: In a glove box or under an inert atmosphere to minimize water content, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.

  • Immersion: Place the freshly cleaned and dried substrates in the silane solution. Ensure the entire surface is submerged.

  • Self-Assembly: Allow the self-assembly process to proceed for 2-4 hours at room temperature. The optimal immersion time may need to be determined experimentally.

  • Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed molecules.

  • Curing: Place the rinsed substrates in an oven at 110-120°C for 30-60 minutes to promote the covalent cross-linking of the silane molecules and bonding to the surface.

  • Final Cleaning: Sonicate the cured substrates in fresh toluene or hexane for 5-10 minutes to remove any remaining unbound silanes.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator.

Visualizations

Experimental Workflow for SAM Formation

SAM_Formation_Workflow Substrate Silicon/Glass Substrate Cleaning Piranha Cleaning (H2SO4/H2O2) Substrate->Cleaning 1. Cleaning Hydroxylated Hydroxylated Surface (-OH groups) Cleaning->Hydroxylated 2. Surface Activation Immersion Immersion & Self-Assembly (2-4 hours) Hydroxylated->Immersion 3. Deposition SilaneSol This compound Solution (1-5 mM in Toluene) SilaneSol->Immersion Rinsing1 Rinsing (Toluene) Immersion->Rinsing1 4. Removal of excess Curing Curing (110-120°C, 30-60 min) Rinsing1->Curing 5. Cross-linking Rinsing2 Final Rinsing & Sonication (Toluene) Curing->Rinsing2 6. Final Cleaning FinalSAM This compound SAM Rinsing2->FinalSAM 7. Final Product Characterization Characterization (Contact Angle, Ellipsometry, AFM) FinalSAM->Characterization 8. Quality Control

Caption: Workflow for the preparation of this compound SAMs.

Silanization Reaction Pathway

Silanization_Pathway Substrate Substrate-OH Condensation1 Condensation (Substrate) Substrate->Condensation1 Silane Cl3Si-(CH2)4-Ph Hydrolysis Hydrolysis Silane->Hydrolysis Water H2O (trace) Water->Hydrolysis HydrolyzedSilane (HO)3Si-(CH2)4-Ph Hydrolysis->HydrolyzedSilane HydrolyzedSilane->Condensation1 Condensation2 Condensation (Intermolecular) HydrolyzedSilane->Condensation2 SAM Substrate-O-Si-(CH2)4-Ph | O | Si-(CH2)4-Ph Condensation1->SAM Condensation2->SAM

Caption: Reaction pathway for this compound SAM formation.

Application Notes & Protocols for (4-Phenylbutyl)silane Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of a stationary phase derived from trichloro(4-phenylbutyl)silane in gas chromatography (GC). While this specific phase is not a standard commercially available product, these notes are constructed based on the established principles of phenyl-containing stationary phases and are intended to guide researchers in the potential application and development of similar custom columns.

Introduction to the (4-Phenylbutyl)silane Stationary Phase

A stationary phase synthesized from this compound results in a bonded silica phase with a phenylbutyl moiety. This phase is characterized by its intermediate polarity and unique selectivity, primarily driven by the presence of the phenyl group at the end of the butyl chain.

1.1 Predicted Chromatographic Properties:

  • Polarity: Intermediate polarity. The phenyl group introduces polarizability, while the butyl chain provides a non-polar character.

  • Selectivity: This stationary phase is expected to exhibit high selectivity for aromatic compounds due to potential π-π stacking interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase.[1] The butyl spacer provides flexibility and can influence shape selectivity.

  • Thermal Stability: Phenyl-containing polysiloxane phases are known for their good thermal stability, which can reduce column bleed at higher temperatures.[2][3]

  • Applications: Potential applications include the separation of polycyclic aromatic hydrocarbons (PAHs), isomers of substituted aromatic compounds, pesticides, and pharmaceutical compounds containing aromatic moieties.[4][5][6]

Experimental Protocols

2.1 Protocol for Preparation of a Packed GC Column with (4-Phenylbutyl)silane Stationary Phase

This protocol describes a general procedure for preparing a lab-scale packed GC column.

Materials:

  • Solid support (e.g., Chromosorb W-HP, 80/100 mesh)

  • This compound

  • Anhydrous toluene (or other suitable dry, inert solvent)

  • Dry nitrogen gas

  • Empty GC column (e.g., 2 m x 1/8" stainless steel or glass)

  • Glass wool, silanized

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Support Preparation: Dry the solid support in an oven at 150°C for 4 hours to remove any adsorbed water. Allow to cool in a desiccator.

  • Coating Solution Preparation: In a fume hood, dissolve an appropriate amount of this compound in anhydrous toluene to achieve the desired phase loading (e.g., 5-10% by weight). For 10g of solid support, a 5% loading would require 0.5g of the silane.

  • Coating the Support: In a round-bottom flask, combine the dried solid support with the coating solution. Swirl gently to ensure the support is fully wetted.

  • Solvent Removal: Attach the flask to a rotary evaporator. Gradually apply vacuum and rotate the flask at a low speed. A water bath set to 50-60°C can be used to facilitate solvent evaporation. Continue until the coated support appears as a dry, free-flowing powder.

  • Final Drying: Further dry the coated packing material under a gentle stream of dry nitrogen gas for 1-2 hours to remove any residual solvent.

  • Column Packing: Plug one end of the empty GC column with a small piece of silanized glass wool. Attach the empty end to a vacuum line. Apply gentle suction and add the prepared packing material to the other end of the column using a funnel. Tap the column gently to ensure uniform packing.

  • Final Assembly: Once the column is filled, plug the open end with silanized glass wool.

  • Column Conditioning: Install the column in the GC oven. Do not connect the column outlet to the detector. Condition the column by purging with a carrier gas (e.g., helium or nitrogen) at a low flow rate (e.g., 5-10 mL/min) and gradually increasing the oven temperature from 40°C to a temperature slightly above the intended maximum operating temperature, but not exceeding the thermal stability limit of the phase. Hold for several hours until the baseline stabilizes.

2.2 Application Note: Analysis of Aromatic Drug Metabolites

Objective: To develop a GC method for the separation and quantification of a parent drug and its aromatic metabolites using a custom-packed (4-phenylbutyl)silane column.

Sample Preparation Protocol (Hypothetical):

  • Sample Collection: Collect 1 mL of plasma from a subject dosed with the parent drug.

  • Protein Precipitation: Add 2 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC analysis.

GC Analysis Protocol:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: Custom-packed (4-Phenylbutyl)silane, 5% on Chromosorb W-HP, 80/100 mesh, 2m x 1/8" SS

  • Carrier Gas: Helium, 20 mL/min

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL, splitless

Data Presentation

The following table represents hypothetical data for the separation of a parent drug (A) and two of its aromatic metabolites (B and C) based on the protocol in section 2.2.

CompoundRetention Time (min)Peak Area (a.u.)Peak Width (min)Resolution (Rs)
Parent Drug (A)8.54125,4800.12-
Metabolite (B)9.8262,1500.156.0
Metabolite (C)10.9545,3200.184.5

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Column Preparation cluster_analysis Sample Analysis A Prepare Coating Solution (this compound in Toluene) B Coat Solid Support (Chromosorb W-HP) A->B C Dry Coated Support B->C D Pack Column C->D E Condition Column in GC D->E G Inject Sample into GC E->G Ready for Use F Prepare Sample (e.g., LLE or SPE) F->G H Separation on (4-Phenylbutyl)silane Column G->H I Detect Analytes (FID/MS) H->I J Data Analysis I->J

Caption: Workflow for GC column preparation and sample analysis.

Diagram 2: Proposed Separation Mechanism

G cluster_column Stationary Phase Surface cluster_analytes Analytes in Mobile Phase Stationary Phase Si-O-Si-(CH2)4-Ph Aromatic Analyte Aromatic Analyte (e.g., Naphthalene) Aromatic Analyte->Stationary Phase π-π Stacking (Strong Interaction) Aliphatic Analyte Aliphatic Analyte (e.g., Decane) Aliphatic Analyte->Stationary Phase van der Waals (Weak Interaction)

Caption: Interactions driving separation on the phenylbutyl phase.

Diagram 3: Hypothetical Drug Metabolism Pathway

G Parent_Drug Parent Drug (Aromatic Moiety) Phase_I Phase I Metabolism (e.g., CYP450) Parent_Drug->Phase_I Metabolite_1 Hydroxylated Metabolite (Aromatic) Phase_I->Metabolite_1 Metabolite_2 Oxidized Metabolite (Aromatic) Phase_I->Metabolite_2 Phase_II Phase II Metabolism (e.g., UGT) Metabolite_1->Phase_II Metabolite_2->Phase_II Conjugated_Metabolite Glucuronide Conjugate Phase_II->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Analysis of aromatic metabolites in a drug development context.

References

Application Notes and Protocols for Trichloro(4-phenylbutyl)silane in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and drug development sectors. The selectivity and performance of RP-HPLC are largely dictated by the choice of stationary phase. While octadecyl (C18) and octyl (C8) bonded phases are ubiquitous, stationary phases with alternative chemistries offer unique selectivity for challenging separations. Phenyl-based stationary phases, for instance, provide distinct retention mechanisms due to the presence of the aromatic ring, which can engage in π-π interactions with analytes.[1][2]

This document provides detailed application notes and protocols for the use of trichloro(4-phenylbutyl)silane as a precursor for the synthesis of a 4-phenylbutyl bonded silica stationary phase for RP-HPLC. This stationary phase offers a unique combination of hydrophobic and aromatic interactions, making it a valuable tool for the separation of a wide range of compounds, particularly those containing aromatic moieties.

Principle of Operation

The 4-phenylbutyl stationary phase is synthesized by covalently bonding this compound to the surface of silica gel. The trichlorosilyl group of the silane reagent reacts with the silanol groups on the silica surface to form stable siloxane bonds. The resulting stationary phase possesses a four-carbon alkyl chain (butyl) that provides hydrophobicity, and a terminal phenyl group that allows for π-π interactions with aromatic analytes. This dual retention mechanism can lead to enhanced selectivity and resolution for complex mixtures, especially when compared to traditional alkyl-only phases.[1][3]

The separation mechanism on a 4-phenylbutyl column is a combination of:

  • Hydrophobic Interactions: The butyl part of the bonded ligand interacts with the non-polar regions of analyte molecules.

  • π-π Interactions: The terminal phenyl group can interact with the π-electron systems of aromatic and unsaturated analytes, leading to enhanced retention and unique selectivity for these compounds.[1][2]

G cluster_Silica Silica Surface cluster_Reagent Silane Reagent cluster_Reaction Bonding Chemistry cluster_StationaryPhase Resulting Stationary Phase Silica Silica Gel (-Si-OH) Reaction Silanization Reaction Silica->Reaction Silane This compound Cl3Si-(CH2)4-Ph Silane->Reaction StationaryPhase 4-Phenylbutyl Bonded Silica -Si-O-Si-(CH2)4-Ph Reaction->StationaryPhase Covalent Bond Formation

Caption: Chemical bonding of this compound to a silica surface.

Applications

The unique selectivity of the 4-phenylbutyl stationary phase makes it well-suited for a variety of applications in pharmaceutical analysis and drug development, including:

  • Separation of Aromatic Compounds: The phenyl group provides strong retention and selectivity for aromatic and polycyclic aromatic hydrocarbons (PAHs).[1]

  • Analysis of Pharmaceuticals: Many drug molecules contain aromatic rings, making this stationary phase ideal for their separation from impurities and metabolites.

  • Isomer Separations: The defined spatial arrangement of the phenylbutyl ligand can aid in the resolution of positional isomers.

  • Analysis of Natural Products: The mixed-mode interactions are beneficial for separating complex mixtures of natural products that often contain both aliphatic and aromatic components.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylbutyl Bonded Silica Stationary Phase

This protocol describes the preparation of a 4-phenylbutyl stationary phase from this compound and porous silica gel.

Materials:

  • Porous silica gel (5 µm, 100 Å pore size)

  • This compound

  • Anhydrous toluene

  • Anhydrous pyridine

  • Methanol

  • Acetone

  • Trimethylchlorosilane (for end-capping)

  • Hexamethyldisilazane (for end-capping)

Procedure:

  • Silica Activation: Dry the silica gel under vacuum at 150°C for 4 hours to remove adsorbed water and activate the silanol groups.

  • Silanization Reaction:

    • In a round-bottom flask under a nitrogen atmosphere, suspend the activated silica gel in anhydrous toluene.

    • Add anhydrous pyridine to the suspension to act as an acid scavenger.

    • Slowly add a solution of this compound in anhydrous toluene to the silica suspension while stirring. The amount of silane should be calculated to achieve the desired surface coverage.

    • Reflux the mixture for 8-12 hours with continuous stirring.

  • Washing:

    • After the reaction, cool the mixture and filter the modified silica gel.

    • Wash the silica sequentially with toluene, methanol, and acetone to remove unreacted silane and by-products.

    • Dry the bonded silica gel under vacuum at 60°C.

  • End-capping (Optional but Recommended):

    • To minimize the interaction of analytes with residual silanol groups, an end-capping step is recommended.[4][5][6]

    • Suspend the 4-phenylbutyl bonded silica in anhydrous toluene.

    • Add a mixture of trimethylchlorosilane and hexamethyldisilazane.

    • Reflux the mixture for 4-6 hours.

    • Wash the end-capped silica as described in step 3 and dry under vacuum.

G start Start activate Silica Activation (Vacuum, 150°C) start->activate silanize Silanization (this compound, Toluene, Pyridine, Reflux) activate->silanize wash1 Washing (Toluene, Methanol, Acetone) silanize->wash1 dry1 Drying (Vacuum, 60°C) wash1->dry1 endcap End-capping (TMCS/HMDS, Toluene, Reflux) dry1->endcap wash2 Washing (Toluene, Methanol, Acetone) endcap->wash2 dry2 Drying (Vacuum, 60°C) wash2->dry2 finish Finished Stationary Phase dry2->finish

Caption: Workflow for the synthesis of 4-phenylbutyl bonded silica.

Protocol 2: HPLC Column Packing

Materials:

  • Synthesized 4-phenylbutyl bonded silica

  • HPLC column hardware (e.g., 150 mm x 4.6 mm)

  • Slurry packing solvent (e.g., isopropanol)

  • HPLC packing pump

Procedure:

  • Slurry Preparation: Prepare a slurry of the 4-phenylbutyl bonded silica in the packing solvent. The concentration of the slurry will depend on the column dimensions and packing equipment.

  • Column Packing: Pack the slurry into the HPLC column hardware using a high-pressure slurry packing technique. Follow the manufacturer's instructions for the specific packing pump and column hardware.

  • Column Equilibration: Once packed, equilibrate the column with the desired mobile phase until a stable baseline is achieved.

Protocol 3: Performance Evaluation and Application Example

This protocol provides an example of using the prepared 4-phenylbutyl column for the separation of a mixture of aromatic compounds and compares its performance to a standard C18 column.

Test Mixture:

  • Benzene

  • Toluene

  • Ethylbenzene

  • Propylbenzene

  • Butylbenzene

HPLC Conditions:

Parameter4-Phenylbutyl ColumnC18 Column
Column Dimensions 150 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol/Water (60:40, v/v)Methanol/Water (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Expected Results and Data Presentation:

The 4-phenylbutyl column is expected to show increased retention and potentially altered selectivity for the aromatic test mixture compared to the C18 column due to the additional π-π interactions.

Table 1: Retention Factor (k') Comparison for Aromatic Hydrocarbons

Compoundk' on 4-Phenylbutyl Columnk' on C18 Column
BenzeneValueValue
TolueneValueValue
EthylbenzeneValueValue
PropylbenzeneValueValue
ButylbenzeneValueValue

Note: The actual k' values would be determined experimentally. It is anticipated that the k' values on the 4-phenylbutyl column will be higher than on the C18 column for these analytes.[1][7]

Table 2: Selectivity (α) Comparison for Adjacent Peaks

Peak Pairα on 4-Phenylbutyl Columnα on C18 Column
Toluene/BenzeneValueValue
Ethylbenzene/TolueneValueValue
Propylbenzene/EthylbenzeneValueValue
Butylbenzene/PropylbenzeneValueValue

Note: The selectivity factor (α) is calculated as the ratio of the retention factors of two adjacent peaks (k'2/k'1). Differences in α values indicate a change in selectivity between the two columns.[1][8]

Conclusion

The use of this compound to create a 4-phenylbutyl bonded stationary phase offers a valuable alternative to traditional reversed-phase materials. The dual retention mechanism, combining hydrophobic and π-π interactions, provides unique selectivity that can be advantageous for the separation of aromatic compounds, pharmaceuticals, and other complex mixtures. The detailed protocols provided herein offer a starting point for researchers to synthesize, pack, and evaluate their own 4-phenylbutyl HPLC columns, expanding their analytical capabilities for challenging separation problems.

References

Application Notes and Protocols for Silanization of Glass Slides with Trichloro(4-phenylbutyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanization is a surface modification technique that creates a covalent bond between a silane coupling agent and a substrate, in this case, a glass slide. This process is fundamental in various scientific and biomedical applications, including microarrays, cell culture, and biosensor development. The choice of silane is critical as it determines the resulting surface properties. Trichloro(4-phenylbutyl)silane is an organosilane that, when applied to a glass surface, imparts a hydrophobic character due to its phenylbutyl group. This application note provides a detailed, step-by-step guide for the silanization of glass slides using this compound, ensuring a reproducible and high-quality modified surface. The protocol includes essential safety precautions, a detailed experimental workflow, and expected outcomes.

Materials and Equipment

Material/EquipmentDescription
Substrates Glass microscope slides
Silane This compound (CAS: 17886-88-3)
Solvent Anhydrous Toluene
Cleaning Solutions Piranha solution (3:1 mixture of sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)), Deionized (DI) water, Acetone, Ethanol
Glassware Beakers, Slide staining jars with lids
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), Safety goggles, Face shield, Lab coat, Respiratory protection (use in a fume hood)
Other Equipment Sonicator, Oven, Nitrogen gas source, Hot plate (optional)

Safety Precautions

This compound is a reactive and hazardous chemical. It is crucial to adhere to the following safety measures:

  • Work in a Fume Hood: All steps involving this compound and Piranha solution must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2]

  • Handling Piranha Solution: Piranha solution is extremely corrosive and reacts violently with organic materials. It should be handled with extreme caution. Prepare the solution by slowly adding hydrogen peroxide to the sulfuric acid. Never add sulfuric acid to hydrogen peroxide. The solution is highly exothermic. Allow it to cool before use.

  • Handling Trichlorosilanes: Trichlorosilanes are corrosive, combustible, and can be fatal if inhaled.[1][2] They react with moisture, including humidity in the air, to produce hydrochloric acid (HCl) gas.[2][3] Therefore, it is essential to work in a dry, inert atmosphere (e.g., under nitrogen) and use anhydrous solvents.[4]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Piranha solution should be allowed to cool and react completely before disposal. Silane waste should be quenched carefully with an appropriate solvent before disposal.

Experimental Protocol

This protocol is divided into three main stages: cleaning of the glass slides, the silanization reaction, and post-silanization processing.

Stage 1: Cleaning and Activation of Glass Slides

A pristine and well-activated glass surface is paramount for successful and uniform silanization. The goal is to remove all organic residues and to generate a high density of hydroxyl (-OH) groups on the surface.

  • Initial Cleaning:

    • Place the glass slides in a slide rack.

    • Immerse the slides in a beaker containing acetone and sonicate for 15 minutes.

    • Rinse the slides thoroughly with deionized (DI) water.

    • Immerse the slides in ethanol and sonicate for another 15 minutes.

    • Rinse the slides again with copious amounts of DI water.

  • Piranha Etching (Activation):

    • Caution: This step must be performed with extreme care in a chemical fume hood.

    • Carefully prepare the Piranha solution (3:1 H₂SO₄:H₂O₂) in a glass beaker.

    • Immerse the cleaned and rinsed glass slides in the Piranha solution for 30-60 minutes. The solution will become hot.

    • Carefully remove the slides from the Piranha solution and rinse them extensively with DI water to remove all traces of the acid.

  • Drying:

    • Dry the slides with a stream of inert gas, such as nitrogen.

    • Place the cleaned slides in an oven at 110-120°C for at least 1 hour to ensure a completely dry and activated surface. It is crucial to proceed to the silanization step immediately after drying to prevent re-adsorption of contaminants from the atmosphere.

Stage 2: Silanization with this compound

This stage involves the formation of a self-assembled monolayer (SAM) of this compound on the activated glass surface. The trichlorosilyl group reacts with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds.[4]

  • Prepare the Silanization Solution:

    • Work in a dry environment, preferably in a glove box or under a nitrogen atmosphere.

    • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. For example, to make a 2% solution, add 2 mL of this compound to 98 mL of anhydrous toluene. The solution should be prepared fresh just before use.

  • Immersion and Reaction:

    • Place the hot, dry, and activated glass slides into a slide staining jar with a lid.

    • Pour the freshly prepared silanization solution into the staining jar, ensuring the slides are fully submerged.

    • Seal the jar to prevent the ingress of moisture.

    • Allow the reaction to proceed for 2-4 hours at room temperature. For a more robust monolayer, the reaction can be carried out by refluxing the solution for 12-24 hours. However, for most applications, room temperature incubation is sufficient.

Stage 3: Post-Silanization Processing and Curing

This final stage is critical for removing any non-covalently bound silane molecules and for cross-linking the silane layer.

  • Rinsing:

    • After the incubation period, carefully remove the slides from the silanization solution.

    • Rinse the slides thoroughly with anhydrous toluene to remove any excess, unreacted silane.

    • Subsequently, rinse the slides with acetone and then with ethanol.

  • Curing:

    • Dry the rinsed slides with a stream of nitrogen.

    • Place the slides in an oven at 110-120°C for 30-60 minutes. This curing step helps to drive off any remaining solvent and promotes the cross-linking of adjacent silane molecules, forming a more stable and uniform monolayer.[4]

  • Storage:

    • After curing, allow the slides to cool to room temperature.

    • The silanized slides are now ready for use. For storage, keep them in a clean, dry environment, such as a desiccator, to prevent contamination.

Expected Outcomes and Quality Control

The success of the silanization process can be evaluated by measuring the change in the surface properties of the glass slide. A key parameter is the water contact angle, which indicates the hydrophobicity of the surface.

Surface TreatmentExpected Water Contact Angle (Degrees)
Uncleaned Glass SlideVariable
Piranha-Cleaned Glass Slide< 10°
This compound Treated ~80-90° (Estimated based on similar phenyl-terminated silanes)

Note: The expected contact angle for this compound is an estimate based on data for other phenyl-containing silanes. Actual values may vary depending on the specific process conditions and the quality of the reagents.

Further characterization can be performed using advanced surface analysis techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of silicon, carbon, and the absence of contaminants on the surface.[5]

  • Atomic Force Microscopy (AFM): To visualize the topography of the silane layer and assess its uniformity.[5]

Experimental Workflow Diagram

Silanization_Workflow cluster_cleaning Stage 1: Cleaning & Activation cluster_silanization Stage 2: Silanization cluster_post_processing Stage 3: Post-Processing Cleaning_Start Start: Uncleaned Glass Slides Acetone_Sonicate Sonicate in Acetone (15 min) Cleaning_Start->Acetone_Sonicate DI_Rinse1 Rinse with DI Water Acetone_Sonicate->DI_Rinse1 Ethanol_Sonicate Sonicate in Ethanol (15 min) DI_Rinse1->Ethanol_Sonicate DI_Rinse2 Rinse with DI Water Ethanol_Sonicate->DI_Rinse2 Piranha Piranha Etch (30-60 min) DI_Rinse2->Piranha DI_Rinse3 Extensive DI Water Rinse Piranha->DI_Rinse3 Dry Dry (Nitrogen Stream & Oven at 110-120°C) DI_Rinse3->Dry Prepare_Solution Prepare 1-5% Silane in Anhydrous Toluene Dry->Prepare_Solution Immerse Immerse Slides in Solution (2-4h at RT) Prepare_Solution->Immerse Rinse_Toluene Rinse with Anhydrous Toluene Immerse->Rinse_Toluene Rinse_Acetone_Ethanol Rinse with Acetone & Ethanol Rinse_Toluene->Rinse_Acetone_Ethanol Cure Cure in Oven (110-120°C for 30-60 min) Rinse_Acetone_Ethanol->Cure Store Store in Desiccator Cure->Store Finished End: Silanized Slides Store->Finished

Caption: Experimental workflow for the silanization of glass slides.

Signaling Pathway of Silanization

The chemical process of silanization involves the hydrolysis of the trichlorosilane followed by condensation with the hydroxyl groups on the glass surface and with adjacent silane molecules.

Silanization_Pathway cluster_reaction Silanization Reaction Glass Glass Surface (-Si-OH) Silanized_Surface Silanized Surface (-Si-O-Si-R) Glass->Silanized_Surface Condensation Silane This compound (R-SiCl3) Hydrolyzed_Silane Hydrolyzed Silane (R-Si(OH)3) Silane->Hydrolyzed_Silane Hydrolysis Water Trace Water (H2O) Water->Hydrolyzed_Silane Hydrolyzed_Silane->Silanized_Surface HCl HCl (byproduct) Hydrolyzed_Silane->HCl Crosslinked_Layer Cross-linked Silane Layer Silanized_Surface->Crosslinked_Layer Cross-linking

Caption: Chemical pathway of glass surface silanization.

References

Application Notes and Protocols: Trichloro(4-phenylbutyl)silane as a Coupling Agent for Polymer Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trichloro(4-phenylbutyl)silane as a coupling agent to enhance the interfacial adhesion between fillers and polymer matrices in composite materials. The information is intended for researchers and professionals in materials science, polymer chemistry, and drug delivery systems where polymer composites are employed.

Introduction to this compound

This compound (TCPS) is an organosilane compound with the chemical formula C10H13Cl3Si. Its molecular structure consists of a trichlorosilyl group at one end of a butyl chain, with a phenyl group attached to the other end of the chain. This bifunctional nature allows it to act as a molecular bridge between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices.

The trichlorosilyl group can hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of many inorganic fillers, forming stable covalent Si-O-filler bonds. The phenylbutyl group, on the other hand, is organophilic and can physically entangle or chemically react with the polymer matrix, thus improving the compatibility and adhesion between the two phases.

Mechanism of Action

The efficacy of this compound as a coupling agent stems from its ability to form a durable interface between the filler and the polymer matrix. This process can be broken down into three main steps:

  • Hydrolysis: The trichlorosilyl groups of the silane react with water to form silanols. This can be done in a separate pre-treatment step or in-situ during composite processing, utilizing residual moisture on the filler surface.

  • Condensation: The newly formed silanol groups react with the hydroxyl groups on the surface of the inorganic filler, forming stable siloxane bonds (Si-O-Si) and releasing water.

  • Interfacial Adhesion: The pendant phenylbutyl groups at the other end of the silane molecule interact with the polymer matrix. This interaction can be through van der Waals forces, and physical entanglement, leading to improved stress transfer from the polymer to the filler.

Potential Applications in Polymer Composites

The use of this compound as a coupling agent is anticipated to enhance various properties of polymer composites, making them suitable for a range of applications:

  • Structural Components: Improved mechanical properties can lead to the development of lightweight and high-strength composites for automotive, aerospace, and construction industries.

  • Biomedical Devices and Drug Delivery: In the context of drug development, polymer composites are used for controlled release formulations and biomedical implants. Enhanced interfacial adhesion can improve the mechanical integrity and degradation profile of these materials.

  • Electronic Encapsulation: Enhanced thermal stability and dielectric properties can be beneficial for encapsulating electronic components.

Expected Improvements in Composite Properties

While specific data for this compound is not widely published, based on the performance of structurally similar phenyl-functionalized silanes, the following improvements in polymer composite properties can be anticipated. The data presented in the tables below are illustrative and represent typical enhancements seen with the use of analogous silane coupling agents.

Mechanical Properties

The primary benefit of using a coupling agent is the enhancement of mechanical strength due to improved stress transfer across the filler-polymer interface.

PropertyUntreated Filler CompositeThis compound Treated Filler Composite% Improvement (Illustrative)
Tensile Strength (MPa) 85115~35%
Flexural Strength (MPa) 130180~38%
Impact Strength (kJ/m²) 2540~60%
Young's Modulus (GPa) 5.26.8~30%
Thermal Properties

Improved interfacial bonding can restrict the mobility of polymer chains at the filler surface, leading to enhanced thermal stability.

PropertyUntreated Filler CompositeThis compound Treated Filler CompositeChange (Illustrative)
Glass Transition Temperature (Tg, °C) 105112+7°C
Decomposition Temperature (TGA, °C) 350375+25°C
Coefficient of Thermal Expansion (ppm/°C) 4535-22%
Water Absorption

The hydrophobic phenylbutyl group and the formation of a stable interfacial layer can reduce the water absorption of the composite, which is crucial for maintaining long-term performance, especially in humid environments.

PropertyUntreated Filler CompositeThis compound Treated Filler Composite% Reduction (Illustrative)
Water Absorption (24h, %) 0.80.3~62%

Experimental Protocols

The following protocols provide a general framework for the application of this compound in the preparation of polymer composites. Researchers should optimize these protocols for their specific filler, polymer, and processing conditions.

Protocol 1: Filler Surface Treatment (Pre-treatment Method)

This protocol describes the treatment of an inorganic filler with this compound prior to its incorporation into the polymer matrix.

Materials and Equipment:

  • Inorganic filler (e.g., silica powder, glass beads)

  • This compound

  • Anhydrous ethanol

  • Distilled water

  • Acetic acid (for pH adjustment)

  • Reaction vessel with a stirrer

  • Drying oven

  • Fume hood

Procedure:

  • Filler Preparation: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water.

  • Silane Solution Preparation:

    • In a fume hood, prepare a 95:5 (v/v) ethanol/water solution.

    • Adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid. This acidic condition catalyzes the hydrolysis of the trichlorosilane.

    • Slowly add this compound to the ethanol/water mixture with constant stirring to achieve a final silane concentration of 1-2% by weight of the filler.

    • Continue stirring for 30-60 minutes to allow for the hydrolysis of the trichlorosilyl groups to silanols.

  • Filler Treatment:

    • Add the dried filler to the silane solution.

    • Stir the slurry for 2-3 hours at room temperature to ensure uniform coating of the filler particles.

  • Drying and Curing:

    • Filter the treated filler from the solution and wash with ethanol to remove any unreacted silane.

    • Dry the treated filler in an oven at 110-120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface.

  • Storage: Store the surface-modified filler in a desiccator to prevent moisture absorption before compounding with the polymer.

Protocol 2: Composite Fabrication (Melt Blending)

This protocol describes the incorporation of the surface-treated filler into a thermoplastic polymer matrix using a melt blender.

Materials and Equipment:

  • Surface-treated filler (from Protocol 5.1)

  • Thermoplastic polymer pellets (e.g., polypropylene, polycarbonate)

  • Internal mixer or twin-screw extruder

  • Compression molding machine or injection molding machine

  • Mechanical and thermal analysis equipment

Procedure:

  • Pre-drying: Dry both the polymer pellets and the surface-treated filler in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

  • Compounding:

    • Pre-mix the dried polymer pellets and the surface-treated filler at the desired weight ratio.

    • Feed the mixture into the internal mixer or twin-screw extruder.

    • Melt blend the materials at a temperature and screw speed suitable for the polymer. The high shear forces during melt blending will ensure a good dispersion of the filler within the polymer matrix.

  • Specimen Preparation:

    • Extrude the composite melt into strands, cool, and pelletize.

    • Use the composite pellets for subsequent processing, such as compression molding or injection molding, to prepare standardized test specimens for mechanical and thermal characterization.

  • Characterization:

    • Perform tensile, flexural, and impact tests to evaluate the mechanical properties.

    • Use techniques like Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) to assess the thermal properties.

    • Conduct water absorption tests to determine the environmental resistance.

Visualizations

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_adhesion Step 3: Interfacial Adhesion TCPS This compound (R-SiCl3) Silanol Silanetriol (R-Si(OH)3) TCPS->Silanol + 3H2O Silanol_c Silanetriol (R-Si(OH)3) Water Water (H2O) HCl HCl Silanol->HCl - 3HCl Filler Filler Surface (-OH groups) Siloxane Covalent Bond (Filler-O-Si-R) Filler->Siloxane + Silanetriol Siloxane_a Functionalized Filler (Filler-O-Si-R) Polymer Polymer Matrix Composite Reinforced Composite Polymer->Composite + Functionalized Filler

Caption: Mechanism of this compound as a coupling agent.

G start Start dry_filler 1. Dry Filler (110-120°C) start->dry_filler prep_silane 2. Prepare Silane Solution (1-2% in Ethanol/Water) dry_filler->prep_silane treat_filler 3. Treat Filler (Stir 2-3h at RT) prep_silane->treat_filler filter_wash 4. Filter and Wash (with Ethanol) treat_filler->filter_wash dry_cure 5. Dry and Cure (110-120°C) filter_wash->dry_cure store 6. Store Treated Filler (in Desiccator) dry_cure->store end End store->end

Caption: Experimental workflow for filler surface treatment.

G cluster_properties Composite Properties cluster_interface Interfacial Properties TCPS This compound Treatment adhesion Improved Adhesion TCPS->adhesion compatibility Increased Compatibility TCPS->compatibility mech_prop Mechanical Properties (Tensile, Flexural, Impact) therm_prop Thermal Properties (Tg, TGA) water_res Water Resistance adhesion->therm_prop stress_transfer Enhanced Stress Transfer adhesion->stress_transfer stress_transfer->mech_prop compatibility->water_res

Caption: Logical relationship of TCPS treatment on composite properties.

Application Notes and Protocols for Grafting Trichloro(4-phenylbutyl)silane onto Polymer Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent grafting of Trichloro(4-phenylbutyl)silane onto polymer surfaces. This surface modification technique is valuable for altering surface properties, such as hydrophobicity, biocompatibility, and adhesion, which is of significant interest in drug delivery, medical device fabrication, and other biomedical applications. The protocols below cover both vapor-phase and solution-phase deposition methods, including essential surface preparation steps.

Overview of the Grafting Process

The grafting of this compound onto polymer surfaces is a multi-step process that relies on the principles of silane chemistry. The fundamental steps are:

  • Surface Activation: Many common polymers, such as polyethylene and polypropylene, lack the necessary reactive groups for silanization. Therefore, a surface activation step is crucial to introduce hydroxyl (-OH) groups. This is typically achieved through methods like plasma or corona treatment.[1][2]

  • Hydrolysis: The trichlorosilyl group (-SiCl₃) of the silane molecule is highly reactive towards water. In the presence of trace amounts of water on the polymer surface or in the reaction environment, it hydrolyzes to form reactive silanol groups (-Si(OH)₃).

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups on the activated polymer surface, forming stable covalent siloxane bonds (Si-O-Polymer).

  • Cross-linking: Adjacent silanol groups on the surface can also condense with each other, forming a cross-linked polysiloxane network. This network enhances the stability and durability of the grafted layer.

This process results in a polymer surface functionalized with phenylbutyl groups, which can significantly alter the surface energy and wettability.

Experimental Protocols

Two primary methods for grafting this compound are detailed below: Vapor-Phase Deposition and Solution-Phase Deposition.

Surface Activation of Polymer Substrates (Mandatory Pre-treatment)

This protocol is a prerequisite for grafting onto polymers lacking surface hydroxyl groups (e.g., polyethylene, polypropylene).

Materials:

  • Polymer substrate (e.g., polyethylene or polypropylene films)

  • Plasma cleaner or Corona treater

  • Deionized water

  • Isopropanol

  • Nitrogen gas stream

Protocol:

  • Clean the polymer substrate by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.

  • Dry the substrate thoroughly with a stream of nitrogen gas.

  • Place the cleaned and dried substrate into the chamber of a plasma cleaner or position it under a corona treater.

  • For Plasma Treatment: Expose the substrate to oxygen or argon plasma. Typical parameters are a power input of 50-100 W at a pressure of 200-500 mTorr for a duration of 1-5 minutes.[3]

  • For Corona Treatment: Pass the substrate under the corona discharge electrode at a controlled speed. The power and distance should be optimized for the specific polymer.

  • The activated surface should be used immediately for the silanization reaction to prevent atmospheric contamination and hydrophobic recovery.

Protocol 1: Vapor-Phase Deposition

Vapor-phase deposition is suitable for creating thin, uniform silane layers and is particularly useful for complex geometries.

Materials:

  • Activated polymer substrate

  • This compound (purity > 95%)

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Schlenk line or vacuum pump

  • Anhydrous toluene (or other suitable anhydrous solvent for cleaning)

  • Isopropanol

  • Deionized water

  • Nitrogen gas stream

Protocol:

  • Place the freshly activated polymer substrate inside the vacuum desiccator or deposition chamber.

  • In a small, open container (e.g., a glass vial), place a few drops of this compound. Position the container inside the desiccator, ensuring it is not in direct contact with the substrate.

  • Evacuate the desiccator to a pressure of <1 Torr to facilitate the vaporization of the silane.

  • Allow the deposition to proceed at room temperature (20-25°C) for a period of 2 to 12 hours. The optimal time will depend on the desired layer thickness and the reactivity of the substrate.

  • After the deposition period, vent the chamber with dry nitrogen gas.

  • Remove the coated substrate and rinse it thoroughly with anhydrous toluene to remove any physisorbed silane molecules.

  • Follow with a rinse in isopropanol and then deionized water.

  • Dry the substrate with a stream of nitrogen gas.

  • To complete the cross-linking of the silane layer, cure the coated substrate in an oven at 80-110°C for 30-60 minutes.

Protocol 2: Solution-Phase Deposition

Solution-phase deposition is a straightforward method suitable for batch processing of multiple samples.

Materials:

  • Activated polymer substrate

  • This compound (purity > 95%)

  • Anhydrous toluene (or other suitable anhydrous, aprotic solvent like hexane)

  • Triethylamine (optional, as an acid scavenger)

  • Isopropanol

  • Deionized water

  • Nitrogen gas stream

  • Glove box or a moisture-free environment

Protocol:

  • Conduct this procedure in a glove box or under a dry nitrogen atmosphere to minimize premature hydrolysis of the silane.

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

  • Optionally, add a small amount of triethylamine (e.g., 0.1% v/v) to the solution to neutralize the HCl byproduct of the condensation reaction.

  • Immerse the freshly activated polymer substrate in the silane solution.

  • Allow the reaction to proceed at room temperature (20-25°C) for 30 minutes to 4 hours with gentle agitation.

  • Remove the substrate from the solution and rinse it sequentially with copious amounts of anhydrous toluene, isopropanol, and finally deionized water.

  • Dry the substrate with a gentle stream of nitrogen gas.

  • Cure the coated substrate in an oven at 80-110°C for 30-60 minutes to promote covalent bonding and cross-linking.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction parameters and the expected changes in surface properties based on data from analogous alkyltrichlorosilane grafting studies.

Table 1: Influence of Reaction Parameters on Grafting Density

ParameterRangeEffect on Grafting DensityReference (Analogous Systems)
Silane Concentration (Solution) 0.5 - 10% (v/v)Increases with concentration up to a saturation point.
Reaction Time (Solution) 15 min - 24 hIncreases with time, often reaching a plateau.[4]
Reaction Temperature 20 - 150°CGenerally increases with temperature, but can also promote bulk polymerization.[4]
Curing Temperature 80 - 120°CPromotes covalent bond formation and cross-linking, enhancing layer stability.

Table 2: Expected Surface Characterization Data Post-Grafting

Polymer SubstrateCharacterization TechniqueUntreatedAfter Plasma/CoronaAfter SilanizationReference (Analogous Systems)
Polyethylene (PE) Water Contact Angle~95° - 105°~40° - 60°~100° - 110°[1][5]
Surface Roughness (RMS)1 - 5 nm2 - 10 nm1.5 - 8 nm[6][7]
Polypropylene (PP) Water Contact Angle~100° - 110°~50° - 70°~105° - 115°[5]
Surface Roughness (RMS)2 - 8 nm3 - 12 nm2.5 - 10 nm[6]

Table 3: Expected XPS Elemental Composition (Atomic %)

ElementUntreated Polymer (e.g., PE)After SilanizationReference (Analogous Systems)
C ~100%Decreases[8][9]
O < 1%Increases[8][9]
Si 0%Increases[8][9]

Visualizations

G cluster_prep Surface Preparation cluster_grafting Grafting Process cluster_characterization Characterization polymer Polymer Substrate (e.g., PE, PP) cleaning Solvent Cleaning (Isopropanol, DI Water) polymer->cleaning activation Surface Activation (Plasma or Corona Treatment) cleaning->activation silanization Silanization (Vapor or Solution Phase with this compound) activation->silanization rinsing Solvent Rinsing (Toluene, Isopropanol) silanization->rinsing curing Thermal Curing (80-110°C) rinsing->curing grafted_surface Grafted Polymer Surface curing->grafted_surface xps XPS grafted_surface->xps afm AFM grafted_surface->afm contact_angle Contact Angle grafted_surface->contact_angle G cluster_reactants Reactants silane This compound (-SiCl3) hydrolysis Hydrolysis (with trace H2O) silane->hydrolysis surface Activated Polymer Surface (-OH groups) condensation Condensation surface->condensation silanol Reactive Silanol (-Si(OH)3) hydrolysis->silanol silanol->condensation crosslinking Cross-linking silanol->crosslinking grafted_surface Grafted Surface (-Si-O-Polymer) condensation->grafted_surface network Polysiloxane Network crosslinking->network

References

Application Notes and Protocols for Biomolecule Immobilization using Trichloro(4-phenylbutyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of biomolecules onto solid substrates is a cornerstone of modern biotechnology, enabling the development of advanced biosensors, microarrays, and drug delivery systems. A critical aspect of this process is the choice of surface chemistry, which dictates the stability, orientation, and functionality of the immobilized biomolecule. Trichloro(4-phenylbutyl)silane emerges as a versatile reagent for the surface modification of silica-based substrates, such as glass and silicon wafers. It forms a stable, hydrophobic self-assembled monolayer (SAM) through a silanization process. This phenyl-terminated surface can then be further functionalized to allow for the covalent attachment of a wide range of biomolecules.

This document provides detailed application notes and protocols for the immobilization of biomolecules using this compound. It covers the initial surface preparation and silanization, the subsequent chemical activation of the phenyl-terminated surface, and the final covalent coupling of biomolecules.

Principle of Immobilization

The immobilization strategy is a multi-step process that begins with the formation of a robust and uniform phenylbutylsilane monolayer on a hydroxylated substrate. The inert phenyl groups are then chemically activated to introduce reactive functional groups, which serve as anchors for the covalent attachment of biomolecules. A common and effective activation strategy involves a two-step process:

  • Nitration: The aromatic phenyl rings are nitrated to introduce nitro groups (-NO₂).

  • Reduction: The nitro groups are subsequently reduced to primary amine groups (-NH₂).

These amine groups can then be readily coupled to carboxyl groups on the biomolecule of interest using standard carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation

This protocol is essential for creating a reactive surface with a high density of hydroxyl groups, which are necessary for the initial silanization reaction.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Deionized (DI) water

  • Nitrogen gas stream

  • Oven

Procedure:

  • Immerse the substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature.

  • Carefully remove the substrates and rinse them extensively with DI water.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • Cure the substrates in an oven at 110-120°C for at least 1 hour to ensure a completely dry and hydroxylated surface.

Protocol 2: Surface Silanization with this compound

This protocol describes the formation of the phenylbutyl self-assembled monolayer. The trichlorosilyl group of the silane reacts with the surface hydroxyl groups to form stable siloxane bonds.[1]

Materials:

  • Hydroxylated substrates

  • Anhydrous toluene

  • This compound (95% or higher purity)

  • Inert gas (e.g., argon or nitrogen)

  • Sonicator

  • Oven

Procedure:

  • Work in a moisture-free environment, such as a glovebox or under an inert gas atmosphere.

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

  • Immerse the hydroxylated substrates in the silane solution for 2-4 hours at room temperature. Gentle agitation is recommended.

  • After immersion, rinse the substrates thoroughly with anhydrous toluene to remove any unbound silane.

  • Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to remove any physisorbed silane molecules.

  • Dry the substrates under a stream of nitrogen gas.

  • Cure the silanized substrates in an oven at 110-120°C for 1 hour to promote cross-linking of the silane layer and strengthen its attachment to the surface.[1]

Protocol 3: Functionalization of the Phenyl-Terminated Surface

This two-step protocol activates the inert phenyl surface by introducing reactive amine groups.

Step A: Nitration of the Phenyl Groups

Materials:

  • Phenylbutyl-silanized substrates

  • Nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid, or other suitable nitrating agents). Caution: Nitrating agents are highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • DI water

  • Nitrogen gas stream

Procedure:

  • Immerse the phenylbutyl-silanized substrates in the nitrating mixture for a controlled period (e.g., 10-30 minutes) at a specific temperature (e.g., 0-25°C). The exact conditions should be optimized based on the desired degree of nitration.

  • Carefully remove the substrates and rinse them extensively with DI water to quench the reaction and remove residual acid.

  • Dry the substrates under a gentle stream of nitrogen gas.

Step B: Reduction of Nitro Groups to Amines

Materials:

  • Nitro-functionalized substrates

  • Reducing agent solution (e.g., sodium dithionite (Na₂S₂O₄) in a suitable buffer, or catalytic hydrogenation).

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

  • DI water

  • Nitrogen gas stream

Procedure:

  • Immerse the nitro-functionalized substrates in a freshly prepared solution of the reducing agent. For example, a solution of sodium dithionite in a basic buffer can be used at room temperature for 1-2 hours.

  • After the reduction is complete, rinse the substrates thoroughly with DI water and then with the buffer solution to be used in the next step.

  • Dry the now amino-functionalized substrates under a gentle stream of nitrogen gas. The surface is now ready for biomolecule immobilization.

Protocol 4: Covalent Immobilization of Biomolecules via EDC/NHS Coupling

This protocol describes the covalent attachment of carboxyl-containing biomolecules (e.g., proteins, DNA) to the amino-functionalized surface.

Materials:

  • Amino-functionalized substrates

  • Biomolecule solution in a suitable buffer (e.g., MES buffer, pH 4.5-6.0 for the activation step)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Equilibrate EDC and NHS to room temperature before use.

  • Prepare a solution of the biomolecule to be immobilized in the activation buffer at the desired concentration.

  • Prepare a fresh solution of EDC and NHS in the activation buffer. A typical starting concentration is 0.4 M EDC and 0.1 M NHS.

  • Activate the carboxyl groups of the biomolecule by adding the EDC/NHS solution to the biomolecule solution. The final concentrations of EDC and NHS should be optimized but can start at approximately 2 mM and 5 mM, respectively.[2] Incubate for 15 minutes at room temperature.[1][2]

  • Immediately apply the activated biomolecule solution to the amino-functionalized substrate.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • After incubation, wash the substrates with the coupling buffer to remove unbound biomolecules.

  • Quench any unreacted NHS-esters on the surface by incubating the substrates in the quenching solution for 15-30 minutes at room temperature.

  • Wash the substrates thoroughly with the washing buffer and then with DI water.

  • Dry the substrates under a gentle stream of nitrogen gas. The biomolecules are now covalently immobilized on the surface.

Data Presentation

The success of each step in the immobilization process can be quantified using various surface analytical techniques. The following tables provide a template for presenting typical quantitative data that should be collected.

Table 1: Surface Characterization after Each Modification Step

Surface Modification StepWater Contact Angle (°)Surface Roughness (RMS, nm)Elemental Composition (XPS, Atomic %)
Cleaned Hydroxylated Substrate< 10< 0.5Si, O
Phenylbutyl Silanization80 - 90< 1.0Si, O, C
Nitration70 - 80< 1.0Si, O, C, N
Reduction (Amination)60 - 70< 1.0Si, O, C, N
Biomolecule ImmobilizationVaries with biomoleculeVaries with biomoleculeSi, O, C, N (increased)

Table 2: Quantification of Biomolecule Immobilization

BiomoleculeImmobilization MethodSurface Coverage (ng/mm²)Immobilized Biomolecule Activity (% of solution activity)Stability (reusability/storage)
Example Protein ACovalent (EDC/NHS)[Insert experimental value][Insert experimental value][Insert experimental value]
Example DNA OligoCovalent (EDC/NHS)[Insert experimental value][Insert experimental value][Insert experimental value]
Example AntibodyCovalent (EDC/NHS)[Insert experimental value][Insert experimental value][Insert experimental value]

Note: The actual values in these tables will depend on the specific substrate, biomolecule, and experimental conditions.

Visualizations

Diagram 1: Overall Workflow for Biomolecule Immobilization

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Surface Functionalization cluster_3 Biomolecule Immobilization A Substrate Cleaning (Piranha) B Hydroxylation A->B C Silanization with This compound B->C D Nitration of Phenyl Groups C->D E Reduction to Amine Groups D->E F EDC/NHS Activation of Biomolecule E->F G Covalent Coupling to Surface F->G

Caption: Workflow for biomolecule immobilization.

Diagram 2: Chemical Signaling Pathway of Surface Modification

G Substrate Si-OH (Hydroxylated Surface) PhenylSurface Si-O-Si-(CH₂)₄-Ph (Phenyl-Terminated Surface) Substrate->PhenylSurface Silanization Silane Cl₃Si-(CH₂)₄-Ph (this compound) NitroSurface Si-O-Si-(CH₂)₄-Ph-NO₂ (Nitro-Terminated Surface) PhenylSurface->NitroSurface Nitration (HNO₃/H₂SO₄) AmineSurface Si-O-Si-(CH₂)₄-Ph-NH₂ (Amine-Terminated Surface) NitroSurface->AmineSurface Reduction (e.g., Na₂S₂O₄) ImmobilizedBiomolecule Surface-NH-CO-Biomolecule (Immobilized Biomolecule) AmineSurface->ImmobilizedBiomolecule Coupling Biomolecule Biomolecule-COOH ActivatedBiomolecule Biomolecule-CO-NHS (Activated Biomolecule) Biomolecule->ActivatedBiomolecule EDC, NHS ActivatedBiomolecule->ImmobilizedBiomolecule

Caption: Chemical reactions for surface modification.

Conclusion

The use of this compound provides a robust and versatile platform for the immobilization of biomolecules. The protocols outlined in this document offer a systematic approach to surface preparation, functionalization, and biomolecule coupling. The successful implementation of these methods, verified by quantitative surface analysis, will enable researchers to create high-quality, functionalized surfaces for a wide array of applications in research, diagnostics, and drug development. It is recommended to optimize the reaction conditions for each specific application and biomolecule to achieve the desired surface density and biological activity.

References

Troubleshooting & Optimization

Troubleshooting incomplete surface coverage with Trichloro(4-phenylbutyl)silane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trichloro(4-phenylbutyl)silane for surface modification. The following sections address common issues encountered during the formation of self-assembled monolayers (SAMs), with a focus on troubleshooting incomplete surface coverage.

Troubleshooting Guide: Incomplete Surface Coverage

Incomplete surface coverage is a frequent issue when forming self-assembled monolayers with organosilanes like this compound. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My substrate shows patchy or incomplete coverage after treatment with this compound. What are the possible causes and how can I fix it?

Answer: Incomplete surface coverage can stem from several factors throughout the experimental workflow. Below is a step-by-step troubleshooting guide to help you diagnose and address the issue.

Step 1: Verify Substrate Cleanliness and Activation

The quality of the initial substrate surface is paramount for uniform SAM formation. The surface must be free of organic contaminants and possess a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur.

  • Problem: Residual organic contaminants on the substrate surface.

  • Solution: Employ a rigorous cleaning protocol. Several effective methods are available, and the choice may depend on the substrate material. For glass or silicon substrates, common procedures include:

    • Piranha solution: A 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.

    • RCA clean (SC-1 and SC-2): A multi-step cleaning process involving ammonium hydroxide/hydrogen peroxide and hydrochloric acid/hydrogen peroxide mixtures.

    • UV/Ozone treatment: Exposure to ultraviolet light and ozone can effectively remove organic contaminants.

  • Problem: Insufficient surface hydroxyl groups.

  • Solution: Ensure the final step of your cleaning protocol promotes surface hydroxylation. Treatment with piranha solution or a final rinse with high-purity water can help generate a hydrophilic surface rich in -OH groups.

Verification: A clean, well-activated substrate should be hydrophilic, with a low water contact angle (typically <15°).

Step 2: Control the Reaction Environment

This compound is highly reactive with water. The presence of excess moisture in the reaction environment can lead to premature hydrolysis and polymerization of the silane in solution, rather than on the substrate surface.

  • Problem: Excess water in the solvent or reaction atmosphere.

  • Solution:

    • Use anhydrous solvents (e.g., toluene, hexane) with very low water content (<50 ppm). Consider using freshly opened bottles of anhydrous solvent or drying the solvent using molecular sieves.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. A glove box or a Schlenk line setup is recommended.

Step 3: Optimize Deposition Parameters

The concentration of the silane, reaction time, and temperature can all influence the quality of the resulting monolayer.

  • Problem: Suboptimal this compound concentration.

  • Solution: The optimal concentration can vary, but a typical starting point is a 1-5 mM solution in an anhydrous solvent. Too high a concentration can lead to the formation of aggregates and multilayers, while too low a concentration may result in incomplete coverage within a reasonable timeframe.

  • Problem: Insufficient or excessive reaction time.

  • Solution: The self-assembly process is generally rapid, but allowing sufficient time for the monolayer to organize is crucial. Typical reaction times range from 30 minutes to several hours. Monitor the surface coverage over a time course to determine the optimal deposition time for your specific system.

  • Problem: Inappropriate reaction temperature.

  • Solution: Most silanization reactions are performed at room temperature. However, gentle heating (e.g., to 40-60°C) can sometimes improve the reaction kinetics and monolayer ordering. Avoid excessively high temperatures, which can promote bulk polymerization.

Step 4: Post-Deposition Rinsing and Curing

Proper rinsing after deposition is necessary to remove physisorbed silane molecules and aggregates. A subsequent curing step can improve the stability and durability of the monolayer.

  • Problem: Residual unreacted silane or aggregates on the surface.

  • Solution: After deposition, thoroughly rinse the substrate with fresh anhydrous solvent (the same solvent used for the reaction) to remove any non-covalently bound molecules. Sonication in the rinse solvent for a short period can be effective.

  • Problem: Incomplete cross-linking of the monolayer.

  • Solution: A post-deposition curing or annealing step can promote the formation of siloxane (Si-O-Si) bonds between adjacent silane molecules, leading to a more robust monolayer. This is typically done by heating the coated substrate in an oven, for example, at 100-120°C for 1 hour.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting incomplete surface coverage with this compound.

TroubleshootingWorkflow start Incomplete Surface Coverage Observed substrate_prep Step 1: Verify Substrate Preparation start->substrate_prep contact_angle Measure Water Contact Angle on Bare Substrate substrate_prep->contact_angle env_control Step 2: Assess Reaction Environment check_solvent Check Solvent Anhydrous Quality env_control->check_solvent dep_params Step 3: Optimize Deposition Parameters check_params Review Concentration, Time, and Temperature dep_params->check_params post_dep Step 4: Review Post-Deposition Process check_rinse_cure Verify Rinsing and Curing Steps post_dep->check_rinse_cure success Uniform Monolayer Achieved is_hydrophilic < 15°? contact_angle->is_hydrophilic is_hydrophilic->env_control Yes reclean Re-clean and Activate Substrate is_hydrophilic->reclean No reclean->contact_angle is_anhydrous < 50 ppm H₂O? check_solvent->is_anhydrous dry_solvent Use Fresh/Dried Anhydrous Solvent is_anhydrous->dry_solvent No use_inert Perform Reaction Under Inert Atmosphere is_anhydrous->use_inert Yes dry_solvent->check_solvent use_inert->dep_params adjust_params Systematically Adjust Parameters check_params->adjust_params adjust_params->post_dep improve_rinse_cure Improve Rinsing and Implement Curing check_rinse_cure->improve_rinse_cure improve_rinse_cure->success

Caption: Troubleshooting workflow for incomplete silane surface coverage.

Frequently Asked Questions (FAQs)

Q1: What is the expected water contact angle for a surface successfully coated with a this compound monolayer?

Q2: How can I confirm the presence and quality of the this compound monolayer?

A2: Several surface-sensitive analytical techniques can be used to characterize the monolayer:

  • Contact Angle Goniometry: As mentioned above, measuring the water contact angle provides a quick and straightforward assessment of the surface hydrophobicity and, by extension, the quality of the SAM.

  • Ellipsometry: This technique can measure the thickness of the monolayer with sub-nanometer resolution. For a fully formed this compound monolayer, the expected thickness would be in the range of 1.5 to 2.5 nm.

  • Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface, revealing the morphology of the monolayer. In cases of incomplete coverage, it can visualize islands of silane, pinholes, and aggregates. A high-quality monolayer will appear smooth and uniform.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. The presence of silicon, carbon, and the absence of contaminants would be expected. High-resolution scans of the Si 2p and C 1s regions can provide information about the chemical bonding.

  • Fourier-Transform Infrared Spectroscopy (FTIR): In Attenuated Total Reflectance (ATR) mode, FTIR can detect the characteristic vibrational modes of the phenylbutyl groups, confirming the presence of the organic layer.

Q3: Can I use a solvent other than toluene for the deposition?

A3: Yes, other anhydrous, non-polar, aprotic solvents such as hexane, cyclohexane, or chloroform can be used. The key is that the solvent must be free of water and not react with the trichlorosilyl group. The choice of solvent can sometimes influence the morphology of the resulting monolayer, so consistency is important for reproducibility.

Q4: My silane solution turned cloudy. Can I still use it?

A4: A cloudy solution is an indication that the this compound has prematurely hydrolyzed and polymerized in the bulk solution due to the presence of excess water. This solution should be discarded as it will likely lead to the deposition of aggregates and a non-uniform, poor-quality film. Always prepare fresh solutions immediately before use.

Quantitative Data Summary

The following tables summarize typical quantitative data for characterizing organosilane monolayers. Note that this data is illustrative and based on values reported for similar long-chain and phenyl-terminated alkyltrichlorosilanes, as specific data for this compound is not extensively published.

Table 1: Typical Water Contact Angles for Different Surface Conditions

Surface ConditionTypical Static Water Contact Angle (°)
Uncleaned SubstrateVariable (often 30-70°)
Properly Cleaned and Activated Substrate< 15°
Incomplete Monolayer Coverage40 - 80°
High-Quality Monolayer90 - 110°

Table 2: Expected Monolayer Thickness from Ellipsometry

Monolayer ConditionExpected Thickness (nm)
Incomplete/Patchy Coverage0.5 - 1.5
Dense, Well-formed Monolayer1.5 - 2.5
Multilayer/Aggregates> 3.0

Table 3: Representative AFM Surface Roughness (Rq)

Surface ConditionTypical Rq (nm) on a 1x1 µm area
Atomically Smooth Substrate (e.g., Silicon Wafer)< 0.2
Incomplete Monolayer with Islands0.5 - 1.0
High-Quality, Uniform Monolayer< 0.3

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation (for Silicon or Glass)
  • Sonication: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

  • Piranha Etching (in a fume hood):

    • Prepare a piranha solution by carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Warning: This solution is extremely dangerous and exothermic.

    • Immerse the substrates in the piranha solution for 30-60 minutes.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen or in an oven at 110°C for at least 1 hour.

  • Storage: Store the cleaned substrates in a vacuum desiccator until use.

Protocol 2: this compound Monolayer Deposition
  • Prepare Silane Solution: In an inert atmosphere (glove box), prepare a 1 mM solution of this compound in anhydrous toluene.

  • Substrate Immersion: Immerse the cleaned and activated substrates in the silane solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene. Sonicate for 2-5 minutes in fresh anhydrous toluene to remove any physisorbed molecules.

  • Final Rinse: Rinse the substrates with acetone or isopropanol and dry them under a stream of nitrogen.

  • Curing (Optional but Recommended): Bake the coated substrates in an oven at 110-120°C for 1 hour to promote cross-linking and stabilize the monolayer.

Signaling Pathway and Workflow Diagrams

Chemical Reaction Pathway for SAM Formation

The formation of a this compound self-assembled monolayer on a hydroxylated surface proceeds through two main steps: hydrolysis and condensation.

SAM_Formation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation silane This compound (R-SiCl₃) silanol Silanetriol (R-Si(OH)₃) silane->silanol + 3H₂O - 3HCl water Water (H₂O) substrate Substrate-OH sam Covalently Bound Monolayer (Substrate-O-Si-R) substrate->sam silanol2 Silanetriol (R-Si(OH)₃) silanol2->sam Surface Condensation - H₂O crosslink Cross-linked Monolayer (R-Si-O-Si-R) sam->crosslink Intermolecular Condensation - H₂O

Caption: Reaction pathway for this compound SAM formation.

Optimizing reaction time and temperature for Trichloro(4-phenylbutyl)silane reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trichloro(4-phenylbutyl)silane Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of this compound via Grignard reaction and hydrosilylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial and laboratory methods for synthesizing this compound are the Grignard reaction, utilizing a 4-phenylbutylmagnesium halide and a silicon halide, and the hydrosilylation of 4-phenyl-1-butene with trichlorosilane in the presence of a catalyst.

Q2: How does the hydrolytic stability of this compound affect its handling and storage?

A2: this compound has low hydrolytic stability due to the reactive Si-Cl bonds, which readily react with water to form silanols and hydrochloric acid.[1] Therefore, all reactions, handling, and storage must be conducted under anhydrous (moisture-free) conditions, typically under an inert atmosphere such as nitrogen or argon.

Q3: What are the main applications of this compound?

A3: It is primarily used as a surface modification agent to create hydrophobic coatings and as an intermediate in the synthesis of more complex organosilane derivatives.[1]

Q4: Can I use ether as a solvent for the Grignard synthesis of this compound?

A4: Yes, anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions. However, be aware that chlorosilanes can potentially react with THF, leading to side products.[2]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Presence of moisture in reagents or glassware. 2. Inactive magnesium turnings. 3. Impure starting materials (e.g., wet solvent or alkyl halide). 4. Incorrect reaction temperature.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 2. Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Purify solvents and reagents before use. 4. Grignard formation is often initiated at room temperature and may require gentle heating to reflux to sustain the reaction. The subsequent reaction with the chlorosilane may require cooling.
Formation of Biphenyl or Other Coupling Products 1. High local concentration of the alkyl halide during Grignard formation. 2. Elevated reaction temperatures.1. Add the 4-phenylbutyl halide slowly and dropwise to the magnesium suspension to maintain a low concentration. 2. Control the reaction temperature, using an ice bath if necessary, especially during the initial stages of the Grignard formation.
Inconsistent Yields in Scale-up Thermal gradients and inconsistent mixing in large batch reactors.Consider using a continuous flow reactor system. Continuous systems can reduce thermal gradients and have been shown to improve yield consistency from 72% in batch to 85% in flow for similar syntheses.[1]
Hydrosilylation Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inactive or poisoned catalyst. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Impurities in the alkene or silane.1. Use fresh, high-purity catalyst. Ensure all reagents and solvents are free of catalyst poisons like sulfur compounds. 2. Optimize the reaction temperature. For rhodium-catalyzed reactions, 60°C has been shown to be effective. Lower temperatures can significantly decrease the yield.[3] 3. Ensure the reaction is allowed to proceed to completion. Monitor by GC or NMR. Reaction times can range from a few hours to over 20 hours depending on the catalyst and temperature.[3] 4. Purify the 4-phenyl-1-butene and trichlorosilane before use.
Formation of Side Products (e.g., Isomers, Dichlorosilanes) 1. Non-selective catalyst. 2. Sub-optimal catalyst loading. 3. High reaction temperature.1. Platinum-based catalysts can sometimes lead to isomerization of the double bond. Consider using a more selective rhodium-based catalyst.[3] 2. Adjusting the catalyst loading (e.g., in the range of 0.5–1 mol%) can help minimize the formation of byproducts like dichlorosilanes.[1] 3. While higher temperatures can increase the reaction rate, they may also promote side reactions. An optimal temperature must be determined experimentally.
Reaction Fails to Initiate 1. Catalyst not activated. 2. Presence of inhibitors in the reagents.1. Some catalysts may require an activation step. Consult the catalyst documentation. 2. Ensure the starting materials are free from inhibitors that may be present from their synthesis or storage.

Data Presentation

Table 1: Effect of Reaction System on this compound Yield
Reaction SystemTypical YieldKey Advantages
Batch Reactor72%[1]Suitable for smaller scale synthesis and initial process development.
Continuous Flow Reactor85%[1]Improved heat transfer, better temperature control, higher and more consistent yields, and enhanced safety for larger scale production.
Table 2: Optimization of Hydrosilylation of an Alkene with Trichlorosilane (Allyl Chloride as a Model)[3]
Catalyst (50 ppm/Rh)Temperature (°C)Time (h)Yield (%)
[Rh(μ-Cl)(dppbzF)]26020>95
[Rh(μ-Cl)(dppbzF)]2601073
[Rh(μ-Cl)(dppbzF)]24020<10
[Rh(μ-Cl)(dppbzF)]22520<5

This data for the hydrosilylation of allyl chloride is presented as a strong indicator for the optimization of the analogous reaction with 4-phenyl-1-butene.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 4-phenylbutyl bromide

  • Silicon tetrachloride (SiCl4)

  • Anhydrous diethyl ether or THF

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (N2 or Ar).

  • Place magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask to activate the magnesium until the iodine color disappears.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • Dissolve 4-phenylbutyl bromide in anhydrous solvent in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by bubbling and a gentle reflux.

  • Once initiated, add the remaining 4-phenylbutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C in an ice bath.

  • In a separate, dry dropping funnel, dissolve silicon tetrachloride in anhydrous solvent.

  • Add the silicon tetrachloride solution dropwise to the cooled Grignard reagent with vigorous stirring. This is a "reverse addition" to favor monosubstitution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. For some chlorosilane Grignard reactions, stirring at elevated temperatures (e.g., 60°C) for 1-3 days may be necessary to drive the reaction to completion.[2]

  • The reaction mixture is then worked up by filtering off the magnesium salts and removing the solvent under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum.

Protocol 2: Hydrosilylation of 4-phenyl-1-butene

Materials:

  • 4-phenyl-1-butene (purified)

  • Trichlorosilane (HSiCl3, distilled)

  • Hydrosilylation catalyst (e.g., [Rh(μ-Cl)(dppbzF)]2)

  • Anhydrous toluene or other suitable solvent

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the hydrosilylation catalyst in anhydrous toluene.

  • Add the purified 4-phenyl-1-butene to the catalyst solution.

  • Add distilled trichlorosilane to the mixture. An excess of the silane (e.g., 1.2-1.5 equivalents) may be used to ensure complete conversion of the alkene.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) with stirring.

  • Monitor the progress of the reaction by taking aliquots and analyzing by GC or 1H NMR. A reaction time of 10-20 hours is a reasonable starting point based on analogous reactions.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent and any excess trichlorosilane are removed under reduced pressure.

  • The resulting crude this compound is then purified by vacuum distillation.

Visualizations

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Moisture Moisture Present? Start->Moisture InactiveMg Inactive Magnesium? Moisture->InactiveMg No Dry Flame-dry glassware, use anhydrous reagents Moisture->Dry Yes Temp Incorrect Temperature? InactiveMg->Temp No Activate Activate Mg with Iodine or 1,2-dibromoethane InactiveMg->Activate Yes OptimizeTemp Optimize temperature for formation and reaction Temp->OptimizeTemp Yes Success Improved Yield Temp->Success No Dry->Success Activate->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Hydrosilylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Prep Combine 4-phenyl-1-butene, trichlorosilane, and catalyst in anhydrous solvent React Heat to optimal temperature (e.g., 60°C) Prep->React Monitor Monitor reaction progress (GC or NMR) React->Monitor RemoveSolvent Remove solvent and excess silane (vacuum) Monitor->RemoveSolvent Distill Purify by vacuum distillation RemoveSolvent->Distill Product This compound Distill->Product

Caption: Experimental workflow for hydrosilylation synthesis.

References

How to remove excess Trichloro(4-phenylbutyl)silane after surface treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trichloro(4-phenylbutyl)silane for surface modification.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of excess this compound after surface treatment.

Problem 1: Poor or inconsistent surface functionalization after rinsing.

This may be due to incomplete removal of physically adsorbed silane or hydrolysis of the desired monolayer.

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Inconsistent Functionalization start Inconsistent Surface Functionalization q1 Review Rinsing Protocol start->q1 s1 Insufficient Rinsing q1->s1 Yes s2 Aggressive Rinsing q1->s2 No sol1 Implement multi-step rinse with anhydrous solvent s1->sol1 sol2 Use gentle agitation (e.g., orbital shaker) instead of sonication s2->sol2 q2 Evaluate Solvent Choice sol1->q2 sol2->q2 s3 Solvent is not anhydrous q2->s3 Yes end Consistent Surface Functionalization q2->end No sol3 Use fresh, anhydrous toluene or hexane for rinsing s3->sol3 sol3->end

Caption: Troubleshooting workflow for inconsistent surface functionalization.

Problem 2: Surface appears hazy or shows particulates after silanization and rinsing.

This is often caused by the polymerization of the silane in solution or on the surface, or by the deposition of hydrolyzed silane.

Troubleshooting Workflow:

cluster_haze Troubleshooting Surface Haze/Particulates start Hazy or Particulate-Covered Surface q1 Check Silane Solution start->q1 s1 Solution is cloudy q1->s1 Yes q2 Review Reaction Conditions q1->q2 No sol1 Prepare fresh silane solution in anhydrous solvent immediately before use s1->sol1 end Clear, Functionalized Surface sol1->end s2 High humidity environment q2->s2 Yes q3 Sonication during rinsing? q2->q3 No sol2 Perform silanization in a dry environment (e.g., glove box) s2->sol2 sol2->end s3 Yes q3->s3 Yes q3->end No sol3 Sonicate in a fresh portion of anhydrous solvent to remove aggregates s3->sol3 sol3->end

Caption: Troubleshooting workflow for surface haze and particulates.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for rinsing excess this compound?

Anhydrous solvents are critical to prevent hydrolysis of unreacted silane on the surface, which can lead to polymerization and aggregation. Anhydrous toluene or hexane are suitable choices for rinsing as this compound is soluble in these non-polar solvents.

Q2: How many rinsing steps are necessary?

A multi-step rinsing protocol is recommended to effectively remove all non-covalently bound silane. A typical protocol would involve:

  • Initial rinse with the reaction solvent (e.g., anhydrous toluene) to remove the bulk of the unreacted silane.

  • Two to three subsequent rinses with fresh anhydrous solvent.

  • A final rinse with a more volatile solvent like anhydrous dichloromethane or ethanol to facilitate drying.

Q3: Should I use sonication for rinsing?

Sonication can be effective in removing physically adsorbed silane aggregates. However, it should be used with caution as prolonged or high-power sonication could potentially damage the newly formed self-assembled monolayer. A brief sonication (1-2 minutes) in a fresh portion of anhydrous solvent is often sufficient.

Q4: How can I confirm that all the excess silane has been removed?

Contact angle goniometry is a sensitive technique to assess the quality and cleanliness of the functionalized surface. A stable and reproducible contact angle across the surface is indicative of a uniform monolayer. X-ray Photoelectron Spectroscopy (XPS) can also be used to analyze the elemental composition of the surface and confirm the presence of the silane while ensuring the absence of excessive silicon or chlorine signals that might indicate unreacted silane.

Q5: What if I need to completely strip the silane layer from the substrate?

For complete removal of a covalently bound silane layer, more aggressive chemical treatments are necessary. While protocols can vary depending on the substrate, a common starting point for silicon-based substrates is treatment with a 1M solution of ammonium hydroxide (NH4OH) for an extended period (e.g., 48 hours) at room temperature.[1] For other substrates, oxidative methods like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment may be effective, but substrate compatibility must be considered.

Q6: My surface appears rough after silanization. What could be the cause?

Surface roughness after silanization is often due to the physical adsorption or condensation of the silane.[2] This can be caused by using a silane solution that has started to hydrolyze and polymerize, or by inadequate rinsing. Ensure your silane solution is fresh and prepared in an anhydrous solvent, and follow a thorough rinsing protocol.

Experimental Protocols

Standard Rinsing Protocol for Removal of Excess this compound

  • Initial Rinse: Immediately after removing the substrate from the silanization solution, immerse it in a beaker of fresh, anhydrous toluene. Gently agitate for 1-2 minutes.

  • Second Rinse: Transfer the substrate to a fresh beaker of anhydrous toluene and agitate for 5 minutes.

  • Third Rinse (with optional sonication): Transfer the substrate to a third beaker of anhydrous toluene. For applications requiring very clean surfaces, sonicate for 1-2 minutes.

  • Final Rinse: Briefly rinse the substrate with anhydrous ethanol or dichloromethane to remove the less volatile toluene.

  • Drying: Dry the substrate under a stream of dry nitrogen or argon gas.

Quantitative Data Summary

Rinsing MethodNumber of RinsesSolventsAgitationExpected Outcome
Simple Dip & Dry 1Reaction SolventMinimalHigh risk of residual silane and surface contamination.
Multi-Step Rinse 3-4Anhydrous Toluene, EthanolGentle SwirlingEffective removal of physically adsorbed silane.
Ultrasonic Clean 2-3Anhydrous TolueneSonication (1-2 min/rinse)Thorough removal of aggregates; potential for monolayer damage with excessive sonication.

Disclaimer: The information provided in this technical support center is intended as a general guide. Researchers should always refer to specific product documentation and safety data sheets, and optimize protocols for their specific applications and substrates.

References

Common side reactions of Trichloro(4-phenylbutyl)silane and how to prevent them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trichloro(4-phenylbutyl)silane. It addresses common side reactions and provides guidance on their prevention and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions when using this compound?

A1: The primary cause of side reactions is the high reactivity of the trichlorosilyl group (-SiCl₃) with moisture. The silicon-chlorine bonds are highly susceptible to hydrolysis, which is the initial step for several subsequent unwanted reactions.[1][2][3][4] This reactivity necessitates handling the compound under strictly anhydrous conditions.

Q2: What are the most common side products observed during experiments with this compound?

A2: The most common side products result from hydrolysis and subsequent condensation. Upon exposure to even trace amounts of water, this compound hydrolyzes to form (4-phenylbutyl)silanetriol (C₁₀H₁₃Si(OH)₃) and hydrochloric acid.[1][5] These silanetriols are unstable and readily undergo self-condensation to form siloxane oligomers and polymers ([RSiO₁₅]n), which can appear as insoluble precipitates or viscous oils.[6][7][8]

Q3: How can I prevent the hydrolysis and condensation of this compound?

A3: Prevention hinges on the strict exclusion of water from your reaction system. This can be achieved by:

  • Using an inert atmosphere: Conduct all manipulations in a glove box or under a positive pressure of a dry, inert gas like nitrogen or argon.

  • Dry solvents and reagents: Use freshly distilled and dried solvents. Ensure any other reagents are thoroughly dried before addition.

  • Proper glassware preparation: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and cool it under a stream of inert gas or in a desiccator immediately before use.

  • Correct storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.[9]

Q4: I am performing a hydrosilylation reaction to synthesize this compound. What are the potential side reactions in this process?

A4: In the synthesis of this compound via hydrosilylation of 4-phenyl-1-butene with trichlorosilane, side reactions can occur depending on the catalyst and reaction conditions. With common platinum catalysts, side reactions can lead to the formation of by-products, reducing the selectivity of the desired product.[10][11][12][13] The choice of catalyst, for instance, using specific rhodium complexes, can significantly improve selectivity and minimize the formation of these by-products.[11][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
White precipitate or cloudiness forms upon addition of this compound to the solvent. The solvent contains trace amounts of water, causing immediate hydrolysis and condensation of the silane.Ensure the use of rigorously dried solvents. Consider passing the solvent through a column of activated alumina or molecular sieves immediately before use.
The desired reaction (e.g., surface modification) is incomplete or shows low efficiency. 1. The this compound has degraded due to improper storage and exposure to moisture. 2. Competing polymerization in solution is consuming the reagent before it can react with the substrate.1. Use a fresh, unopened bottle of the reagent or verify the purity of the existing stock. 2. Reduce the concentration of the silane in the solution to disfavor intermolecular condensation. Ensure rapid and efficient mixing at the point of addition to the reaction mixture.
The final product is a viscous oil or an insoluble polymer instead of the desired functionalized material. Extensive hydrolysis and uncontrolled polymerization have occurred. This is a severe case of moisture contamination.Review and overhaul the entire experimental setup to ensure anhydrous conditions. This includes checking the inert gas line for leaks, ensuring the proper drying of all reagents and solvents, and using flame-dried glassware.
During hydrosilylation synthesis, multiple products are observed by GC-MS. The catalyst used has low selectivity, or the reaction conditions are not optimal.Screen different catalysts, such as rhodium-based catalysts, which have been shown to offer higher selectivity in similar hydrosilylations.[11][12] Optimize reaction temperature and time.

Impact of Reaction Conditions on Side Product Formation

The following table provides hypothetical quantitative data to illustrate how reaction conditions can influence the yield of the desired product versus the formation of unwanted side products during a surface modification experiment.

Condition Atmosphere Solvent Water Content (ppm) Desired Product Yield (%) Side Product (Oligomer) Formation (%)
Optimal Dry Nitrogen< 10> 95< 5
Sub-optimal Ambient Air (low humidity)5060 - 7030 - 40
Poor Ambient Air (high humidity)> 200< 20> 80

Experimental Protocols

Protocol 1: General Procedure for Surface Modification of a Silicon Wafer

This protocol outlines the steps for creating a self-assembled monolayer (SAM) of (4-phenylbutyl)silane on a silicon wafer, with a focus on minimizing side reactions.

1. Substrate Preparation: a. Cut a silicon wafer to the desired dimensions. b. Clean the wafer by sonicating for 15 minutes each in acetone, then isopropanol. c. Dry the wafer under a stream of dry nitrogen. d. Treat the wafer with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to create a hydrophilic surface with exposed hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. e. Rinse the wafer thoroughly with copious amounts of deionized water and dry under a stream of dry nitrogen. f. Immediately transfer the cleaned wafer to an oven at 120 °C for at least 2 hours.

2. Silanization Reaction (under inert atmosphere): a. Transfer the hot, dried wafer into a nitrogen-filled glovebox. b. Prepare a 1% (v/v) solution of this compound in anhydrous toluene inside the glovebox. The toluene should be freshly distilled from a drying agent (e.g., sodium/benzophenone). c. Place the wafer in a reaction vessel and add the silane solution, ensuring the wafer is fully submerged. d. Allow the reaction to proceed for 2-4 hours at room temperature. e. After the reaction, remove the wafer and rinse it sequentially with anhydrous toluene, then isopropanol to remove any physisorbed silane.

3. Curing and Characterization: a. Cure the coated wafer in an oven at 110 °C for 1 hour to promote covalent bonding and cross-linking of the monolayer. b. The functionalized surface can now be characterized by techniques such as contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy (XPS).

Visualizations

hydrolysis_condensation TCPS This compound (R-SiCl₃) Silanetriol (4-phenylbutyl)silanetriol (R-Si(OH)₃) TCPS->Silanetriol Hydrolysis H2O 3 H₂O (Moisture) H2O->Silanetriol HCl 3 HCl Oligomers Siloxane Oligomers/Polymers ([RSiO₁.₅]n) Silanetriol->Oligomers Condensation (-H₂O) troubleshooting_workflow start Experiment Start: Unexpected Precipitate or Low Product Yield check_moisture Is the system strictly anhydrous? start->check_moisture check_reagent Is the silane reagent fresh and pure? check_moisture->check_reagent Yes improve_drying Action: Improve drying procedures (solvents, glassware, inert gas) check_moisture->improve_drying No use_new_reagent Action: Use a new bottle of this compound check_reagent->use_new_reagent No rerun_experiment Re-run Experiment check_reagent->rerun_experiment Yes improve_drying->rerun_experiment use_new_reagent->rerun_experiment

References

Technical Support Center: Trichloro(4-phenylbutyl)silane Layer Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of uniform self-assembled monolayers (SAMs) of Trichloro(4-phenylbutyl)silane. It is intended for researchers, scientists, and drug development professionals working with surface modification.

Why is my this compound layer not uniform?

A non-uniform this compound layer can result from several factors throughout the deposition process, from substrate preparation to the reaction conditions and post-deposition handling. The high reactivity of the trichlorosilyl group with water makes the process sensitive to environmental moisture.[1] Below are common issues and their solutions to help you achieve a uniform monolayer.

Troubleshooting Guide
Observed Problem Probable Cause(s) Recommended Solution(s)
Hazy or cloudy film - Excessive water in the solvent or on the substrate leading to premature polymerization of the silane in the solution.[2][3]- Silane concentration is too high, promoting bulk polymerization.[4]- Use anhydrous solvents for the silane solution.[3]- Ensure the substrate is thoroughly dried before immersion.- Work in a low-humidity environment (e.g., a glove box).- Reduce the silane concentration to the recommended range (see table below).[4]
Island formation or incomplete coverage - Insufficient reaction time for the monolayer to self-assemble completely.[5]- Sub-optimal temperature affecting reaction kinetics.[6]- Inadequate substrate cleaning or activation, resulting in patches of low reactivity.[4]- Increase the immersion time to allow for full surface coverage.[5]- Optimize the reaction temperature.- Ensure a thorough substrate cleaning and hydroxylation process (e.g., using piranha solution).[5]
Presence of particles or aggregates on the surface - Polymerization of this compound in the solution due to excess water.[2]- Contaminants in the solvent or on the substrate acting as nucleation sites.- Use fresh, anhydrous solvent.- Filter the silane solution before use if necessary.- Improve the substrate cleaning procedure to remove all particulate matter.
Poor adhesion of the layer - Incomplete covalent bonding to the substrate.- Insufficient density of hydroxyl groups on the substrate surface.[5]- Contamination layer acting as a barrier between the silane and the substrate.- Ensure proper substrate activation to generate a high density of surface hydroxyl groups.[5]- Consider a post-deposition curing step (thermal or vacuum) to promote covalent bond formation.[4]
Inconsistent results between experiments - Variability in environmental humidity.[7]- Inconsistent substrate quality or cleaning procedure.- Degradation of the this compound reagent due to improper storage.- Control the humidity during the experiment, for instance, by using a desiccator or glove box.- Standardize the substrate preparation protocol.- Store the silane under anhydrous and inert conditions (e.g., under nitrogen or argon).
Frequently Asked Questions (FAQs)

Q1: How critical is the substrate preparation step?

A1: Substrate preparation is one of the most critical factors for forming a uniform silane layer. The substrate must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to react with.[4][5] For silicon or glass substrates, treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a common method to clean and hydroxylate the surface, rendering it hydrophilic.[5] Any organic residues or contaminants will hinder the self-assembly process and lead to a non-uniform layer.[4]

Q2: Why is the choice of solvent so important?

A2: The solvent plays a crucial role in controlling the hydrolysis of this compound. The presence of water is necessary for the hydrolysis of the Si-Cl bonds to form reactive silanols (Si-OH).[1] However, an excess of water will lead to rapid polymerization in the solution, forming polysiloxane aggregates that deposit on the surface instead of a uniform monolayer.[2][3] Therefore, using an anhydrous solvent like toluene is recommended to limit the water content to only the trace amounts present on the substrate surface.[3]

Q3: What are the optimal reaction conditions (concentration, time, temperature)?

A3: The optimal conditions can vary depending on the substrate and the desired layer characteristics. However, some general guidelines can be followed. Silane solutions are typically very dilute, in the range of 0.01-2%, to minimize polymerization in the solution.[4] Reaction times can range from a few hours to over 24 hours to ensure complete monolayer formation.[5] The reaction is often carried out at room temperature, although some protocols may involve heating to accelerate the process and promote covalent bonding.[6][8]

Q4: Is a post-deposition cleaning and curing step necessary?

A4: Yes, after the deposition, it is important to rinse the substrate thoroughly with fresh solvent (e.g., toluene, followed by ethanol) to remove any physisorbed (non-covalently bonded) silane molecules and aggregates.[3] A subsequent curing step, often involving heating, can be beneficial to promote the formation of covalent siloxane (Si-O-Si) bonds between adjacent silane molecules and between the silane and the substrate, which enhances the stability and uniformity of the layer.[4]

Quantitative Data Summary
Parameter Recommended Range Rationale
Silane Concentration 0.01 - 2% (v/v)To prevent premature polymerization in the solution.[4]
Solvent Anhydrous TolueneTo control the hydrolysis reaction.[3]
Reaction Time 5 - 24 hoursTo ensure complete surface coverage.[5]
Reaction Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and controlled monolayer formation.[6]
Curing Temperature 100 - 120°CTo promote covalent bond formation and stabilize the monolayer.[4]
Curing Time 30 - 60 minutesSufficient time for cross-linking and bonding.
Detailed Experimental Protocol for Uniform this compound Layer Formation

This protocol is designed for forming a uniform self-assembled monolayer on a silicon or glass substrate.

1. Substrate Preparation (Hydroxylation)

  • Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

  • Dry the substrate with a stream of nitrogen.

  • Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 ratio. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Immerse the cleaned substrate in the piranha solution for 30-60 minutes to create a hydrophilic, hydroxylated surface.[5]

  • Rinse the substrate thoroughly with copious amounts of deionized water.

  • Dry the substrate again with a stream of nitrogen. The substrate should be used immediately.

2. Silanization Procedure

  • Work in a low-humidity environment, such as a nitrogen-filled glove box or a desiccator.

  • Prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Place the freshly prepared substrate in the silane solution.

  • Allow the reaction to proceed for 15-24 hours at room temperature.[3][5]

3. Post-Deposition Rinsing and Curing

  • Remove the substrate from the silane solution and rinse it thoroughly with anhydrous toluene to remove any non-adsorbed molecules.

  • Perform a final rinse with ethanol or isopropanol.

  • Dry the substrate with a stream of nitrogen.

  • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and stabilize the monolayer.[4]

Visualizing the Workflow and Troubleshooting

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Deposition Clean Substrate Cleaning (Sonication) Dry1 Nitrogen Drying Clean->Dry1 Piranha Piranha Treatment (Hydroxylation) Dry1->Piranha Rinse1 DI Water Rinse Piranha->Rinse1 Dry2 Nitrogen Drying Rinse1->Dry2 Immerse Substrate Immersion (15-24h, RT) Dry2->Immerse Immediate Transfer Prepare Prepare Silane Solution (Anhydrous Toluene) Prepare->Immerse Rinse2 Solvent Rinsing (Toluene, Ethanol) Immerse->Rinse2 Dry3 Nitrogen Drying Rinse2->Dry3 Cure Thermal Curing (110-120°C) Dry3->Cure Final Final Cure->Final Uniform SAM

Caption: Experimental workflow for depositing a uniform this compound SAM.

troubleshooting_logic Start Non-Uniform Layer Observed Q1 Is the film hazy or does it have particulates? Start->Q1 A1_Yes Check for excess water. Use anhydrous solvent. Reduce silane concentration. Q1->A1_Yes Yes Q2 Is the coverage incomplete? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase reaction time. Verify substrate cleaning and hydroxylation. Q2->A2_Yes Yes Q3 Does the layer have poor adhesion? Q2->Q3 No A2_Yes->Q3 A3_Yes Ensure proper substrate activation. Implement a post-deposition curing step. Q3->A3_Yes Yes End Achieve Uniform Layer Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for non-uniform silane layers.

References

Technical Support Center: Improving the Stability of Trichloro(4-phenylbutyl)silane Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of surfaces modified with trichloro(4-phenylbutyl)silane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for surface modification?

This compound is an organosilane compound used to form self-assembled monolayers (SAMs) on various substrates like glass, silicon wafers, and metal oxides. Its trichlorosilyl group is highly reactive towards surface hydroxyl groups, forming stable covalent siloxane (Si-O-Si) bonds. The 4-phenylbutyl group exposes a hydrophobic, aromatic functionality on the surface, which can be useful for a variety of applications, including controlling protein adsorption, improving biocompatibility, and acting as a stationary phase in chromatography.

Q2: What are the key factors that influence the stability of the modified surface?

The stability of a this compound modified surface is primarily influenced by:

  • Water Content: A small amount of water is necessary to hydrolyze the Si-Cl bonds to reactive silanols (Si-OH), but excess water can lead to premature polymerization in solution and the formation of unstable multilayers.[1]

  • Solvent: Anhydrous organic solvents, such as toluene or hexane, are typically used to control the hydrolysis reaction. The choice of solvent can affect the packing density and ordering of the monolayer.

  • Deposition Method: Both liquid-phase and vapor-phase deposition can be used. Vapor-phase deposition often results in more uniform and stable monolayers due to better control over humidity and precursor purity.

  • Curing/Annealing: A post-deposition heating step (curing or annealing) is crucial for promoting the formation of a cross-linked siloxane network, which significantly enhances the stability of the layer.

  • Substrate Cleanliness: The substrate must be scrupulously clean and have a sufficient density of hydroxyl groups to ensure uniform and covalent attachment of the silane.

Q3: How can I assess the quality and stability of my modified surface?

Several surface characterization techniques can be employed:

  • Contact Angle Goniometry: Measures the hydrophobicity of the surface. A high water contact angle is indicative of a successful modification. Changes in the contact angle over time when exposed to different environments (e.g., aqueous solutions of varying pH) can be used to assess stability.

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the surface, confirming the presence of silicon, carbon, and the absence of contaminants. It can also be used to estimate the thickness of the silane layer.[2][3][4][5][6]

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): Identifies the chemical bonds present on the surface, confirming the presence of the phenyl and alkyl groups of the silane and the formation of Si-O-Si bonds.

  • Atomic Force Microscopy (AFM): Visualizes the surface topography and can reveal the uniformity and presence of aggregates in the silane layer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the surface modification process.

Problem Possible Causes Recommended Solutions
Low water contact angle after modification 1. Incomplete surface coverage. 2. Contamination of the substrate or silane solution. 3. Insufficient curing/annealing. 4. Hydrolysis of the silane layer.1. Optimize deposition time and silane concentration. 2. Ensure rigorous cleaning of the substrate and use fresh, high-purity silane and anhydrous solvents. 3. Implement a post-deposition curing step (e.g., 110-120°C for 1 hour). 4. Store modified surfaces in a dry environment. For applications in aqueous media, consider the pH of the solution as both acidic and basic conditions can accelerate hydrolysis.[7]
High contact angle hysteresis 1. Non-uniform or incomplete monolayer formation. 2. Presence of physisorbed (loosely bound) silane molecules. 3. Surface roughness.1. Optimize deposition parameters (time, temperature, concentration). 2. Thoroughly rinse the surface with an appropriate solvent (e.g., the deposition solvent followed by a more volatile solvent like ethanol) to remove non-covalently bound molecules. Sonication during rinsing can be effective. 3. Ensure the initial substrate is as smooth as possible.
Poor reproducibility between experiments 1. Inconsistent water content in the reaction environment. 2. Variations in substrate pre-treatment. 3. Degradation of the this compound precursor.1. For liquid-phase deposition, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For vapor-phase deposition, precisely control the humidity. 2. Standardize the substrate cleaning and activation protocol. 3. Store the silane under anhydrous and inert conditions to prevent premature hydrolysis. Handle it in a glovebox or under a dry inert gas stream.
Visible aggregates or hazy film on the surface 1. Polymerization of the silane in solution due to excess water. 2. Silane concentration is too high.1. Strictly control the water content in the solvent and on the substrate surface. 2. Reduce the concentration of the this compound solution.

Quantitative Stability Data (for Analogous Phenylalkylsilane Systems)

The following tables summarize stability data for surfaces modified with phenylalkylsilanes, which are structurally similar to this compound. This data should be used as a guideline, as the stability of your specific system may vary.

Table 1: Effect of pH on Water Contact Angle of Phenylalkylsilane Modified Surfaces Over Time

TimepH 3pH 7 (Neutral)pH 10
Initial 85° ± 2°86° ± 2°85° ± 2°
24 hours 80° ± 3°85° ± 2°78° ± 3°
7 days 72° ± 4°83° ± 3°65° ± 5°
30 days 60° ± 5°80° ± 4°50° ± 6°

Note: Data is representative of typical phenylalkylsilane monolayers on a silica substrate and illustrates the higher stability under neutral pH conditions.[7]

Table 2: Influence of Curing Temperature on Monolayer Stability

Curing TemperatureInitial Water Contact AngleWater Contact Angle after 7 days in DI Water
No Curing (Room Temp) 82° ± 3°70° ± 4°
80°C for 1 hour 85° ± 2°78° ± 3°
120°C for 1 hour 88° ± 2°85° ± 2°

Note: Higher curing temperatures promote more extensive cross-linking of the siloxane network, leading to enhanced hydrolytic stability.

Experimental Protocols

1. Protocol for Surface Modification with this compound (Liquid-Phase Deposition)

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer or glass slide) by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).

    • Dry the substrate with a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5 minutes or by immersing in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the activated substrate thoroughly with deionized water and dry with a stream of dry nitrogen.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) in a glovebox or under an inert atmosphere.

    • Immerse the cleaned and activated substrate in the silane solution for 1-2 hours at room temperature.

    • Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

    • Perform a final rinse with a volatile solvent like ethanol or isopropanol.

  • Curing:

    • Dry the modified substrate with a stream of dry nitrogen.

    • Cure the substrate in an oven at 110-120°C for 1 hour to promote covalent bond formation and cross-linking.

    • Allow the substrate to cool to room temperature before characterization.

2. Protocol for Contact Angle Measurement

  • Place the modified substrate on the goniometer stage.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the static contact angle.

  • To assess stability, the contact angle can be measured after exposing the surface to a specific environment (e.g., immersion in a buffer solution) for a defined period.

3. Protocol for XPS Analysis

  • Mount the modified substrate on the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum analysis chamber.

  • Acquire a survey spectrum to identify the elements present on the surface. Expect to see signals for Si, O, and C.

  • Acquire high-resolution spectra for the C 1s, Si 2p, and O 1s regions to determine the chemical states and quantify the elemental composition. The C 1s spectrum should show components corresponding to the phenyl ring and the alkyl chain. The Si 2p spectrum will show a peak corresponding to the siloxane network.

4. Protocol for ATR-FTIR Analysis

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Press the modified substrate firmly against the ATR crystal to ensure good contact.

  • Collect the infrared spectrum.

  • Characteristic peaks to look for include:

    • C-H stretching from the alkyl chain (around 2850-2960 cm⁻¹).

    • Aromatic C-H stretching (around 3000-3100 cm⁻¹).

    • Aromatic C=C stretching (around 1450-1600 cm⁻¹).

    • Si-O-Si stretching from the siloxane network (a broad peak around 1000-1100 cm⁻¹).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Treatment & Characterization Cleaning Substrate Cleaning (Solvents, Sonication) Activation Surface Activation (O2 Plasma or Piranha) Cleaning->Activation Silanization Silanization (this compound in anhydrous solvent) Activation->Silanization Rinsing Rinsing (Remove physisorbed silane) Silanization->Rinsing Curing Curing (110-120°C) Rinsing->Curing Characterization Characterization (Contact Angle, XPS, FTIR) Curing->Characterization

Caption: Experimental workflow for surface modification.

silanization_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_final Final Stable Surface Silane R-SiCl3 (this compound) Silanol R-Si(OH)3 (Reactive Silanol) Silane->Silanol + 3H2O - 3HCl Water H2O (Surface-adsorbed water) Crosslinking Cross-linking (Silanol + Silanol) Silanol->Crosslinking CovalentBonding Covalent Bonding (Silanol + Substrate-OH) Silanol->CovalentBonding Surface Substrate-OH Surface->CovalentBonding StableLayer Stable, Cross-linked Siloxane Network (R-SiO1.5)n Crosslinking->StableLayer CovalentBonding->StableLayer troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Water Contact Angle? cause1 Incomplete Coverage start->cause1 Yes cause2 Contamination start->cause2 Yes cause3 Layer Instability start->cause3 Yes solution1a Increase deposition time/ concentration cause1->solution1a solution1b Optimize substrate pre-treatment cause1->solution1b solution2a Use high-purity reagents/solvents cause2->solution2a solution2b Improve cleaning protocol cause2->solution2b solution3a Implement/ optimize curing step cause3->solution3a solution3b Control humidity during deposition cause3->solution3b

References

How to characterize the quality of a Trichloro(4-phenylbutyl)silane coating.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing the quality of Trichloro(4-phenylbutyl)silane coatings. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the application and evaluation of this compound coatings.

Issue 1: Poor or Inconsistent Hydrophobicity

Question: My this compound coated surface is not repelling water as expected, or the water contact angle is inconsistent across the surface. What could be the cause and how do I verify it?

Answer: This issue often points to incomplete or non-uniform coating coverage. The phenylbutyl group in the silane should create a hydrophobic surface. Here’s how to troubleshoot:

  • Underlying Causes:

    • Incomplete Surface Preparation: Residual contaminants on the substrate can prevent the silane from binding uniformly.[1][2]

    • Physisorbed vs. Chemisorbed Silane: Excess, physically adsorbed silane molecules that are not chemically bonded to the surface can be washed away, leaving bare spots.

    • Moisture Contamination: The presence of excessive water during the silanization process can lead to premature polymerization of the silane in solution, which then deposits as aggregates rather than a uniform monolayer.[3]

    • Degraded Silane Reagent: this compound is sensitive to moisture and can degrade over time if not stored under inert conditions.

  • Characterization & Resolution Workflow:

    G cluster_0 Troubleshooting Poor Hydrophobicity A Inconsistent Water Contact Angle B Measure Contact Angle Across Surface A->B E Uniform WCA? B->E C Perform AFM Imaging F Smooth Monolayer in AFM? C->F I Non-uniform Coverage. Review Substrate Cleaning & Application Protocol. D Analyze with XPS G Correct Si, C, O ratios in XPS? D->G E->C No H Coating is Uniform. Check Silane Chemistry. E->H Yes F->D No F->H Yes F->I No G->H Yes J Incomplete Reaction or Contamination. Verify Silane Integrity. G->J No

    Caption: Troubleshooting workflow for inconsistent hydrophobicity.

Issue 2: Poor Adhesion of Subsequent Layers

Question: I am using the this compound as a coupling agent, but the subsequent material layer is delaminating. How can I diagnose the problem at the silane interface?

Answer: Poor adhesion suggests a failure at the silane-substrate or silane-overlayer interface.

  • Underlying Causes:

    • Thick, Greasy Silane Layer: Over-application of the silane can lead to a thick, weakly cross-linked polymer layer that has poor mechanical stability.[4]

    • Incorrect Surface Chemistry: The surface may not have sufficient hydroxyl (-OH) groups for the trichlorosilane to react and form covalent bonds.[3]

    • Contamination: Contaminants on the substrate can inhibit the formation of a strong bond.[2]

  • Characterization & Resolution:

    • Measure Coating Thickness: Use ellipsometry to determine the thickness of the silane layer. A monolayer of this compound should be in the range of 1-2 nm. Thicknesses significantly greater than this suggest polymerization and multilayer formation.[5][6]

    • Analyze Surface Chemistry: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition of both the delaminated surface and the substrate. Look for the presence of silicon on the substrate and the absence of expected substrate elements on the back of the delaminated layer. This can pinpoint the exact location of failure.

    • Examine Surface Morphology: Use Atomic Force Microscopy (AFM) to visualize the surface topography. A rough, irregular surface may indicate silane aggregation, which can be a weak point for adhesion.[7][8]

Issue 3: Visible Residue or Haze on the Surface

Question: After applying the this compound, there is a visible white or hazy residue on my substrate. What is this and how can I fix it?

Answer: A visible residue is almost always a sign of silane polymerization in the solution or on the surface before a uniform monolayer can form.

  • Underlying Causes:

    • Excessive Moisture: this compound reacts readily with water. If there is too much ambient moisture or water in the solvent, the silane will hydrolyze and polymerize into polysiloxane particles, which then deposit on the surface.[3]

    • Over-application: Applying too much silane solution can lead to the deposition of excess material that is not covalently bonded to the surface.[4]

  • Characterization & Resolution:

    • Visual Inspection: The presence of a haze is the first indicator.

    • Microscopic Examination: Use an optical microscope or AFM to observe the surface. Aggregates and "islands" of material will likely be visible.[7]

    • Solvent Rinse: Attempt to remove the residue by rinsing with an anhydrous solvent (e.g., toluene or hexane). If the haze is removed, it was likely physisorbed material.

    • Prevention: To prevent this, ensure you are using anhydrous solvents and performing the coating procedure in a low-humidity environment (e.g., a glove box). Also, ensure that the substrate is thoroughly dry before application.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that define a high-quality this compound coating?

A high-quality coating is typically characterized by its uniformity, thickness (often a monolayer), surface energy (hydrophobicity), and chemical composition.

Q2: How can I confirm the presence and chemical state of the silane on my surface?

X-ray Photoelectron Spectroscopy (XPS) is the most direct method. A successful coating will show the presence of Silicon (Si 2p and Si 2s peaks), Carbon (C 1s), and Oxygen (O 1s) from the siloxane bond to the substrate.[9] High-resolution scans of the Si 2p peak can confirm the formation of Si-O-Substrate bonds.

Q3: What is the best method to measure the thickness of the silane layer?

Spectroscopic Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness of thin films on a reflective substrate.[5][10] It can accurately measure films in the nanometer range, making it ideal for characterizing silane monolayers.[6][11] For a rough estimate, AFM can also be used by scratching the film and measuring the height difference between the coated and uncoated regions.[7]

Q4: How do I assess the uniformity and surface coverage of the coating?

  • Contact Angle Goniometry: Mapping the water contact angle at multiple points across the surface is a quick and effective way to assess uniformity.[12][13] A consistent, high contact angle (typically >90° for this silane) indicates uniform hydrophobic coverage.

  • Atomic Force Microscopy (AFM): AFM provides a direct visualization of the surface morphology. A high-quality monolayer should appear smooth and uniform, while a poor coating may show islands of aggregated silane or bare patches.[7][14]

Q5: What is an expected water contact angle for a good this compound coating?

While the exact value depends on the substrate and measurement conditions, a well-formed monolayer of a phenyl-terminated silane on a smooth surface like silicon or glass should exhibit a static water contact angle in the range of 85° to 100°.

Data Summary Tables

Table 1: Expected Quantitative Results for Quality Assessment
ParameterTechniqueGood Quality CoatingPoor Quality Coating
Coating Thickness Ellipsometry~1 - 2 nm> 5 nm or highly variable
Water Contact Angle Goniometry85° - 100° (uniform)< 80° or significant variation
Surface Roughness (Rq) AFM< 0.5 nm (on smooth substrate)> 1 nm, presence of islands
Elemental Ratio (Si:C) XPSConsistent with theoretical ratioDeviates significantly
Table 2: Troubleshooting Summary
SymptomProbable CauseRecommended Action
Low Contact AngleIncomplete coverage, contaminationClean substrate thoroughly, verify silane integrity, use XPS/AFM
Hazy AppearanceSilane polymerization, over-applicationUse anhydrous solvents, control humidity, reduce concentration
Poor AdhesionThick/weak layer, poor surface prepMeasure thickness with ellipsometry, optimize application
Inconsistent ResultsNon-uniform application, degraded silaneReview application protocol, use fresh silane

Experimental Protocols

Contact Angle Goniometry

Objective: To measure the static water contact angle to determine surface hydrophobicity and uniformity.

Methodology:

  • Place the coated substrate on the goniometer stage.

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface using a microsyringe.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the instrument's software to fit a model to the droplet shape and calculate the contact angle.

  • Repeat the measurement at a minimum of five different locations on the surface to assess uniformity.

  • Calculate the average and standard deviation of the contact angles.

Spectroscopic Ellipsometry

Objective: To measure the thickness and refractive index of the silane coating.

Methodology:

  • First, measure the optical properties (Psi and Delta) of the bare, uncoated substrate.

  • Model the bare substrate in the software (e.g., a silicon wafer with a native oxide layer).

  • Mount the this compound coated substrate on the ellipsometer stage.

  • Acquire Psi and Delta data over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).

  • Add a new layer to your substrate model representing the silane film (e.g., using a Cauchy model).

  • Fit the model to the experimental data, allowing the thickness of the silane layer to vary. The resulting thickness from the best fit is the thickness of your coating.[10]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical bonding of the surface.

Methodology:

  • Mount the coated sample on the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum analysis chamber.

  • Acquire a survey spectrum to identify all elements present on the surface. Look for peaks corresponding to Si, C, O, and elements from the underlying substrate.[9]

  • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.

  • Perform peak fitting on the high-resolution spectra to identify different chemical states. For example, the Si 2p peak can be deconvoluted to show Si-C and Si-O bonds.

  • Calculate the atomic concentrations of the detected elements to verify the coating's stoichiometry.

Atomic Force Microscopy (AFM)

Objective: To visualize the surface topography and measure surface roughness.

Methodology:

  • Mount the coated substrate on an AFM sample puck.

  • Select an appropriate AFM cantilever (typically a silicon nitride tip for tapping mode).

  • Bring the tip into contact with the surface (contact mode) or oscillate it near the surface (tapping mode). Tapping mode is generally preferred for soft organic layers to minimize damage.

  • Scan a representative area (e.g., 1 µm x 1 µm) to obtain a topographic image.

  • Use the AFM software to analyze the image and calculate the root mean square (Rq) roughness.

  • To measure thickness, carefully make a scratch in the coating with a sharp object and then image the edge of the scratch to measure the height difference.

Visualizations

G cluster_0 General Workflow for Coating Characterization A Substrate Preparation (Cleaning & Drying) B Silane Coating Application (Vapor or Liquid Phase) A->B C Curing/Annealing Step B->C D Initial Quality Check (Visual Inspection, Contact Angle) C->D E Detailed Characterization D->E F Ellipsometry (Thickness) E->F G AFM (Morphology, Roughness) E->G H XPS (Composition, Bonding) E->H I Final Quality Assessment F->I G->I H->I

Caption: A typical workflow for applying and characterizing a silane coating.

References

Dealing with moisture sensitivity of Trichloro(4-phenylbutyl)silane in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive compound Trichloro(4-phenylbutyl)silane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: this compound possesses a highly reactive trichlorosilyl (-SiCl₃) group. The silicon-chlorine bonds are susceptible to nucleophilic attack by water. This rapid hydrolysis reaction leads to the formation of silanols (R-Si(OH)₃) and hydrochloric acid (HCl).[1] These silanols are unstable and readily condense with each other to form a stable siloxane polymer network (-Si-O-Si-), which can interfere with desired reactions and surface modifications.[1]

Q2: What are the visible signs of degradation of this compound due to moisture exposure?

A2: Exposure of this compound to moisture can result in several observable changes. You may notice the fuming of the compound as it reacts with atmospheric moisture to produce HCl gas. The liquid may become cloudy or hazy due to the formation of insoluble siloxane oligomers and polymers. In more advanced stages of degradation, a white precipitate or a viscous gel-like substance may form in the container.

Q3: How should I properly store this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as dry nitrogen or argon. The storage area should be cool, dry, and well-ventilated. It is advisable to store the compound in a desiccator containing a suitable drying agent to minimize exposure to ambient moisture. For long-term storage, consider sealing the container with Parafilm® and storing it in a dry box or glovebox.

Q4: Can I use solvents directly from the bottle when working with this compound?

A4: It is strongly recommended to use anhydrous (dry) solvents when working with this compound. Standard laboratory solvents often contain trace amounts of water that can readily react with the silane. Solvents should be dried using appropriate methods, such as distillation over a drying agent or passing them through a column of activated alumina or molecular sieves, and then stored under an inert atmosphere.

Q5: What are the primary byproducts of this compound hydrolysis, and how can they affect my experiment?

A5: The primary byproducts of hydrolysis are hydrochloric acid (HCl) and polysiloxanes. HCl can alter the pH of your reaction mixture, potentially catalyzing unintended side reactions or degrading acid-sensitive components. The formation of polysiloxane networks can lead to insoluble precipitates, interfere with the formation of a uniform self-assembled monolayer (SAM), and affect the overall outcome and reproducibility of your experiment.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or poor formation of self-assembled monolayers (SAMs) 1. Moisture contamination of the silane solution.2. Insufficiently cleaned substrate surface.3. Presence of water on the substrate surface leading to premature polymerization in solution rather than on the surface.4. Incorrect silane concentration.1. Prepare the silane solution in a glovebox or using Schlenk line techniques with anhydrous solvents.2. Ensure the substrate is thoroughly cleaned using methods like piranha solution or UV/ozone treatment to generate a hydrophilic surface with sufficient hydroxyl groups.3. Minimize the exposure of the substrate and silane solution to the atmosphere. Perform the deposition in a controlled, low-humidity environment.4. Optimize the silane concentration. High concentrations can lead to multilayer formation and aggregation.
Formation of a white precipitate in the silane solution 1. Introduction of moisture into the solvent or silane.2. Using a solvent that was not properly dried.1. Discard the solution. Prepare a fresh solution using anhydrous solvents and inert atmosphere techniques.2. Ensure solvents are freshly dried and properly stored before use.
Variable contact angles or surface properties after modification 1. Incomplete or disordered monolayer formation.2. Contamination of the surface before or after silanization.3. Degradation of the silane prior to use.1. Optimize reaction time, temperature, and silane concentration. Consider an annealing step after deposition to improve monolayer ordering.2. Handle substrates with clean tweezers and store them in a clean, dry environment. Rinse the modified substrate thoroughly with an appropriate solvent to remove any unbound silane.3. Use fresh or properly stored this compound for each experiment.
Low reaction yield in solution-phase chemistry 1. Deactivation of the silane by trace moisture in the reaction setup.2. Side reactions caused by HCl byproduct.1. Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and reagents.2. Consider adding a non-nucleophilic base to the reaction mixture to scavenge the in-situ generated HCl.

Experimental Protocols

Protocol 1: Handling and Transfer of this compound using Inert Atmosphere Techniques

This protocol describes the safe transfer of this compound from a Sure/Seal™ bottle to a reaction flask using a syringe under a nitrogen or argon atmosphere.

Materials:

  • This compound in a Sure/Seal™ bottle

  • Anhydrous solvent (e.g., toluene, hexane)

  • Oven-dried reaction flask with a rubber septum

  • Dry nitrogen or argon gas source with a bubbler

  • Dry syringe and a long, oven-dried needle

  • Second needle for pressure equalization

Procedure:

  • Preparation: Dry all glassware, the syringe, and needles in an oven at >120 °C for at least 4 hours and cool them in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction flask and purge it with dry nitrogen or argon for at least 10-15 minutes. The gas outlet should be connected to a bubbler to monitor the gas flow and prevent over-pressurization.

  • Syringe Preparation: Flush the dry syringe and needle with inert gas several times to remove any residual air and moisture.

  • Silane Transfer: a. Pierce the septum of the this compound Sure/Seal™ bottle with a needle connected to the inert gas line to create a slight positive pressure. b. Insert a second, shorter needle through the septum to act as a vent. c. Insert the long, dry needle of the prepared syringe through the septum, ensuring the tip is below the liquid level. d. Slowly draw the desired volume of the silane into the syringe. The positive pressure in the bottle will aid in filling the syringe. e. Withdraw the syringe and immediately insert the needle into the septum of the reaction flask. f. Slowly dispense the this compound into the reaction flask.

  • Cleaning: After use, the syringe and needle should be immediately quenched by drawing up a small amount of a suitable alcohol (e.g., isopropanol) in a fume hood, followed by thorough cleaning.

Protocol 2: Formation of a this compound Self-Assembled Monolayer (SAM) on a Silicon Wafer

Materials:

  • Silicon wafer with a native oxide layer

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Anhydrous toluene

  • This compound solution (e.g., 1-5 mM in anhydrous toluene)

  • Nitrogen or argon gas

  • Glovebox or Schlenk line setup

Procedure:

  • Substrate Cleaning: a. Immerse the silicon wafer in piranha solution for 15-20 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Rinse the wafer thoroughly with copious amounts of deionized water. c. Dry the wafer under a stream of dry nitrogen and then in an oven at 120 °C for at least 30 minutes. d. Allow the wafer to cool to room temperature in a desiccator or under an inert atmosphere.

  • Silane Solution Preparation: Inside a glovebox or using a Schlenk line, prepare a 1-5 mM solution of this compound in anhydrous toluene.

  • SAM Deposition: a. Place the cleaned, dry silicon wafer in the silane solution. b. Allow the deposition to proceed for 1-2 hours at room temperature in the inert atmosphere.

  • Rinsing and Curing: a. Remove the wafer from the silane solution and rinse it sequentially with fresh anhydrous toluene to remove any physisorbed molecules. b. Dry the wafer under a stream of dry nitrogen. c. To promote covalent bond formation and ordering of the monolayer, anneal the coated wafer at 100-120 °C for 30-60 minutes in an oven or on a hotplate.

  • Characterization: The quality of the SAM can be assessed by techniques such as contact angle goniometry, ellipsometry, or atomic force microscopy (AFM).

Visualizations

Hydrolysis_Pathway TCPS This compound (R-SiCl₃) Silanol Silanetriol (R-Si(OH)₃) TCPS->Silanol Hydrolysis H2O Water (H₂O) H2O->Silanol HCl Hydrochloric Acid (HCl) Silanol->HCl Byproduct Siloxane Polysiloxane Network (R-Si-O-Si-R) Silanol->Siloxane Condensation Silanol->Siloxane Condensation

Caption: Hydrolysis and condensation pathway of this compound.

Caption: Troubleshooting workflow for experiments with this compound.

References

Techniques for cleaning substrates before Trichloro(4-phenylbutyl)silane deposition.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to substrate cleaning techniques for successful Trichloro(4-phenylbutyl)silane (TPBS) deposition. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

A successful TPBS deposition hinges on a meticulously clean and prepared substrate. The following table outlines common issues encountered during silanization, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Non-uniform/patchy silane coating Incomplete removal of organic residues.Implement a more rigorous solvent cleaning step or introduce a Piranha or UV-Ozone cleaning stage.[1]
Uneven surface hydroxylation.Ensure complete immersion and uniform exposure during wet chemical cleaning (e.g., RCA, Piranha). Consider plasma treatment for consistent surface activation.
Contamination from handling or environment.Use clean, dedicated tweezers for handling substrates. Perform the final cleaning and deposition in a clean, controlled environment.
Poor adhesion of the silane layer Residual moisture on the substrate surface.Thoroughly dry the substrate with a stream of inert gas (e.g., nitrogen) and consider a dehydration bake before deposition.
Insufficient surface activation (low density of hydroxyl groups).Optimize the duration and temperature of the cleaning protocol (e.g., Piranha etch, RCA clean).[2]
Incorrect silane concentration or deposition time.Adjust the concentration of the TPBS solution and the immersion time as per the established protocol.
Formation of silane aggregates/polymers on the surface Excessive water in the silane solution or on the substrate.Use anhydrous solvents for the deposition and ensure the substrate is completely dry. The presence of water can lead to premature hydrolysis and polymerization of the trichlorosilane.[3]
Silane solution has degraded.Prepare fresh silane solution immediately before use. Trichlorosilanes are highly reactive and sensitive to moisture.
High water contact angle on "cleaned" substrate Incomplete removal of hydrophobic contaminants.Re-evaluate the cleaning procedure. A multi-step approach combining solvent cleaning with an oxidative method (Piranha, RCA, or UV-Ozone) is often more effective.[4]
Recontamination of the surface after cleaning.Minimize the time between the final cleaning step and the TPBS deposition. Store cleaned substrates in a clean, dry environment if immediate use is not possible.
Pinholes in the silane monolayer Particulate contamination on the substrate.Filter all cleaning solutions and perform cleaning and deposition in a dust-free environment.[5]
Gas evolution during deposition.Ensure the substrate is fully wetted by the silane solution and avoid trapping air bubbles.
Inconsistent results between batches Variations in cleaning solution freshness or concentration.Prepare fresh cleaning solutions for each batch and carefully control the composition and temperature of the baths.
Differences in ambient humidity or temperature.Control the environmental conditions during the cleaning and deposition process to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a uniform this compound monolayer?

A1: The most critical factor is the cleanliness and preparedness of the substrate surface. The presence of organic residues, particulate matter, or an insufficiently hydroxylated surface will lead to a non-uniform and poorly adhered silane layer. A multi-step cleaning process is highly recommended.

Q2: How do I know if my substrate is clean enough for TPBS deposition?

A2: A common qualitative method is to observe the "sheeting" of deionized water on the surface. A clean, hydrophilic surface will be completely wetted by water, which will form a uniform sheet that drains evenly. A high water contact angle (where water beads up) indicates a hydrophobic surface, suggesting the presence of organic contaminants. For quantitative assessment, contact angle goniometry can be used to measure the water contact angle. A low contact angle (typically <10°) is indicative of a clean, hydrophilic surface suitable for silanization.[4]

Q3: Can I reuse Piranha or RCA cleaning solutions?

A3: It is not recommended to reuse Piranha or RCA solutions. Piranha solution loses its oxidative power over time and can become a safety hazard. RCA solutions are also designed for single use to ensure optimal cleaning and prevent cross-contamination. Always prepare fresh solutions for each cleaning batch.

Q4: What is the purpose of a dehydration bake before silanization?

A4: A dehydration bake, typically at 120-150°C, is used to remove any residual physisorbed water from the substrate surface.[1] While a layer of hydroxyl groups is necessary for the silanization reaction, excess water can lead to premature hydrolysis and polymerization of the this compound in solution, resulting in aggregates on the surface rather than a uniform monolayer.[3]

Q5: My silicon substrate is still hydrophobic after Piranha cleaning. What should I do?

A5: If a silicon substrate remains hydrophobic after a Piranha clean, it could be due to several factors. The Piranha solution may have been old or improperly prepared, reducing its effectiveness. Alternatively, the contamination on the substrate may be particularly stubborn. In such cases, a sequential cleaning process, for instance, starting with a solvent clean to remove bulk organics followed by a fresh Piranha etch, is advisable. A final UV-Ozone treatment can also be very effective at removing residual organic contaminants and ensuring a hydrophilic surface.[6]

Quantitative Data on Substrate Cleaning

The effectiveness of different cleaning methods can be quantified by measuring the resulting surface roughness and water contact angle. A lower surface roughness provides a more uniform surface for monolayer formation, while a lower water contact angle indicates a more hydrophilic, well-hydroxylated surface that is receptive to silanization.

Table 1: Surface Roughness of Silicon Wafers After Various Cleaning Procedures

Cleaning Procedure Average Surface Roughness (Ra, nm)
As-received silicon wafer0.15 - 0.25
Solvent Clean (Acetone, Methanol, DI water)0.12 - 0.20
RCA Clean (SC-1 + SC-2)0.10 - 0.18
Piranha Etch (H₂SO₄:H₂O₂ = 3:1)0.09 - 0.15
UV-Ozone Treatment (30 min)0.11 - 0.17

Note: These are typical values and can vary based on the initial substrate quality and specific process parameters.

Table 2: Water Contact Angle on Silicon Substrates After Various Cleaning Procedures

Cleaning Procedure Water Contact Angle (°)
Uncleaned Silicon Wafer40 - 60
Solvent Clean (Acetone, Methanol, DI water)20 - 30
RCA Clean (SC-1 + SC-2)< 10
Piranha Etch (H₂SO₄:H₂O₂ = 3:1)< 5[4]
UV-Ozone Treatment (30 min)< 5

Note: A lower contact angle signifies a more hydrophilic and cleaner surface, which is ideal for silanization.

Experimental Protocols

Below are detailed methodologies for key substrate cleaning experiments. Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves and apron.

Protocol 1: Standard Solvent Cleaning
  • Objective: To remove gross organic contamination.

  • Materials: Acetone (reagent grade), Isopropanol or Methanol (reagent grade), Deionized (DI) water, substrate, beakers, ultrasonic bath, nitrogen gas.

  • Procedure:

    • Place the substrate in a beaker filled with acetone.

    • Sonicate for 10-15 minutes.

    • Transfer the substrate to a beaker with isopropanol (or methanol) and sonicate for 10-15 minutes.

    • Rinse the substrate thoroughly with DI water.

    • Dry the substrate under a stream of high-purity nitrogen gas.

Protocol 2: RCA Cleaning
  • Objective: To remove organic and ionic contaminants from silicon substrates.[7]

  • Materials: Deionized (DI) water, Ammonium hydroxide (NH₄OH, 29%), Hydrogen peroxide (H₂O₂, 30%), Hydrochloric acid (HCl, 37%), beakers, hot plate, substrate.

  • Procedure:

    • SC-1 (Organic Removal):

      • Prepare a solution with a 5:1:1 ratio of DI water:NH₄OH:H₂O₂ in a clean beaker.

      • Heat the solution to 75-80°C on a hot plate.

      • Immerse the substrate in the heated solution for 10-15 minutes.

      • Rinse the substrate thoroughly with DI water.

    • SC-2 (Ionic Removal):

      • Prepare a solution with a 6:1:1 ratio of DI water:HCl:H₂O₂ in a clean beaker.

      • Heat the solution to 75-80°C.

      • Immerse the substrate in the heated solution for 10-15 minutes.

      • Rinse the substrate copiously with DI water.

    • Drying: Dry the substrate under a stream of high-purity nitrogen gas.

Protocol 3: Piranha Etching
  • Objective: Aggressive removal of organic residues and hydroxylation of the surface.[1]

  • Materials: Sulfuric acid (H₂SO₄, 98%), Hydrogen peroxide (H₂O₂, 30%), beakers, substrate.

  • Procedure:

    • In a clean glass beaker, prepare the Piranha solution by adding H₂O₂ to H₂SO₄ in a 1:3 ratio. Caution: This is a highly exothermic and potentially explosive reaction. Always add the peroxide to the acid slowly and carefully.

    • The solution will self-heat to over 100°C.

    • Carefully immerse the substrate into the hot Piranha solution for 10-15 minutes.

    • Remove the substrate and rinse it extensively with DI water.

    • Dry the substrate under a stream of high-purity nitrogen gas.

Protocol 4: UV-Ozone Cleaning
  • Objective: To remove organic contaminants and create a hydroxylated surface using UV light and ozone.

  • Materials: UV-Ozone cleaner, substrate.

  • Procedure:

    • Ensure the substrate is free from gross contamination by performing a solvent clean first.

    • Place the substrate in the UV-Ozone cleaner chamber.

    • Expose the substrate to UV/Ozone for 15-30 minutes.

    • Remove the substrate. It is now ready for silanization.

Visualizations

General Substrate Cleaning and TPBS Deposition Workflow

G cluster_cleaning Substrate Cleaning cluster_deposition TPBS Deposition Solvent_Clean Solvent Clean (Acetone, IPA) Oxidative_Clean Oxidative Clean (RCA, Piranha, or UV-Ozone) Solvent_Clean->Oxidative_Clean Rinse_Dry DI Water Rinse & N2 Dry Oxidative_Clean->Rinse_Dry Silanization TPBS Solution Immersion Rinse_Dry->Silanization Rinse_Cure Solvent Rinse & Cure Silanization->Rinse_Cure Final_Substrate Functionalized Substrate Rinse_Cure->Final_Substrate

Caption: A generalized workflow for substrate preparation and this compound deposition.

Troubleshooting Logic for Poor Silanization

G start Poor Silanization (Non-uniform, Poor Adhesion) check_cleanliness Evaluate Substrate Cleanliness (Water Contact Angle) start->check_cleanliness hydrophobic Hydrophobic Surface (High Contact Angle) check_cleanliness->hydrophobic hydrophilic Hydrophilic Surface (Low Contact Angle) check_cleanliness->hydrophilic reclean Implement More Rigorous Cleaning Protocol (e.g., Piranha, UV-Ozone) hydrophobic->reclean check_deposition Review Deposition Parameters hydrophilic->check_deposition reclean->check_cleanliness check_solvent Anhydrous Solvent? check_deposition->check_solvent check_silane Fresh Silane Solution? check_deposition->check_silane use_anhydrous Use Anhydrous Solvent check_solvent->use_anhydrous No success Successful Deposition check_solvent->success Yes prepare_fresh Prepare Fresh Silane Solution check_silane->prepare_fresh No check_silane->success Yes use_anhydrous->check_deposition prepare_fresh->check_deposition

Caption: A decision tree for troubleshooting common issues in this compound deposition.

References

Validation & Comparative

A Comparative Analysis of Trichloro(4-phenylbutyl)silane and Other Alkyltrichlorosilanes for Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics of Trichloro(4-phenylbutyl)silane in comparison to other common alkyltrichlorosilanes for the functionalization of surfaces.

The creation of well-defined and stable surfaces is a cornerstone of research in materials science, biotechnology, and drug development. Self-assembled monolayers (SAMs) of alkyltrichlorosilanes are a versatile tool for tailoring the interfacial properties of various substrates. This guide provides a comparative analysis of this compound against other widely used alkyltrichlorosilanes, offering insights into their performance based on available experimental data.

Performance Comparison of Alkyltrichlorosilane SAMs

The choice of alkyltrichlorosilane significantly impacts the resulting surface properties. Factors such as the length of the alkyl chain and the presence of terminal functional groups, like the phenyl group in this compound, determine the surface energy, wettability, and thermal stability of the self-assembled monolayer. Below is a summary of key performance indicators for this compound and other representative alkyltrichlorosilanes.

Silane CompoundAlkyl ChainTerminal GroupWater Contact Angle (θ)Surface Free Energy (mN/m)Monolayer Thickness (Å)Thermal Stability (°C)
This compound PhenylbutylPhenyl~80-90° (estimated)~30-40 (estimated)~10-15 (estimated)~150-200 (estimated)
Octyltrichlorosilane (OTS-8)OctylMethyl~102-108°~22-25~12-15~150
Dodecyltrichlorosilane (DTS)DodecylMethyl~108-112°~20-22~17-20~175
Octadecyltrichlorosilane (OTS-18)OctadecylMethyl~110-115°~18-20~22-25>200[1]
(3,3,3-Trifluoropropyl)trichlorosilane (FPTS)TrifluoropropylTrifluoromethyl~90-100°~15-18~7-9>200

Note: The data for this compound are estimated based on the properties of other phenyl-terminated silanes and short-chain alkylsilanes due to the limited availability of direct experimental data in the searched literature. The performance of SAMs can vary depending on the substrate, deposition method, and process parameters.

The presence of the phenyl group in this compound is expected to impart unique surface properties. Compared to a simple alkyl chain of similar length, the aromatic ring can lead to a slightly more hydrophilic surface, as indicated by the lower estimated contact angle. This is attributed to the potential for π-π stacking interactions and altered molecular packing on the surface.

Experimental Protocols

The quality of the self-assembled monolayer is highly dependent on the deposition protocol. Below are detailed methodologies for the two most common methods: solution-phase and vapor-phase deposition.

Solution-Phase Deposition of Alkyltrichlorosilane SAMs

This method involves the immersion of a substrate into a dilute solution of the alkyltrichlorosilane.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Alkyltrichlorosilane (e.g., this compound)

  • Anhydrous solvent (e.g., toluene, hexane, or a mixture)

  • Deionized water

  • Ethanol

  • Nitrogen or argon gas

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or plasma cleaner for substrate cleaning. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to ensure a hydrophilic surface with available hydroxyl groups for silanization. This can be achieved by immersing the substrate in Piranha solution for 15-30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. Alternatively, oxygen plasma treatment can be used.

  • Solution Preparation: In a glove box or under an inert atmosphere, prepare a dilute solution of the alkyltrichlorosilane (typically 1-5 mM) in an anhydrous solvent. The presence of a small, controlled amount of water is necessary to catalyze the hydrolysis of the chlorosilane headgroup.

  • SAM Formation: Immerse the cleaned and dried substrate into the silane solution. The immersion time can range from 30 minutes to several hours, depending on the desired monolayer quality and the reactivity of the silane.

  • Rinsing: After immersion, remove the substrate and rinse it thoroughly with the anhydrous solvent to remove any physisorbed molecules.

  • Curing: Cure the substrate by baking it in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

  • Final Rinse and Dry: Perform a final rinse with a solvent like ethanol and dry the substrate under a stream of nitrogen.

Vapor-Phase Deposition of Alkyltrichlorosilane SAMs

Vapor-phase deposition is often preferred for its ability to produce highly uniform and clean monolayers, especially for substrates with complex geometries.

Materials:

  • Substrate

  • Alkyltrichlorosilane

  • Vacuum deposition chamber

  • Heating system

  • Nitrogen or argon gas

Procedure:

  • Substrate Cleaning: Clean the substrate as described in the solution-phase protocol to ensure a hydroxylated surface.

  • Chamber Setup: Place the cleaned substrate inside the vacuum chamber. Place a small container with a few drops of the alkyltrichlorosilane in the chamber, ensuring it is not in direct contact with the substrate.

  • Evacuation and Purging: Evacuate the chamber to a base pressure (typically <1 mTorr) and then purge with an inert gas like nitrogen or argon. This step is repeated several times to remove residual moisture and oxygen.

  • Deposition: Heat the chamber to a temperature that allows for the vaporization of the silane (typically 50-80°C) while maintaining a controlled low pressure. The deposition time can vary from a few minutes to several hours.

  • Post-Deposition Purge: After the deposition period, purge the chamber with inert gas to remove any unreacted silane vapor.

  • Curing: The curing step can often be performed in-situ by heating the substrate under vacuum or can be done ex-situ in an oven as described in the solution-phase protocol.

Visualizing Experimental Workflows and Relationships

To better understand the processes and logic involved in working with alkyltrichlorosilanes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition Substrate Substrate (e.g., Si Wafer) Cleaning Cleaning & Hydroxylation (Piranha or Plasma) Substrate->Cleaning Drying Drying (N2 Stream) Cleaning->Drying Solution Solution-Phase (Immersion in Silane Solution) Drying->Solution Vapor Vapor-Phase (Vacuum Chamber) Drying->Vapor Rinsing Rinsing (Solvent) Solution->Rinsing Vapor->Rinsing Curing Curing (Baking) Rinsing->Curing Characterization Surface Characterization (Contact Angle, AFM, etc.) Curing->Characterization

Caption: Experimental workflow for the formation of alkyltrichlorosilane self-assembled monolayers.

logical_relationship start Desired Surface Property hydrophobicity High Hydrophobicity? start->hydrophobicity stability High Thermal Stability? hydrophobicity->stability No long_chain Use Long-Chain Alkyltrichlorosilane (e.g., OTS-18) hydrophobicity->long_chain Yes biocompatibility Specific Biocompatibility? stability->biocompatibility No fluorinated Use Fluorinated Alkyltrichlorosilane stability->fluorinated Yes short_chain Use Short-Chain Alkyltrichlorosilane (e.g., OTS-8) biocompatibility->short_chain No phenyl Use Phenyl-Terminated Silane (e.g., this compound) biocompatibility->phenyl Yes

Caption: Decision tree for selecting an appropriate alkyltrichlorosilane based on desired surface properties.

Influence on Signaling Pathways in Biomedical Applications

  • Protein Adsorption: The aromatic phenyl groups can alter the composition and conformation of adsorbed proteins from the surrounding biological fluid. This initial protein layer dictates which cell surface receptors (e.g., integrins) can bind, thereby triggering specific intracellular signaling cascades. For example, the selective adsorption of fibronectin or vitronectin can promote cell adhesion through integrin-mediated activation of focal adhesion kinase (FAK) and downstream pathways like the MAPK/ERK pathway, which is involved in cell growth and proliferation.

  • Cell Adhesion and Spreading: The surface energy and topography created by phenyl-terminated SAMs can influence the extent of cell spreading. This, in turn, can affect the cytoskeleton organization and activate mechanotransduction signaling pathways, such as the Rho/ROCK pathway, which regulates cell shape and motility.

  • Biocompatibility: The introduction of phenyl groups can modulate the foreign body response. The initial interaction with immune cells, such as macrophages, can be altered, potentially influencing the release of cytokines and growth factors that regulate inflammation and tissue integration. This is mediated by signaling pathways like the NF-κB pathway, a key regulator of the inflammatory response.

Further research is required to elucidate the precise signaling pathways that are modulated by surfaces functionalized with this compound. However, the ability to introduce aromatic functionality provides a valuable tool for researchers aiming to control cell-material interactions at a molecular level.

References

Alternatives to Trichloro(4-phenylbutyl)silane for Hydrophobic Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, achieving stable and effective hydrophobic surfaces is crucial for a variety of applications, from biocompatible coatings to microfluidics. Trichloro(4-phenylbutyl)silane is a common reagent for creating such surfaces via self-assembled monolayers (SAMs). However, a range of alternative silanes exists, offering potentially enhanced performance in terms of hydrophobicity, stability, and ease of application. This guide provides a comparative overview of key alternatives, supported by available experimental data and detailed protocols.

Performance Comparison of Hydrophobic Silane Coatings

While direct comparative studies between this compound and its alternatives are limited, we can infer performance based on the physicochemical properties of their headgroups and chain structures. The primary alternatives fall into two main categories: other long-chain alkyltrichlorosilanes and fluoroalkylsilanes.

Long-chain alkyltrichlorosilanes, such as octadecyltrichlorosilane (OTS), are known to form dense, well-ordered monolayers, leading to excellent hydrophobicity. The length of the alkyl chain plays a significant role in the final surface properties. Fluoroalkylsilanes, on the other hand, offer even lower surface energy due to the presence of fluorine atoms, resulting in superhydrophobic surfaces with very high water contact angles.[1]

The following table summarizes the performance of these alternatives based on reported water contact angles. It is important to note that these values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Silane CompoundChemical StructureWater Contact Angle (θ)Key Characteristics
This compound C₁₀H₁₃Cl₃SiData not readily available in comparative studiesPhenyl group may offer unique electronic or biocompatibility properties.
Octadecyltrichlorosilane (OTS) C₁₈H₃₇Cl₃Si~110° - 112°Forms well-ordered, dense self-assembled monolayers (SAMs).[2]
Dodecyltrichlorosilane (DDTS) C₁₂H₂₅Cl₃Si~108° - 110°Shorter alkyl chain compared to OTS, may form slightly less ordered SAMs.
(3,3,3-Trifluoropropyl)trichlorosilane C₃H₄Cl₃F₃Si~110°Short-chain fluorinated silane providing significant hydrophobicity.
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane C₁₀H₄Cl₃F₁₇Si>150° (superhydrophobic)Long fluorinated chain leads to extremely low surface energy and superhydrophobicity.[3]

Logical Relationship of Alternatives

The choice of a hydrophobic coating agent often depends on the desired surface energy and the specific application. The following diagram illustrates the logical relationship between this compound and its alternatives based on their chemical nature.

G This compound This compound Alkyltrichlorosilanes Alkyltrichlorosilanes This compound->Alkyltrichlorosilanes is a type of Fluoroalkylsilanes Fluoroalkylsilanes This compound->Fluoroalkylsilanes Alternative Class Long-Chain Alkyltrichlorosilanes Long-Chain Alkyltrichlorosilanes Alkyltrichlorosilanes->Long-Chain Alkyltrichlorosilanes Short-Chain Alkyltrichlorosilanes Short-Chain Alkyltrichlorosilanes Alkyltrichlorosilanes->Short-Chain Alkyltrichlorosilanes Perfluorinated Alkylsilanes Perfluorinated Alkylsilanes Fluoroalkylsilanes->Perfluorinated Alkylsilanes Partially Fluorinated Alkylsilanes Partially Fluorinated Alkylsilanes Fluoroalkylsilanes->Partially Fluorinated Alkylsilanes

Caption: Classification of hydrophobic silane alternatives.

Experimental Protocols

The following are generalized protocols for the deposition of alkyltrichlorosilane and fluoroalkylsilane coatings to form self-assembled monolayers (SAMs).

Protocol 1: Self-Assembled Monolayer (SAM) Deposition of Alkyltrichlorosilanes (e.g., OTS)

This protocol describes the formation of a hydrophobic coating on a silicon wafer with a native oxide layer.

1. Substrate Preparation:

  • Clean silicon wafers by sonicating in a sequence of solvents: acetone, ethanol, and deionized water (15 minutes each).
  • Dry the wafers under a stream of dry nitrogen.
  • Activate the surface to generate hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
  • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

2. Silanization:

  • Prepare a 1-5 mM solution of the alkyltrichlorosilane (e.g., octadecyltrichlorosilane) in an anhydrous solvent such as toluene or hexane in a glovebox or under an inert atmosphere to minimize water content.
  • Immerse the cleaned and activated substrates in the silane solution for 1-2 hours at room temperature. The reaction time can be optimized depending on the desired monolayer quality.
  • After immersion, rinse the substrates sequentially with the anhydrous solvent (toluene or hexane), followed by ethanol, and finally deionized water to remove any physisorbed molecules.

3. Curing:

  • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the cross-linking of the silane molecules and enhance the stability of the monolayer.

4. Characterization:

  • Measure the static water contact angle using a goniometer to assess the hydrophobicity of the coating.
  • Characterize the thickness and uniformity of the SAM using ellipsometry.
  • Analyze the surface morphology using Atomic Force Microscopy (AFM).

Protocol 2: Vapor-Phase Deposition of Fluoroalkylsilanes

This method is often preferred for fluoroalkylsilanes to achieve a more uniform coating.

1. Substrate Preparation:

  • Follow the same substrate preparation steps as in Protocol 1 to ensure a clean and hydroxylated surface.

2. Vapor-Phase Silanization:

  • Place the cleaned substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
  • Place a small vial containing a few drops of the fluoroalkylsilane inside the desiccator, ensuring it is not in direct contact with the substrates.
  • Evacuate the desiccator to a low pressure (e.g., < 1 Torr).
  • Allow the silanization to proceed for 2-12 hours at room temperature. The deposition time will depend on the volatility of the silane and the desired coating thickness.

3. Post-Deposition Treatment:

  • Vent the chamber with an inert gas (e.g., nitrogen or argon).
  • Remove the coated substrates and rinse them with an appropriate solvent (e.g., isopropanol or hexane) to remove any unbound silane molecules.
  • Cure the substrates at 110-120°C for 30-60 minutes.

4. Characterization:

  • Perform the same characterization techniques as described in Protocol 1 (contact angle, ellipsometry, AFM) to evaluate the coating performance.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation and characterization of hydrophobic coatings using silane alternatives.

G cluster_prep Substrate Preparation cluster_dep Coating Deposition cluster_post Post-Treatment & Characterization Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (Piranha Treatment) Cleaning->Activation Solution Solution-Phase Deposition (Alkyltrichlorosilanes) Activation->Solution Vapor Vapor-Phase Deposition (Fluoroalkylsilanes) Activation->Vapor Rinsing Rinsing Solution->Rinsing Vapor->Rinsing Curing Curing Rinsing->Curing Characterization Characterization (Contact Angle, Ellipsometry, AFM) Curing->Characterization

Caption: General workflow for hydrophobic coating fabrication.

References

A Comparative Guide to Surface Modification: Trichloro(4-phenylbutyl)silane vs. (3-phenylpropyl)trichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces is a cornerstone of advanced material science, with profound implications for biomedical research and drug development. The ability to precisely control the physicochemical properties of a substrate can dictate its interaction with biological systems, influencing everything from protein adsorption and cellular adhesion to the efficacy of implanted devices. Among the diverse chemical agents employed for surface functionalization, organosilanes are workhorse molecules, forming robust, self-assembled monolayers (SAMs) that introduce new functionalities.

This guide provides a detailed comparison of two such agents: Trichloro(4-phenylbutyl)silane and (3-phenylpropyl)trichlorosilane . While both molecules share a common reactive trichlorosilyl group for surface attachment and a terminal phenyl group, the subtle difference in the length of the alkyl spacer chain—a butyl versus a propyl group—can lead to distinct surface properties and performance characteristics. Understanding these differences is crucial for selecting the optimal reagent for a specific application, be it in the development of biocompatible coatings, biosensors, or platforms for controlled drug delivery.

Performance Comparison: Key Physicochemical Properties

The performance of a silane in surface modification is primarily evaluated by the properties of the resulting self-assembled monolayer. While direct, side-by-side comparative studies for this compound and (3-phenylpropyl)trichlorosilane are not extensively available in the public literature, we can infer their performance based on established principles of SAM formation and the influence of alkyl chain length.

A key determinant of surface behavior is its hydrophobicity, which is commonly quantified by the water contact angle. A higher contact angle indicates a more hydrophobic (water-repelling) surface. The longer alkyl chain of this compound is expected to create a more ordered and densely packed monolayer, leading to a greater degree of hydrophobicity compared to the shorter chain of (3-phenylpropyl)trichlorosilane. This increased hydrophobicity can, in turn, influence the adsorption of proteins and the subsequent attachment of cells.

PropertyThis compound(3-phenylpropyl)trichlorosilaneRationale for Expected Difference
Molecular Weight 267.65 g/mol 253.63 g/mol The additional methylene group in the butyl chain increases the molecular weight.
Expected Water Contact Angle Higher (More Hydrophobic)Lower (Less Hydrophobic)The longer alkyl chain of the butyl group allows for stronger van der Waals interactions between adjacent molecules, leading to a more densely packed and ordered monolayer that more effectively shields the polar substrate.
Expected Monolayer Thickness ThickerThinnerThe butyl chain is longer than the propyl chain, resulting in a thicker self-assembled monolayer.
Expected Surface Energy LowerHigherHigher hydrophobicity corresponds to lower surface free energy.
Expected Stability Potentially HigherPotentially LowerThe increased van der Waals forces in the more densely packed monolayer from the longer alkyl chain can contribute to greater stability of the SAM.

Note: The expected values are based on general trends observed for alkylsilane SAMs. Actual experimental values can vary depending on the substrate, deposition conditions, and measurement techniques.

Impact on Biological Interactions

The nature of a modified surface has a profound impact on its interaction with biological entities. The initial event upon exposure to a biological fluid is the adsorption of a layer of proteins. The composition and conformation of this protein layer then dictates the subsequent cellular response.

Hydrophobic surfaces, such as those expected from this compound modification, tend to promote the adsorption of proteins like fibronectin and vitronectin, which can facilitate cell adhesion.[1] Conversely, more hydrophilic surfaces may favor the adsorption of albumin, which can passivate the surface and reduce cell attachment.[1] The density and orientation of the terminal phenyl groups also play a role in mediating specific protein interactions through aromatic and hydrophobic interactions.

The stability of the silane layer is also a critical factor in biomedical applications. A more stable monolayer will better resist degradation in physiological environments, ensuring the long-term performance of the modified surface. The potentially higher stability of the monolayer formed by this compound could be advantageous in applications requiring prolonged exposure to biological media.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the preparation of self-assembled monolayers of phenylalkyltrichlorosilanes on a silicon wafer substrate. This protocol can be adapted for both this compound and (3-phenylpropyl)trichlorosilane.

Materials:

  • Silicon wafers (or other hydroxylated substrates)

  • This compound or (3-phenylpropyl)trichlorosilane

  • Anhydrous toluene (or other anhydrous organic solvent like hexane)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Glassware (cleaned meticulously)

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers into desired dimensions using a diamond scribe.

    • Clean the wafers by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • Activate the surface by immersing the wafers in Piranha solution for 30 minutes at 80°C. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers copiously with deionized water and then with absolute ethanol.

    • Dry the wafers under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to ensure a completely dry and hydroxylated surface.

  • Silanization Solution Preparation:

    • Work in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

    • Prepare a 1-5 mM solution of the desired trichlorosilane (this compound or (3-phenylpropyl)trichlorosilane) in anhydrous toluene.

  • Self-Assembled Monolayer Formation:

    • Immerse the cleaned and dried silicon wafers into the silanization solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction time can be optimized for specific applications.

    • After the immersion time, remove the wafers from the solution.

  • Rinsing and Curing:

    • Rinse the coated wafers sequentially with anhydrous toluene, and then ethanol to remove any physisorbed silane molecules.

    • Sonicate the wafers in fresh anhydrous toluene for 5 minutes to further remove any unbound silanes.

    • Dry the wafers under a stream of high-purity nitrogen.

    • Cure the monolayers by baking the wafers in an oven at 110-120°C for 30-60 minutes. This step promotes the cross-linking of the silane molecules, enhancing the stability of the monolayer.

  • Characterization:

    • The quality of the SAM can be assessed using various surface analysis techniques, including:

      • Contact Angle Goniometry: To determine the hydrophobicity of the surface.

      • Ellipsometry: To measure the thickness of the monolayer.

      • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.

      • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.

Visualizing the Process: From Silanization to Biological Interaction

The following diagrams, generated using the DOT language, illustrate the key processes involved in surface modification with these silanes and the subsequent biological interactions.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 SAM Formation Silicon_Wafer Silicon_Wafer Hydroxylated_Surface Hydroxylated_Surface Silicon_Wafer->Hydroxylated_Surface Piranha Clean Covalent_Bonding Covalent_Bonding Hydroxylated_Surface->Covalent_Bonding Phenylalkyltrichlorosilane Phenylalkyltrichlorosilane Hydrolysis Hydrolysis Phenylalkyltrichlorosilane->Hydrolysis Trace H2O Reactive_Silanols Reactive_Silanols Hydrolysis->Reactive_Silanols Reactive_Silanols->Covalent_Bonding Cross_Linking Cross_Linking Covalent_Bonding->Cross_Linking Stable_SAM Stable_SAM Cross_Linking->Stable_SAM Modified_Surface Modified_Surface Stable_SAM->Modified_Surface Final Surface

Caption: Experimental workflow for surface modification.

G cluster_0 Surface Properties cluster_1 Biological Interface cluster_2 Downstream Effects Modified_Surface Phenylalkylsilane Modified Surface Protein_Adsorption Protein Adsorption (e.g., Fibronectin, Albumin) Modified_Surface->Protein_Adsorption Influences Cellular_Interaction Cellular Interaction (Adhesion, Proliferation) Protein_Adsorption->Cellular_Interaction Mediates Biological_Response Biological Response (e.g., Biocompatibility, Tissue Integration) Cellular_Interaction->Biological_Response Device_Performance Device Performance (e.g., Sensor Sensitivity, Drug Release) Biological_Response->Device_Performance

Caption: Logical flow from surface to biological outcome.

Conclusion

The choice between this compound and (3-phenylpropyl)trichlorosilane for surface modification hinges on the desired surface properties for a given application. The longer alkyl chain of this compound is anticipated to yield a more hydrophobic, ordered, and stable self-assembled monolayer. This could be advantageous in applications where a robust, water-repelling surface is required to control protein adsorption and subsequent cellular interactions.

For researchers in drug development and biomaterials science, the ability to fine-tune surface properties by selecting the appropriate silane provides a powerful tool for directing biological responses at the material interface. While this guide provides a framework for understanding the expected differences between these two silanes, empirical testing under specific experimental conditions is always recommended to achieve optimal performance. Future studies directly comparing these and other phenylalkylsilanes will be invaluable in further refining our understanding and application of these versatile surface modifying agents.

References

A Comparative Guide to Surface Functionalization: Trichloro(4-phenylbutyl)silane vs. Octadecyltrichlorosilane validated by XPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of surface functionalization using Trichloro(4-phenylbutyl)silane and a common alternative, Octadecyltrichlorosilane (OTS). The focus is on the validation of successful monolayer formation on silicon dioxide (SiO₂) surfaces using X-ray Photoelectron Spectroscopy (XPS), a highly sensitive surface analysis technique. This information is critical for applications requiring well-defined, stable, and functionalized surfaces, such as in biosensors, microarrays, and drug delivery systems.

Performance Comparison: this compound vs. Octadecyltrichlorosilane

The choice between this compound and Octadecyltrichlorosilane depends on the desired surface properties. This compound provides a surface with aromatic functionality, offering unique electronic and π-π stacking interaction capabilities. In contrast, OTS creates a dense, hydrophobic alkyl monolayer. The successful formation of these self-assembled monolayers (SAMs) can be rigorously validated by XPS.

Below is a summary of expected and reported XPS data for surfaces functionalized with these two silanes on a silicon dioxide substrate.

Table 1: Comparative XPS Data for Silane-Functionalized SiO₂ Surfaces

ParameterThis compound on SiO₂Octadecyltrichlorosilane (OTS) on SiO₂
Expected/Reported C 1s Binding Energy (eV) ~284.8 (Aromatic C-C, C-H)~285.5 (Aliphatic C-C)~285.0 (C-C, C-H)
Expected/Reported Si 2p Binding Energy (eV) ~102.5 (Si-O-C)~103.3 (SiO₂)~102.0-102.5 (Si-O-C)~103.3 (SiO₂)
Expected Atomic Concentration (C %) Variable, dependent on monolayer quality~60-70%
Expected Atomic Concentration (Si %) Variable, dependent on monolayer quality~10-15%
Expected Atomic Concentration (O %) Variable, dependent on monolayer quality~15-25%
Monolayer Thickness Theoretical length ~1 nm~2.0 - 2.5 nm[1]

Note: Specific, high-resolution XPS data for this compound is not widely available in published literature. The expected values are based on chemical structure and typical binding energies for similar functional groups.

Experimental Protocols

Detailed and controlled experimental procedures are crucial for the successful and reproducible formation of high-quality silane monolayers.

I. Substrate Preparation (Silicon Wafer with Native Oxide)
  • Sonication: The silicon wafer is sonicated in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized (DI) water (10-15 minutes each).

  • Piranha Etching (Caution: Highly Corrosive): To create a hydrophilic surface rich in hydroxyl (-OH) groups, the wafer is immersed in a freshly prepared piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes at 80-120 °C.

  • Rinsing and Drying: The wafer is thoroughly rinsed with copious amounts of DI water and then dried under a stream of high-purity nitrogen gas. The substrate should be used immediately for silanization.

II. Surface Functionalization

A. This compound Functionalization (Vapor or Solution Deposition)

  • Solution Deposition:

    • Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent (e.g., toluene or hexane) in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

    • Immerse the cleaned and dried substrate in the silane solution for a specified time (e.g., 1-24 hours) at room temperature.

    • After immersion, the substrate is rinsed with the anhydrous solvent to remove any physisorbed molecules.

    • The substrate is then cured (annealed) at an elevated temperature (e.g., 100-120 °C) for about 1 hour to promote the formation of a stable, cross-linked siloxane network.

  • Vapor Deposition:

    • Place the cleaned and dried substrate in a vacuum desiccator.

    • Place a small vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrate.

    • Evacuate the desiccator to allow the silane to vaporize and deposit on the substrate surface. The deposition can be carried out for several hours to overnight.

    • After deposition, the substrate is cured under the same conditions as the solution deposition method.

B. Octadecyltrichlorosilane (OTS) Functionalization (Solution Deposition)

  • The procedure is similar to the solution deposition of this compound. A 1-5 mM solution of OTS in an anhydrous solvent like toluene or a mixture of hexane and carbon tetrachloride is typically used.

  • Immersion times can range from 30 minutes to several hours.

  • Rinsing and curing steps are analogous to the protocol for this compound.

III. XPS Analysis
  • Instrumentation: A monochromatic Al Kα X-ray source is typically used for XPS analysis.

  • Survey Scan: A wide energy range scan (0-1100 eV) is performed to identify the elemental composition of the surface.

  • High-Resolution Scans: Detailed scans of the C 1s, Si 2p, and O 1s regions are acquired to determine the chemical states and bonding environments of these elements.

  • Data Analysis: The high-resolution spectra are charge-corrected (often to the adventitious carbon C 1s peak at 284.8 eV) and curve-fitted to identify and quantify the different chemical species present on the surface.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the key differences between the two silanes, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_analysis XPS Analysis sub_start Silicon Wafer sonication Sonication (Acetone, IPA, DI Water) sub_start->sonication piranha Piranha Etching (H₂SO₄/H₂O₂) sonication->piranha rinse_dry Rinsing & Drying piranha->rinse_dry silane_sol Silane Solution (Anhydrous Solvent) rinse_dry->silane_sol immersion Immersion silane_sol->immersion rinse_cure Rinsing & Curing immersion->rinse_cure xps XPS Measurement rinse_cure->xps survey Survey Scan xps->survey high_res High-Resolution Scans (C 1s, Si 2p, O 1s) xps->high_res data_analysis Data Analysis survey->data_analysis high_res->data_analysis

Caption: Experimental workflow for surface functionalization and XPS validation.

silane_comparison tpbs This compound Functional Group: Phenyl Chain Length: Butyl Key Feature: Aromatic functionality xps_validation XPS Validation tpbs->xps_validation Characterization ots Octadecyltrichlorosilane (OTS) Functional Group: Methyl Chain Length: Octadecyl Key Feature: Hydrophobic alkyl chain ots->xps_validation Characterization surface SiO₂ Surface (-OH groups) surface->tpbs Reaction surface->ots Reaction

Caption: Comparison of this compound and OTS functionalization.

References

A Comparative Guide to Silane-Based Hydrophobic Coatings: Focus on Trichloro(4-phenylbutyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to create hydrophobic surfaces, the choice of silanizing agent is critical. This guide provides a comparative analysis of Trichloro(4-phenylbutyl)silane (TPBS) and other common silanes used for creating hydrophobic self-assembled monolayers (SAMs). Experimental data on contact angle measurements are presented to facilitate an informed selection for your specific application.

The hydrophobicity of a surface is paramount in a multitude of research and development applications, from preventing non-specific protein adsorption in bioassays to controlling the wettability of microfluidic devices. Silanization of hydroxylated surfaces, such as glass or silicon wafers, is a widely adopted method to create robust, covalently bound hydrophobic coatings. This compound (TPBS) is a silanizing agent that imparts hydrophobicity through the formation of a self-assembled monolayer. The phenyl group at the terminus of the butyl chain influences the surface energy and packing of the monolayer, thereby affecting its wetting characteristics.

Comparative Analysis of Hydrophobicity

Generally, longer alkyl chains lead to higher water contact angles due to increased van der Waals interactions and more ordered packing of the monolayer. The presence of a terminal phenyl group, as in TPBS, can also contribute to a hydrophobic surface. For comparison, this guide includes contact angle data for commonly used alkylsilanes and a phenyl-terminated silane.

Silanizing AgentChemical StructureSubstrateWater Contact Angle (θ)
This compound (TPBS) C₁₀H₁₃Cl₃SiSilicon/GlassNot explicitly reported in reviewed literature; expected to be hydrophobic.
Octadecyltrichlorosilane (OTS)C₁₈H₃₇Cl₃SiSilicon Dioxide~104° - 111°
Octyltrichlorosilane (OTS-8)C₈H₁₇Cl₃SiSilicon Dioxide~99° - 105°
Phenyltrichlorosilane (PTS)C₆H₅Cl₃SiSilicon Dioxide~73°

Note: The contact angles presented are approximate values and can vary depending on the specific experimental conditions, substrate preparation, and measurement technique.

Experimental Protocols

Achieving a uniform and stable hydrophobic layer is highly dependent on the meticulous execution of the experimental protocol. Below are detailed methodologies for substrate preparation, silanization, and contact angle measurement.

I. Substrate Preparation (Silicon Wafer or Glass)
  • Cleaning: The substrate must be scrupulously cleaned to ensure the presence of surface hydroxyl groups necessary for silanization.

    • Sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each is a common practice.

    • For a more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. The substrate is typically immersed in the piranha solution for 30-60 minutes, followed by copious rinsing with deionized water.

  • Drying: The cleaned substrate should be thoroughly dried with a stream of inert gas (e.g., nitrogen or argon) and then placed in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water.

II. Silanization with this compound

This process should be carried out in a low-humidity environment, such as a glove box or a desiccator, as trichlorosilanes are highly reactive with water.

  • Solution Preparation: Prepare a dilute solution of this compound (typically 1-5 mM) in an anhydrous solvent, such as toluene or hexane.

  • Immersion: Immerse the cleaned and dried substrate into the silane solution. The immersion time can vary from 30 minutes to several hours. Longer immersion times generally lead to more ordered and densely packed monolayers.

  • Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules. This is often followed by a rinse with a more polar solvent like ethanol or isopropanol.

  • Curing: To promote the formation of stable siloxane bonds, the coated substrate is typically cured by baking in an oven. A common curing protocol is 110-120°C for 30-60 minutes.

III. Contact Angle Measurement

Contact angle measurements are performed using a goniometer.

  • Droplet Deposition: A small droplet (typically 2-5 µL) of high-purity water is gently deposited onto the silanized surface.

  • Image Capture: The profile of the sessile drop is captured using a camera.

  • Angle Analysis: Software is used to analyze the captured image and determine the angle formed at the three-phase (solid-liquid-gas) contact line. Multiple measurements should be taken at different locations on the surface and averaged to ensure accuracy and assess the uniformity of the coating.

Mandatory Visualization

The following diagram illustrates the experimental workflow for creating and characterizing a hydrophobic silane layer.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization Cleaning Substrate Cleaning (e.g., Piranha Solution) Drying Drying (Oven Bake) Cleaning->Drying Rinse with DI Water Immersion Immersion in TPBS Solution Drying->Immersion Rinsing Rinsing with Anhydrous Solvent Immersion->Rinsing Curing Curing (Oven Bake) Rinsing->Curing ContactAngle Contact Angle Measurement Curing->ContactAngle

Comparative Guide to Surface Modification with Trichloro(4-phenylbutyl)silane and Alternatives for AFM Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of surfaces modified with trichloro(4-phenylbutyl)silane and other commonly used silanization agents for applications requiring detailed surface characterization by Atomic Force Microscopy (AFM). The objective is to offer a data-driven comparison to aid in the selection of appropriate surface modification strategies.

Performance Comparison of Silane-Modified Surfaces

Expected Performance of this compound: this compound possesses a phenylbutyl terminal group, which is expected to form a hydrophobic surface. The length of the butyl chain provides some flexibility, which may influence the ordering of the self-assembled monolayer (SAM). The phenyl group can offer unique electronic properties and potential for π-π stacking interactions, which could be advantageous in specific sensor applications.

For a quantitative comparison, this guide presents data for two widely studied silanes: Octadecyltrichlorosilane (OTS), a long-chain alkylsilane known for forming dense, highly hydrophobic monolayers, and Phenyltrichlorosilane (PTS), which allows for a more direct comparison of the influence of a phenyl group.

Table 1: Comparative AFM and Wettability Data for Silane-Modified Surfaces

Silane CompoundSubstrateRMS Roughness (Rq)Water Contact Angle (θ)Reference
Octadecyltrichlorosilane (OTS)Si/SiO₂~0.2 - 0.5 nm105° - 112°[1][2]
Phenyltrichlorosilane (PTS)Si/SiO₂Data not consistently reported, but generally smooth~70° - 80°Inferred from general knowledge
PerfluoroalkylsilaneSi/SiO₂~0.2 nm>110°[3]

Note: The data for PTS is based on general expectations for short-chain aromatic silanes. Specific values can vary based on deposition conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification and analysis. Below are generalized protocols for solution-phase deposition of silane monolayers and subsequent AFM characterization.

Protocol 1: Surface Preparation and Silanization
  • Substrate Cleaning:

    • Silicon wafers with a native oxide layer are sonicated in a sequence of solvents: acetone, ethanol, and deionized water (15 minutes each).

    • The substrates are then dried under a stream of dry nitrogen.

    • To generate hydroxyl groups on the surface, the substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a 1-5 mM solution of the desired trichlorosilane (e.g., this compound, OTS, or PTS) in an anhydrous solvent such as toluene or hexane in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

    • Immerse the cleaned and dried substrates in the silane solution for a specified duration (typically ranging from 30 minutes to several hours). The reaction time influences the quality and completeness of the monolayer.

    • After immersion, rinse the substrates with the anhydrous solvent to remove any physisorbed molecules.

    • Cure the coated substrates in an oven at 100-120°C for 1 hour to promote covalent bonding and cross-linking of the silane layer.

Protocol 2: AFM Analysis
  • Instrument Setup:

    • An Atomic Force Microscope is used for imaging the surface topography.

    • Select a suitable AFM probe, typically a silicon nitride or silicon cantilever with a sharp tip, appropriate for tapping mode (also known as intermittent contact mode) to minimize sample damage.

  • Imaging:

    • Mount the silanized substrate on the AFM sample stage.

    • Engage the AFM tip onto the surface and begin scanning in tapping mode.

    • Acquire images at various scan sizes (e.g., 5x5 µm, 1x1 µm) to assess the uniformity and quality of the monolayer.

    • Key imaging parameters to optimize include the scan rate, setpoint, and feedback gains.

  • Data Analysis:

    • Use the AFM software to analyze the acquired images.

    • Calculate the root-mean-square (RMS) roughness (Rq) over representative areas of the surface to quantify the surface topography. A lower Rq value generally indicates a smoother, more ordered monolayer.

    • Analyze for the presence of any defects, such as pinholes or aggregates.

Visualizing the Workflow and Process

To better illustrate the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_analysis Analysis cleaning Substrate Cleaning (Sonication) hydroxylation Surface Hydroxylation (Piranha Treatment) cleaning->hydroxylation drying1 Drying (Nitrogen Stream) hydroxylation->drying1 silanization Silanization (Solution Deposition) drying1->silanization rinsing Rinsing (Anhydrous Solvent) silanization->rinsing curing Curing (Oven) rinsing->curing afm AFM Imaging (Tapping Mode) curing->afm data_analysis Data Analysis (Roughness, Defects) afm->data_analysis silanization_process cluster_surface Silicon Substrate with Native Oxide cluster_silane This compound cluster_reaction Hydrolysis & Condensation Si Si SiO2 SiO₂ OH1 OH OH2 OH OH3 OH Surface_Bond Surface-O-Si-(CH₂)₄-Ph OH1->Surface_Bond Condensation OH2->Surface_Bond Condensation OH3->Surface_Bond Condensation Silane Cl₃Si-(CH₂)₄-Ph Hydrolyzed_Silane (HO)₃Si-(CH₂)₄-Ph Silane->Hydrolyzed_Silane H₂O Cross_Link -O-Si-O-Si- Surface_Bond->Cross_Link Cross-linking

References

Elipsometry for measuring the thickness of Trichloro(4-phenylbutyl)silane films.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Measuring the Thickness of Trichloro(4-phenylbutyl)silane Films: Ellipsometry, AFM, and XRR

For researchers, scientists, and drug development professionals working with surface modifications, accurately determining the thickness of self-assembled monolayers (SAMs) is critical. This guide provides a detailed comparison of three common techniques for measuring the thickness of this compound films: Spectroscopic Ellipsometry, Atomic Force Microscopy (AFM), and X-ray Reflectometry (XRR).

Quantitative Data Comparison

FeatureSpectroscopic EllipsometryAtomic Force Microscopy (AFM)X-ray Reflectometry (XRR)
Typical Thickness Range 0.1 nm - several µm0.5 nm - several µm0.5 nm - 500 nm[1]
Accuracy Sub-nanometerAngstrom to sub-nanometerSub-nanometer[2]
Precision HighHighHigh
Measurement Principle Change in polarization of lightTip-sample interactionX-ray reflection from interfaces
Destructive? NoYes (for scratch method)No
Throughput HighLow to MediumMedium
Substrate Requirement Reflective, smoothAnySmooth, flat
Provides Structural Info? Indirectly (refractive index)NoYes (electron density profile)[3]
Estimated Thickness for a C10 Alkylsilane SAM ~1.5 - 2.0 nm~1.8 - 2.1 nm~1.7 - 2.2 nm

Experimental Protocols

Detailed methodologies for sample preparation and thickness measurement using each technique are provided below.

Preparation of this compound Self-Assembled Monolayer (SAM)

A crucial first step for all measurement techniques is the consistent and high-quality preparation of the silane film.

Materials:

  • Silicon wafers (prime grade, <100> orientation)

  • This compound (reagent grade)

  • Anhydrous toluene (or other anhydrous organic solvent like hexane)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (cleaned thoroughly)

Protocol:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size using a diamond scribe.

    • Immerse the wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic silicon dioxide layer with surface hydroxyl groups. (Extreme caution must be exercised when handling piranha solution in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • Silanization:

    • Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent (e.g., toluene) inside a glovebox or a desiccator to minimize exposure to atmospheric moisture.

    • Immerse the cleaned and dried silicon wafers in the silane solution. The immersion time can range from 30 minutes to several hours, depending on the desired monolayer quality. Longer immersion times generally lead to more ordered films.[4]

    • After immersion, rinse the wafers with the anhydrous solvent to remove any physisorbed molecules.

    • Cure the wafers by baking them in an oven at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 30-60 minutes) to promote the covalent bonding of the silane to the substrate and cross-linking within the monolayer.

  • Final Cleaning:

    • Sonicate the coated wafers in a fresh portion of the anhydrous solvent to remove any remaining unbound silane.

    • Dry the wafers again under a stream of nitrogen gas.

Spectroscopic Ellipsometry Measurement

Principle: Ellipsometry measures the change in the polarization state of light upon reflection from a sample. This change is represented by two parameters, Psi (Ψ) and Delta (Δ). By fitting a model to the experimental data, the thickness and refractive index of the thin film can be determined. For ultra-thin films like SAMs, it is common to assume a refractive index and fit for the thickness.[5][6]

Protocol:

  • Instrument Setup:

    • Use a spectroscopic ellipsometer with a wavelength range typically from the UV to the near-IR (e.g., 300-1700 nm).

    • Set the angle of incidence, often near the Brewster angle of the substrate (for silicon, this is around 75 degrees), to maximize sensitivity.[7]

    • Perform a reference measurement on a bare, cleaned silicon wafer from the same batch as the samples to accurately determine the properties of the silicon dioxide layer.

  • Data Acquisition:

    • Mount the silane-coated wafer on the sample stage.

    • Acquire Ψ and Δ spectra over the desired wavelength range and at one or more angles of incidence.

  • Data Analysis and Modeling:

    • Use the ellipsometry software to build an optical model of the sample. A typical model for a silane SAM on silicon would consist of three layers: the silicon substrate, a silicon dioxide layer, and the this compound layer.[8]

    • The optical constants (n and k) of the silicon substrate and silicon dioxide are well-known and can be taken from the software's material library. The thickness of the native oxide layer should be determined from the reference measurement.

    • For the this compound layer, a Cauchy model is often used to describe its refractive index, which is typically assumed to be around 1.45-1.50 for alkylsilanes.[8]

    • Fit the model to the experimental data by varying the thickness of the silane layer until the mean squared error (MSE) between the measured and calculated Ψ and Δ spectra is minimized.

Atomic Force Microscopy (AFM) Measurement

Principle: The AFM "scratch" or nano-indentation method is a direct way to measure film thickness. A sharp AFM tip is used to mechanically remove a portion of the film, creating a step down to the substrate. The height of this step, which corresponds to the film thickness, is then measured by imaging the area in a non-contact or tapping mode.[9][10][11]

Protocol:

  • Scratching the Film:

    • Use a stiff cantilever with a sharp tip (e.g., diamond-coated) suitable for scratching.

    • Engage the tip on the surface of the silane-coated wafer in contact mode.

    • Apply a sufficient normal force to the tip to ensure complete removal of the silane layer without damaging the underlying silicon dioxide substrate. This force needs to be determined empirically.[9]

    • Create a scratch of a defined length and width on the surface.

  • Imaging the Scratch:

    • Switch to a non-contact or tapping imaging mode with a standard imaging cantilever to avoid further modification of the surface.

    • Image a larger area that includes the scratch and the surrounding intact film.

  • Thickness Measurement:

    • Use the AFM's analysis software to draw a line profile across the scratch.

    • The height difference between the top of the film and the bottom of the scratch in the line profile gives a direct measurement of the film thickness.

    • Multiple profiles should be taken at different locations along the scratch to obtain an average thickness and assess the uniformity.

X-ray Reflectometry (XRR) Measurement

Principle: XRR is a non-destructive technique that measures the specularly reflected X-ray intensity from a surface at grazing incidence angles. The interference between X-rays reflected from the top surface of the film and the film-substrate interface creates oscillations in the reflectivity curve (Kiessig fringes). The periodicity of these fringes is related to the film thickness, while the amplitude and decay of the curve provide information about the surface and interface roughness and the electron density of the layers.[1]

Protocol:

  • Instrument Setup:

    • Use a high-resolution X-ray diffractometer equipped for reflectometry measurements.

    • Align the instrument to ensure a highly collimated and monochromatic X-ray beam (typically Cu Kα radiation).

  • Data Acquisition:

    • Mount the silane-coated wafer on the sample stage, ensuring it is perfectly flat.

    • Perform a θ-2θ scan at very small grazing incidence angles (typically from 0 to 5 degrees).

  • Data Analysis and Fitting:

    • Use specialized software to model the experimental XRR data.

    • The model typically consists of layers representing the silicon substrate, the silicon dioxide layer, and the this compound film.

    • For each layer, the thickness, electron density (related to the material's density), and interface roughness are the fitting parameters.

    • The software performs a least-squares fit of the model to the experimental data to determine the best-fit values for these parameters. The thickness of the silane layer is thus obtained from the best-fit model.[2]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each measurement technique.

ellipsometry_workflow cluster_prep Sample Preparation cluster_measurement Ellipsometry Measurement cluster_analysis Data Analysis p1 Clean Si Wafer (Piranha Etch) p2 Silanization with This compound p1->p2 p3 Curing and Rinsing p2->p3 m1 Instrument Setup (Angle, Wavelength Range) p3->m1 m2 Reference Measurement (Bare Si Wafer) m1->m2 m3 Sample Measurement (Acquire Ψ and Δ) m2->m3 a1 Build Optical Model (Substrate, SiO2, Silane) m3->a1 a2 Define Material Properties (n, k) a1->a2 a3 Fit Model to Data (Vary Thickness) a2->a3 a4 Obtain Film Thickness a3->a4

Caption: Workflow for film thickness measurement using Spectroscopic Ellipsometry.

afm_workflow cluster_prep Sample Preparation cluster_scratch AFM Scratching cluster_imaging AFM Imaging cluster_analysis Data Analysis p1 Prepare Silane-Coated Si Wafer s1 Engage Stiff Tip (Contact Mode) p1->s1 s2 Apply Force and Create Scratch s1->s2 i1 Switch to Imaging Mode (Tapping/Non-contact) s2->i1 i2 Scan Area Over Scratch i1->i2 a1 Generate Line Profile Across Scratch i2->a1 a2 Measure Step Height a1->a2 a3 Obtain Film Thickness a2->a3 xrr_workflow cluster_prep Sample Preparation cluster_measurement XRR Measurement cluster_analysis Data Analysis p1 Prepare Silane-Coated Si Wafer m1 Instrument Alignment p1->m1 m2 Perform Grazing Incidence θ-2θ Scan m1->m2 m3 Acquire Reflectivity Curve m2->m3 a1 Model the Layer Structure (Substrate, SiO2, Silane) m3->a1 a2 Define Layer Parameters (Thickness, Density, Roughness) a1->a2 a3 Fit Model to Data a2->a3 a4 Obtain Film Thickness a3->a4

References

Benchmarking Chromatographic Performance: A Comparative Guide to Trichloro(4-phenylbutyl)silane Phases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of chromatographic separations, the selection of an appropriate stationary phase is paramount. This guide provides a comparative benchmark of Trichloro(4-phenylbutyl)silane phases, offering insights into their performance relative to other common reversed-phase liquid chromatography (RPLC) stationary phases. Due to the limited availability of direct, quantitative performance data for this compound phases in publicly accessible literature, this guide draws upon established principles of reversed-phase chromatography and comparative data from closely related phenylalkyl phases to provide a comprehensive overview.

Understanding the this compound Stationary Phase

The this compound stationary phase is created by chemically bonding a 4-phenylbutyl ligand to a silica support. This structure imparts a unique combination of hydrophobic and aromatic characteristics to the stationary phase. The butyl chain provides a degree of hydrophobicity, while the terminal phenyl group allows for π-π interactions with aromatic and unsaturated analytes. These dual interaction capabilities can lead to alternative selectivity compared to traditional alkyl-only phases like C18.

Comparative Performance Characteristics

The performance of a chromatographic column is defined by several key parameters, including retention, selectivity, peak shape, and efficiency. The following table provides a qualitative comparison of this compound phases with other common reversed-phase stationary phases.

Stationary PhasePrimary Retention Mechanism(s)Key Characteristics & Potential AdvantagesIdeal Analytes
This compound Hydrophobic & π-π interactionsOffers alternative selectivity to C18, particularly for aromatic and unsaturated compounds. The butyl spacer provides moderate hydrophobicity.Aromatic compounds, isomers, peptides with aromatic residues, drug metabolites.
C18 (Octadecylsilane) Hydrophobic interactionsHigh hydrophobicity, strong retention for non-polar compounds. The industry standard for reversed-phase chromatography.Wide range of non-polar to moderately polar compounds.
C8 (Octylsilane) Hydrophobic interactionsLess hydrophobic than C18, resulting in shorter retention times for non-polar analytes.Suitable for moderately non-polar and some polar compounds.
Phenyl-Hexyl Hydrophobic & π-π interactionsIncreased hydrophobic character compared to shorter chain phenylalkyl phases due to the hexyl spacer, combined with aromatic selectivity.Aromatic and polycyclic aromatic compounds, where both hydrophobic and π-π interactions are beneficial.
Biphenyl π-π interactions & Hydrophobic interactionsEnhanced π-π interactions compared to simple phenyl phases, leading to strong retention of planar aromatic molecules.Polycyclic aromatic hydrocarbons (PAHs), drug molecules with multiple aromatic rings.

Experimental Protocol: Comparative Analysis of Reversed-Phase Columns

To objectively evaluate the performance of a this compound phase against other columns, a standardized experimental protocol is essential. The following provides a detailed methodology for such a comparison.

Objective: To compare the retention, selectivity, and peak shape of a this compound column with a standard C18 column for a mixture of neutral, acidic, and basic analytes.

1. Columns:

  • Test Column: HPLC Column packed with this compound bonded silica, 5 µm particle size, 4.6 x 150 mm.
  • Reference Column: C18 HPLC Column, 5 µm particle size, 4.6 x 150 mm.

2. HPLC System:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

3. Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% to 95% B over 20 minutes.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 µL
  • Detection Wavelength: 254 nm

5. Test Mixture:

  • A solution containing a mixture of the following compounds (10 µg/mL each in 50:50 Acetonitrile:Water):
  • Neutral: Toluene, Naphthalene
  • Acidic: Ibuprofen
  • Basic: Amitriptyline

6. Data Analysis:

  • For each analyte on each column, determine the following parameters:
  • Retention time (t_R)
  • Retention factor (k)
  • Selectivity (α) between adjacent peaks
  • Peak Asymmetry (As) at 10% of peak height
  • Number of theoretical plates (N)

Visualizing the Chromatographic Process and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and conceptual relationships in chromatography.

Experimental_Workflow cluster_Preparation Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Evaluation MobilePhase Mobile Phase (Aqueous & Organic) HPLC HPLC System MobilePhase->HPLC TestMixture Test Mixture (Neutral, Acidic, Basic) TestMixture->HPLC Column Column (Phenylbutyl vs. C18) HPLC->Column Detector Detector (UV/DAD) Column->Detector Retention Retention Time (tR) Detector->Retention Selectivity Selectivity (α) Detector->Selectivity Efficiency Efficiency (N) Detector->Efficiency Asymmetry Peak Asymmetry (As) Detector->Asymmetry

Caption: A flowchart of the experimental workflow for comparing HPLC columns.

Retention_Mechanisms cluster_Phenylbutyl This compound Phase cluster_C18 C18 Phase PB_Hydrophobic Hydrophobic Interaction (Butyl Chain) PB_PiPi π-π Interaction (Phenyl Ring) C18_Hydrophobic Hydrophobic Interaction (Octadecyl Chain) Analyte Analyte Analyte->PB_Hydrophobic Analyte->PB_PiPi Analyte->C18_Hydrophobic

Caption: Interaction mechanisms on Phenylbutyl vs. C18 phases.

Conclusion

This compound stationary phases represent a valuable tool in the chromatographer's arsenal, offering a unique selectivity profile driven by a combination of hydrophobic and π-π interactions. While direct quantitative comparisons with established phases like C18 are not widely published, the principles of reversed-phase chromatography suggest that these phases can provide significant advantages for the separation of aromatic and unsaturated compounds. For challenging separations where traditional C18 columns fall short, exploring the alternative selectivity of a this compound phase is a logical and often fruitful step in method development. The provided experimental protocol offers a robust framework for conducting such in-house comparisons to determine the optimal stationary phase for a specific application.

Long-Term Stability of Trichloro(4-phenylbutyl)silane Functionalized Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of surface functionalization is a critical parameter for the performance and reliability of various devices, including biosensors, microfluidics, and drug delivery systems. This guide provides a comparative analysis of the long-term stability of devices functionalized with Trichloro(4-phenylbutyl)silane against other common surface modification agents. The information presented is based on experimental data from scientific literature, offering a valuable resource for selecting the appropriate surface chemistry for your application.

Comparative Stability Analysis

The stability of a functionalized surface is its ability to maintain its chemical and physical properties over time and under specific environmental conditions. Degradation of the functional layer can occur through mechanisms such as hydrolysis, oxidation, and thermal decomposition. This can lead to a loss of device performance, for instance, by reducing the binding capacity of a biosensor or altering the release profile of a drug delivery system.

This compound belongs to the class of alkyltrichlorosilanes, which are known to form robust self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon oxide. The primary degradation pathway for these silanes is the hydrolysis of the siloxane bonds (Si-O-Si) that anchor the molecules to the surface and cross-link them into a stable network.

Key Competitors and Their Characteristics:

  • Aminosilanes (e.g., (3-Aminopropyl)triethoxysilane - APTES): Widely used for their versatile amino-functional group, which allows for the straightforward immobilization of biomolecules. However, the amino group can catalyze the hydrolysis of the siloxane bonds, potentially leading to lower long-term stability in aqueous environments compared to alkylsilanes[1][2]. The stability of aminosilane layers can be influenced by the deposition method, with layers prepared from aqueous solutions showing greater stability than those from toluene[2].

  • Epoxysilanes (e.g., (3-Glycidyloxypropyl)trimethoxysilane - GPTMS/GOPS): Offer a reactive epoxy group for covalent immobilization of various molecules.

  • Thiol-terminated Silanes (e.g., (3-Mercaptopropyl)trimethoxysilane - MPTMS): Commonly used for binding to gold surfaces and for "click" chemistry reactions.

  • Perfluorinated Silanes (e.g., (1H,1H,2H,2H-Perfluorooctyl)triethoxysilane - PFOCTS): Provide highly hydrophobic and low-adhesion surfaces. They exhibit high thermal stability[3].

Quantitative Stability Data

The following tables summarize quantitative data on the stability of different silane-functionalized surfaces from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: Hydrolytic Stability of Silane Layers in Aqueous Environments

Silane TypeSubstrateAging ConditionsParameter MeasuredChange ObservedReference
AlkyltrichlorosilaneSilicon/Silicon DioxideProlonged exposure to baseMonolayer integrityDestroyed
Aminosilane (APTES)Silicon Dioxide24 hours in water at 90°CLayer Thickness (Å)Decrease from ~6 Å to ~5 Å[4]
Aminosilane (AEAPTES)Silicon Dioxide24 hours in water at 90°CLayer Thickness (Å)Decrease from ~11 Å to ~8 Å[1]
Aminosilane (APTES)Silicon Dioxide21 hours in waterSurface CoverageComplete removal (from toluene solution)[5]

Table 2: Thermal Stability of Silane Monolayers

Silane TypeSubstrateStability MetricTemperatureReference
Octadecyltrichlorosilane (OTS)SiO2Stable under vacuum annealingUp to 573 K[3]
1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PTES)SiO2Starts decomposingBetween 373 K and 423 K[3]
4-Aminobutyltriethoxysilane (ABTES)Hydroxylated SiliconIndefinitely stableUp to 250°C[6]
1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS)Hydroxylated SiliconStableUp to 350°C[6]

Table 3: Surface Property Changes After Accelerated Aging

Silane TypeSubstrateAging ProtocolContact Angle ChangeSurface Roughness (AFM) ChangeReference
Aminosilane (APTES)Silicon Wafer24h in water63° to 45°0.69 nm to N/A[4]
Decyltrimethoxysilane (DTMOS)Porous SiOCHO2 plasma + vapor treatmentWCA decreased from 79.8° to 26.4° after plasma, recovered after treatmentN/A[7]
Resin with Silane Coupling AgentCAD/CAM Resin Composite7 days water immersionN/AN/A[8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing the long-term stability of functionalized devices. Below are representative protocols for surface preparation, silanization, and accelerated aging.

Protocol 1: Substrate Cleaning and Hydroxylation

This protocol is a prerequisite for achieving a uniform silane layer on silicon-based substrates.

  • Initial Cleaning: Sonicate silicon wafers consecutively in acetone, ethanol, and dichloromethane for 10 minutes each[10].

  • Drying: Dry the wafers under a stream of nitrogen gas.

  • Piranha Etching (Activation): Immerse the wafers in a freshly prepared Piranha solution (7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood[11].

  • Rinsing and Drying: Copiously rinse the wafers with deionized water and dry them under a stream of nitrogen immediately before silanization[11].

  • Plasma Activation (Alternative): Alternatively, place the cleaned and dried substrates in a plasma cleaner and activate the surface with oxygen plasma (e.g., 15 minutes at 0.2 mbar) to generate surface hydroxyl groups[10][12].

Protocol 2: Surface Functionalization with this compound

This protocol describes a typical procedure for forming a self-assembled monolayer of an alkyltrichlorosilane.

  • Solvent Preparation: Use an anhydrous solvent such as toluene or hexadecane to minimize premature hydrolysis and polymerization of the silane.

  • Silane Solution: Prepare a dilute solution of this compound (e.g., 1-5 mM) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Immersion: Immerse the freshly hydroxylated substrates in the silane solution for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature).

  • Rinsing: After immersion, remove the substrates and rinse them thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.

  • Curing: Cure the functionalized substrates by baking them in an oven (e.g., at 110-120°C for 1 hour) to promote the formation of stable siloxane bonds.

Protocol 3: Accelerated Aging (ASTM F1980)

This protocol provides a standardized method for simulating the effects of long-term aging.

  • Define Protocol: Develop a written test protocol specifying the accelerated aging conditions (test temperature, humidity), duration, sample size, and the tests to be performed at each time point[13].

  • Temperature Selection: Choose an appropriate accelerated aging temperature (TAA). Temperatures between 50°C and 60°C are common for medical device packaging. Higher temperatures shorten the aging time but should not cause unrealistic material changes[14][15][16].

  • Humidity Control: Consider the effect of humidity on the device materials. If sensitive to moisture, conduct the aging at a controlled relative humidity (e.g., 50% RH)[15].

  • Calculate Accelerated Aging Time (AAT): Use the Arrhenius equation with a Q₁₀ factor (typically assumed to be 2, meaning the aging rate doubles for every 10°C increase in temperature) to calculate the required duration of the accelerated aging study to simulate the desired real-time shelf life[16].

  • Sample Exposure: Place the functionalized devices in an environmental chamber set to the determined TAA and relative humidity for the calculated AAT.

  • Post-Aging Evaluation: After the exposure period, remove the samples and evaluate their physical, chemical, and functional properties using appropriate analytical techniques[17]. This should be compared to control samples stored at ambient temperature (real-time aging)[17].

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.

Surface_Functionalization_and_Testing_Workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_aging Stability Testing cluster_analysis Performance Analysis start Start: Silicon Wafer cleaning Solvent Cleaning (Acetone, Ethanol, DCM) start->cleaning Step 1 activation Surface Activation (Piranha or O2 Plasma) cleaning->activation Step 2 silanization Silanization (e.g., this compound) activation->silanization Step 3 rinsing Rinsing (Anhydrous Solvent) silanization->rinsing Step 4 curing Curing (110°C) rinsing->curing Step 5 accelerated Accelerated Aging (ASTM F1980) curing->accelerated Step 6a real_time Real-Time Aging (Ambient Conditions) curing->real_time Step 6b analysis Surface Characterization (XPS, AFM, Contact Angle) accelerated->analysis Step 7a real_time->analysis Step 7b end End: Stability Data analysis->end

Caption: Workflow for surface functionalization and long-term stability testing.

Silane_Comparison_Logic title Choosing a Silane for Long-Term Stability hydrolytic Hydrolytic Stability title->hydrolytic thermal Thermal Stability title->thermal oxidative Oxidative Stability title->oxidative alkyl This compound (Alkylsilane) hydrolytic->alkyl Generally Higher amino APTES (Aminosilane) hydrolytic->amino Potentially Lower (Amine-catalyzed hydrolysis) thermal->alkyl High perfluoro PFOCTS (Perfluorinated Silane) thermal->perfluoro Very High oxidative->alkyl Generally Good oxidative->amino Susceptible to Oxidation aqueous_env Aqueous Environment? aqueous_env->alkyl Preferred aqueous_env->amino Caution Advised high_temp High Temperature Exposure? high_temp->perfluoro Excellent Choice biomolecule Biomolecule Immobilization? biomolecule->alkyl Requires further functionalization biomolecule->amino Versatile Functional Group

References

Safety Operating Guide

Proper Disposal of Trichloro(4-phenylbutyl)silane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper handling and disposal of trichloro(4-phenylbutyl)silane (CAS No. 17886-88-3) in research and development settings. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This compound is a reactive chemical that requires careful management to mitigate risks associated with its handling and disposal.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C10H13Cl3SiChemicalBook[1], Chemsrc[2]
Molecular Weight 267.65 g/mol ChemicalBook[1], Chemsrc[2]
CAS Number 17886-88-3Echemi.com[3], ChemicalBook[1], Chemsrc[2]
Density 1.2 ± 0.1 g/cm³Chemsrc[2]
Boiling Point 292.5 ± 19.0 °C at 760 mmHgChemsrc[2]
Flash Point 143.1 ± 16.2 °CChemsrc[2]

II. Health and Safety Hazards

This compound is a hazardous substance that can cause severe skin burns and eye damage. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[3]

Emergency First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate all personnel from the affected area. Ensure the area is well-ventilated to disperse any vapors.[3]

  • Don Personal Protective Equipment (PPE): Before addressing the spill, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. For larger spills, a respirator may be necessary.[3]

  • Contain the Spill: For small spills, absorb the liquid with an inert, dry material such as vermiculite, dry sand, or earth. Do not use combustible materials.[4]

  • Neutralization:

    • Prepare a neutralizing agent. A 1:1 ratio of sodium hydroxide to chlorosilane or a 2:1 ratio of sodium bicarbonate to chlorosilane can be used for neutralization.[4]

    • Carefully and slowly apply the neutralizing agent to the absorbed material. Be aware that the reaction may generate heat.

  • Collection and Disposal:

    • Once the reaction is complete, collect the neutralized material using non-sparking tools and place it in a suitable, labeled, and closed container for hazardous waste disposal.[3][4]

    • Do not seal containers tightly if pressure buildup is possible.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety officer.

IV. Proper Disposal Procedures

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Laboratory-Scale Disposal:

This protocol details the hydrolysis and neutralization of small quantities of this compound for disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Prepare a Reaction Vessel: Select a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with an outlet connected to a gas scrubber containing a dilute sodium hydroxide solution to trap any evolved hydrogen chloride gas.

  • Initial Hydrolysis:

    • Place a volume of cold water or a mixture of crushed ice and water into the reaction flask. The amount of water should be in large excess to dissipate the heat of reaction.

    • Slowly add the this compound dropwise from the dropping funnel into the stirred water. The hydrolysis of trichlorosilanes is exothermic and will produce hydrochloric acid and a siloxane polymer. Maintain a slow addition rate to control the reaction temperature.

  • Neutralization:

    • Once the addition is complete and the reaction has subsided, slowly add a solution of sodium bicarbonate or a dilute solution of sodium hydroxide to the flask to neutralize the hydrochloric acid. Monitor the pH of the solution with pH paper or a pH meter until it is neutral (pH 6-8).

  • Waste Segregation and Disposal:

    • The resulting mixture will contain a solid/liquid slurry of polysiloxane and a salt solution.

    • Allow the solid to settle, and then decant the aqueous layer. The aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it is neutral and local regulations permit.

    • The solid polysiloxane residue should be collected in a labeled hazardous waste container for incineration or other approved disposal methods.

    • All contaminated labware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_classification Waste Classification cluster_spill Spill Management cluster_disposal Product Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_spill Is it a spill? fume_hood->is_spill is_unused Unused/Contaminated Product is_spill->is_unused No absorb Absorb with Inert Material is_spill->absorb Yes hydrolyze Controlled Hydrolysis is_unused->hydrolyze neutralize_spill Neutralize with Sodium Bicarbonate/Hydroxide absorb->neutralize_spill collect_spill Collect in Labeled Waste Container neutralize_spill->collect_spill end End: Proper Disposal Complete collect_spill->end neutralize_product Neutralize with Sodium Bicarbonate/Hydroxide hydrolyze->neutralize_product separate Separate Aqueous and Solid Waste neutralize_product->separate dispose_aqueous Dispose of Neutral Aqueous Waste (as per local regulations) separate->dispose_aqueous dispose_solid Dispose of Solid Siloxane Waste as Hazardous separate->dispose_solid dispose_aqueous->end dispose_solid->end

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.